Cyclosporin A
Description
Properties
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMATZTZNYRCHOR-CGLBZJNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020365 | |
| Record name | Cyclosporin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble (NTP, 1992), insoluble, Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform | |
| Record name | SID56422786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Forms white prismatic crystals from acetone | |
CAS No. |
59865-13-3 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059865133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclosporin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclosporin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83HN0GTJ6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
298 to 304 °F (NTP, 1992), 148-151 °C | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discovery and historical development of Cyclosporin A (CsA), a cornerstone of immunosuppressive therapy. We will delve into the key experiments that defined its biological activity, its mechanism of action, and the quantitative data that underpinned its journey from a fungal metabolite to a revolutionary drug in transplantation medicine.
Discovery and Initial Characterization
This compound, a cyclic peptide composed of 11 amino acids, was first isolated in 1971 at the Sandoz laboratories in Basel, Switzerland, from a soil sample containing the fungus Tolypocladium inflatum Gams, collected from Norway.[1][2][3] Initially investigated for its antifungal properties, its potential in this area was found to be limited.[4]
A pivotal shift in the research direction occurred on January 31, 1972, when its potent immunosuppressive effects were discovered during a screening program for immune suppression led by Hartmann F. Stähelin at Sandoz.[3] This discovery was further championed and extensively investigated by Jean-François Borel, who recognized its unique potential as a selective anti-lymphocytic agent.[4][5] The groundbreaking findings were formally presented to the scientific community in a 1976 publication in Agents and Actions by Borel, Feurer, Gubler, and Stähelin, which detailed its biological effects and distinguished it from cytotoxic immunosuppressants.[5][6][7] This publication highlighted CsA's ability to strongly depress antibody formation and delay cell-mediated reactions like skin graft rejection without significant myelotoxicity.[5][6]
The chemical structure of this novel cyclic peptide was elucidated in 1976, also at Sandoz.[3] Subsequent preclinical and clinical development was not without challenges, including issues with its poor water solubility and initial observations of nephrotoxicity in animal models.[4] However, the promise of its potent and selective immunosuppressive action drove further research. The first successful human organ transplant using this compound to prevent rejection, a kidney transplant, was performed in 1978.[8] This was followed by its successful use in liver transplants, pioneered by Thomas Starzl.[3] The U.S. Food and Drug Administration (FDA) approved this compound for clinical use in 1983, revolutionizing the field of organ transplantation.[3]
Timeline of Key Events
| Year | Event | Key Individuals/Institutions | Reference |
| 1970 | Soil samples collected in Norway and Wisconsin leading to the isolation of new fungal strains. | Sandoz (now Novartis) | [3] |
| 1971 | This compound is isolated from the fungus Tolypocladium inflatum. | Sandoz | [1][2] |
| 1972 | The immunosuppressive effect of this compound is discovered. | Hartmann F. Stähelin, Jean-François Borel (Sandoz) | [3] |
| 1976 | The chemical structure of this compound is determined. | Sandoz | [3] |
| 1976 | First major publication detailing the biological effects of this compound. | Borel, Feurer, Gubler, & Stähelin | [6][7] |
| 1978 | First successful use in a human kidney transplant. | [8] | |
| 1980 | First successful use in a human liver transplant. | Thomas Starzl | [3] |
| 1983 | This compound receives FDA approval for clinical use in the United States. | FDA | [3] |
Mechanism of Action: Inhibition of Calcineurin Signaling
This compound exerts its immunosuppressive effect by selectively targeting T-lymphocytes.[9][10] Its molecular mechanism involves the inhibition of a key signaling pathway required for T-cell activation.
The steps are as follows:
-
Binding to Cyclophilin: this compound enters the cytoplasm of a T-lymphocyte and binds to its intracellular receptor, cyclophilin.
-
Formation of an Inhibitory Complex: The this compound-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[10][11]
-
Inhibition of Calcineurin Activity: This binding inhibits the phosphatase activity of calcineurin.[10]
-
Prevention of NFAT Dephosphorylation: In an activated T-cell, calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). The inhibition of calcineurin by the CsA-cyclophilin complex prevents this dephosphorylation.
-
Blockade of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.[1]
-
Suppression of Gene Transcription: As a result, NFAT is unable to activate the transcription of genes for crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a vital growth factor for T-cell proliferation and differentiation.[1]
-
Immunosuppression: By blocking IL-2 production, this compound effectively halts the proliferation and activation of T-cells, leading to a state of immunosuppression.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data on Immunosuppressive Activity
The immunosuppressive potency of this compound has been quantified in numerous in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare its activity across different experimental systems.
| Assay | Cell Type / System | Stimulus | IC50 Value | Reference |
| Calcineurin Phosphatase Activity | Purified bovine brain calcineurin | - | ~5 nM | [12] |
| T-Cell Proliferation | Murine Splenocytes | Concanavalin A | 0.32 µM | [12] |
| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen/Alloantigen | 19 ± 4 µg/L (~16 nM) | [13] |
| IL-2 Production Inhibition | Human T-lymphocytes | Phytohaemagglutinin (PHA) | ~100 ng/mL (~83 nM) | [14] |
| Peptidyl-Prolyl Isomerase (PPIase) Activity | Recombinant Cyclophilin A | Peptide substrate | 11 nM | [12] |
| Gene Transcription Inhibition | Glucagon-expressing cell line (alpha TC2) | Depolarization | ~30 nM | [5] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell density, stimulus concentration, and incubation time.
Key Experimental Protocols
The characterization of this compound's immunosuppressive activity relied on a suite of immunological assays. Below are detailed methodologies for some of the key experiments.
In Vitro Calcineurin Phosphatase Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of calcineurin.
Principle: The assay quantifies the dephosphorylation of a synthetic phosphopeptide substrate by calcineurin. The amount of free phosphate (B84403) released is measured colorimetrically using a Malachite Green-based reagent. The inhibition of this reaction in the presence of the this compound-cyclophilin complex is then determined.
Materials:
-
Purified recombinant human calcineurin
-
Calmodulin
-
Cyclophilin A
-
RII phosphopeptide substrate
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Inhibitor-Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, calmodulin, cyclophilin A, and the various dilutions of this compound (or vehicle control).
-
Add the purified calcineurin enzyme to each well.
-
Incubate the plate for 10-15 minutes at 30°C to allow for the formation of the inhibitory complex.
-
Initiation of Reaction: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate released.
-
Data Acquisition: After a short incubation period for color development, measure the absorbance at approximately 620 nm using a microplate reader.
-
Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well. Determine the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Mixed Lymphocyte Reaction (MLR)
The MLR is a fundamental assay to assess the cell-mediated immune response and the effect of immunosuppressive agents on T-cell proliferation and activation.
Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different individuals results in the recognition of allogeneic major histocompatibility complex (MHC) molecules, leading to T-cell activation, proliferation, and cytokine production. The inhibitory effect of this compound on this response is quantified. In a one-way MLR, the stimulator cells are irradiated or treated with mitomycin C to prevent their proliferation, ensuring that only the responder T-cell proliferation is measured.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
This compound
-
[³H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE)
-
96-well U-bottom plates
-
Gamma irradiator or mitomycin C
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from the whole blood of two donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Stimulator Cell Inactivation (for one-way MLR): Treat the PBMCs from one donor (stimulator cells) with gamma irradiation (e.g., 30 Gy) or incubate with mitomycin C to inhibit their proliferation.
-
Cell Culture Setup: In a 96-well plate, co-culture the responder PBMCs with the inactivated stimulator PBMCs at a 1:1 ratio.
-
Compound Treatment: Add serial dilutions of this compound (or vehicle control) to the co-cultures at the time of plating.
-
Incubation: Incubate the plates for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: For the final 18-24 hours of incubation, add [³H]-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE dilution: If responder cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the fluorescent signal by flow cytometry. Each cell division halves the fluorescence intensity.
-
-
Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. Tolypocladium inflatum - Wikipedia [en.wikipedia.org]
- 3. Ciclosporin - Wikipedia [en.wikipedia.org]
- 4. 4.1: The cyclosporine story [davidmoore.org.uk]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. Biological effects of this compound: a new antilymphocytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological effects of this compound: A new antilymphocytic agent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of cyclosporine A on T cell development and clonal deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mechanism of Action of Cyclosporin A in T Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclosporin A (CsA) is a potent calcineurin inhibitor that has revolutionized the fields of organ transplantation and autoimmune disease treatment. Its primary mechanism of action centers on the suppression of T cell activation, a critical event in the adaptive immune response. This guide provides a comprehensive technical overview of the molecular pathways targeted by CsA in T cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. Understanding these intricate details is paramount for the continued development of CsA analogs and novel immunomodulatory therapies.
The Core Mechanism: Inhibition of the Calcineurin-NFAT Signaling Pathway
The immunosuppressive effects of this compound are primarily mediated through the disruption of the calcium-calcineurin signaling pathway, which is essential for T cell activation.[1] Upon T cell receptor (TCR) engagement with an antigen-presenting cell (APC), a cascade of intracellular signaling events leads to an increase in intracellular calcium levels.[1] This rise in calcium activates calcineurin, a serine/threonine phosphatase.[2][3]
Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[1][3] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus.[1] Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to the promoter regions of various genes crucial for T cell activation and immune response, most notably Interleukin-2 (IL-2).[4] IL-2 is a potent T cell growth factor that drives clonal expansion and differentiation of T cells.[1]
This compound exerts its inhibitory effect by first binding to its intracellular receptor, cyclophilin (a peptidyl-prolyl cis-trans isomerase), forming a CsA-cyclophilin complex.[5][6] This complex then binds to calcineurin, sterically hindering its phosphatase activity.[5][7] By inhibiting calcineurin, CsA prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm and blocking the transcription of IL-2 and other pro-inflammatory cytokines.[1][4] This ultimately leads to a profound suppression of T cell-mediated immunity.[6]
Recent studies have also suggested that CsA may have functions beyond the canonical calcineurin-NFAT pathway, including an unexpected immunostimulatory effect on CD8+ T cells through the activation of the mTORC1 pathway.[8]
Quantitative Data on this compound Activity
The inhibitory effects of this compound on T cell function have been quantified in numerous studies. The following tables summarize key quantitative data, including the 50% inhibitory concentrations (IC50) for various T cell responses and the binding affinities (Kd) of the molecular interactions central to its mechanism.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for T Cell Proliferation | 294 µg/L (approx. 244 nM) | Human Whole Blood (PHA-stimulated) | [9] |
| 19 ± 4 µg/L (approx. 16 nM) | Human Mixed Lymphocyte Reaction | [10] | |
| IC50 for IL-2 Production | 345 µg/L (approx. 287 nM) | Human Whole Blood (PHA-stimulated) | [9] |
| IC50 for IFN-γ Production | 309 µg/L (approx. 257 nM) | Human Whole Blood (PHA-stimulated) | [9] |
| IC50 for CD154 Expression | 385 µg/L (approx. 320 nM) | Human Whole Blood (PHA-stimulated) | [9] |
| IC50 for CD71 Expression | 487 µg/L (approx. 405 nM) | Human Whole Blood (PHA-stimulated) | [9] |
| Binding Interaction | Dissociation Constant (Kd) | Method | Reference |
| This compound - Cyclophilin A | 36.8 nM | Fluorescence Spectroscopy | [11] |
| This compound - Cyclophilin B | 9.8 nM | Fluorescence Spectroscopy | [11] |
| This compound - Cyclophilin C | 90.8 nM | Fluorescence Spectroscopy | [11] |
Experimental Protocols
Calcineurin Phosphatase Activity Assay
This protocol outlines a colorimetric method to measure the phosphatase activity of calcineurin and its inhibition by this compound.
Materials:
-
Purified Calcineurin
-
Calcineurin Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mg/mL BSA, pH 7.5)
-
Calmodulin
-
RII phosphopeptide substrate
-
This compound
-
Cyclophilin A
-
Malachite Green-based phosphate (B84403) detection reagent
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing Calcineurin Assay Buffer, Calmodulin, and purified Calcineurin.
-
To assess inhibition, pre-incubate the reaction mixture with the this compound-Cyclophilin A complex for 15 minutes at 30°C.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate calcineurin activity based on a phosphate standard curve and determine the extent of inhibition by this compound.
NFAT Reporter Assay
This protocol describes a cell-based assay to measure the activation of the NFAT transcription factor.
Materials:
-
Jurkat T cells stably transfected with an NFAT-luciferase reporter construct
-
RPMI-1640 medium supplemented with 10% FBS
-
T cell activators (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin)
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Seed the NFAT-luciferase reporter Jurkat T cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PMA and ionomycin (B1663694) to activate the calcineurin-NFAT pathway.
-
Incubate the cells for 6-8 hours to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The decrease in luminescence in the presence of this compound corresponds to the inhibition of NFAT activation.
Visualizations
This compound Signaling Pathway in T Cells
References
- 1. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. pnas.org [pnas.org]
- 6. rcsb.org [rcsb.org]
- 7. Crystal structure of human calcineurin complexed with this compound and human cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 9. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 10. Guidelines for the use of flow cytometry and cell sorting in immunological studies (third edition) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative binding studies of cyclophilins to this compound and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Immunosuppression: A Technical Guide to the Role of Cyclophilin in Cyclosporin A Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporin A (CsA) remains a cornerstone of immunosuppressive therapy, its efficacy intrinsically linked to its interaction with the ubiquitous intracellular protein, cyclophilin. This technical guide provides an in-depth exploration of the pivotal role of cyclophilin in mediating the immunosuppressive effects of CsA. We will dissect the molecular mechanism of action, from the initial binding event to the downstream blockade of T-cell activation. This document will also furnish detailed experimental protocols for key assays used to characterize this interaction and present a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this critical drug-target interaction.
The Core Mechanism: Cyclophilin as the Essential Co-factor for this compound
This compound, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, exerts its potent immunosuppressive effects by inhibiting the activation of T-lymphocytes.[1] However, CsA alone does not possess this inhibitory capacity. Its activity is entirely dependent on its binding to an intracellular receptor, cyclophilin.[1][2] Cyclophilins are a family of proteins that exhibit peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a role in protein folding and trafficking.[3]
The binding of CsA to cyclophilin induces a conformational change in the CsA molecule, creating a composite surface on the CsA-cyclophilin complex.[4] This newly formed surface is recognized by and binds with high affinity to the calmodulin-dependent protein phosphatase, calcineurin.[5][6] The formation of this ternary complex—CsA, cyclophilin, and calcineurin—is the critical event in the mechanism of action of CsA.[7]
The binding of the CsA-cyclophilin complex to calcineurin sterically hinders the phosphatase's active site, inhibiting its enzymatic activity.[8] Calcineurin is a key enzyme in the T-cell activation pathway, responsible for the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[9][10] In its phosphorylated state, NFAT resides in the cytoplasm. Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus, where it acts as a transcription factor, inducing the expression of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[2][9] IL-2 is a potent T-cell growth factor, essential for the proliferation and differentiation of T-cells.
By inhibiting calcineurin, the CsA-cyclophilin complex prevents NFAT dephosphorylation and its subsequent nuclear translocation.[2][9] This blockade of NFAT-mediated transcription effectively halts the production of IL-2 and other pro-inflammatory cytokines, leading to the suppression of the T-cell-mediated immune response.[1]
Quantitative Analysis of the this compound-Cyclophilin Interaction
The affinity of this compound for cyclophilins and the subsequent inhibition of calcineurin have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: this compound - Cyclophilin Binding Affinity
| Cyclophilin Isoform | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Cyclophilin A (human) | This compound | Fluorescence Spectroscopy | 36.8 nM | [2] |
| Cyclophilin B (human) | This compound | Fluorescence Spectroscopy | 9.8 nM | [2] |
| Cyclophilin C (human) | This compound | Fluorescence Spectroscopy | 90.8 nM | [2] |
| Cyclophilin A (recombinant) | This compound | Surface Plasmon Resonance | 28.4 nM | [3] |
| Cyclophilin (Staphylococcus aureus) | This compound | Fluorescence Spectroscopy | 0.53 ± 0.05 µM | [5] |
Table 2: Inhibition of Calcineurin Activity by the this compound-Cyclophilin Complex
| Cell/System Type | Substrate | IC50 of CsA | Reference |
| Peripheral Blood Leukocytes (in Culture Medium) | - | 2 µg/L | [11] |
| Peripheral Blood Leukocytes (in Whole Blood) | - | 102 µg/L | [11] |
| Murine Spleen Cells | - | > 300 µg/L | [4] |
| KB-V (P-gp expressing cell line) | - | ~20-fold higher than parental KB cells | [12] |
| Bovine Calcineurin (with Cyclophilin A) | [32P]casein | 40 nM | |
| Bovine Calcineurin (with Cyclophilin B) | [32P]casein | < 10 nM | |
| Bovine Calcineurin (with Cyclophilin A) | [Ser(32P)15]RII peptide | 120 nM | |
| Bovine Calcineurin (with Cyclophilin B) | [Ser(32P)15]RII peptide | 50 nM |
Experimental Protocols
Cyclophilin-Cyclosporin A Binding Assay (Competitive Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for cyclophilin by measuring their ability to displace a fluorescently labeled CsA derivative.[13]
Materials:
-
Recombinant Human Cyclophilin A
-
Fluorescently Labeled this compound (e.g., BODIPY-FL-Cyclosporin A)
-
Unlabeled this compound (for standard curve)
-
Test Compounds
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4)
-
96-well black, flat-bottom microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescently labeled CsA in an appropriate solvent (e.g., DMSO). The final concentration in the assay should be at or below its Kd for Cyclophilin A.
-
Prepare serial dilutions of unlabeled CsA and test compounds in assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the serially diluted unlabeled CsA or test compounds to the respective wells.
-
Include control wells:
-
Total Binding: Contains fluorescently labeled CsA and Cyclophilin A, with no competitor.
-
Non-specific Binding: Contains fluorescently labeled CsA and a high concentration of unlabeled CsA.
-
Blank: Contains only assay buffer.
-
-
Add the fluorescently labeled CsA to all wells except the blank.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding the Cyclophilin A solution to all wells except the non-specific binding and blank wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Measure the fluorescence polarization using a compatible plate reader.
-
-
Data Analysis:
-
Subtract the signal from the blank wells from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Calcineurin Phosphatase Activity Assay (Malachite Green-based)
This colorimetric assay measures the phosphatase activity of calcineurin by quantifying the release of inorganic phosphate (B84403) from a substrate.[14][15][16][17]
Materials:
-
Purified Calcineurin
-
Calmodulin
-
Cyclophilin A
-
This compound or test inhibitor
-
Phosphopeptide substrate (e.g., RII phosphopeptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)
-
Malachite Green Reagent
-
Phosphate Standard Solution
-
96-well microtiter plate
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a phosphate standard curve by diluting the phosphate standard solution in the assay buffer.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, calmodulin, and calcineurin to each well.
-
Add cyclophilin and varying concentrations of CsA or the test inhibitor to the appropriate wells. Pre-incubate to allow for complex formation.
-
Include control wells:
-
No Inhibitor Control: Contains all components except the inhibitor.
-
No Enzyme Control: Contains all components except calcineurin.
-
Blank: Contains only assay buffer.
-
-
-
Reaction Initiation and Incubation:
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Color Development:
-
Stop the reaction and initiate color development by adding the Malachite Green reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Detection:
-
Measure the absorbance at a wavelength between 620 and 660 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Use the phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the percentage of calcineurin inhibition for each inhibitor concentration and determine the IC50 value.
-
NFAT Activation Assays
This assay measures the transcriptional activity of NFAT using a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive promoter.[10][18]
Materials:
-
Jurkat T-cells (or other suitable cell line)
-
Lentiviral or plasmid vector containing an NFAT-responsive element driving a reporter gene (e.g., NFAT-luciferase)
-
Cell stimulation agents (e.g., PMA and ionomycin (B1663694), or anti-CD3/anti-CD28 antibodies)
-
This compound or test compounds
-
Luciferase assay reagent (if using a luciferase reporter)
-
Luminometer or flow cytometer
Procedure:
-
Cell Transduction/Transfection:
-
Transduce or transfect the Jurkat T-cells with the NFAT-reporter vector.
-
If necessary, select for stably expressing cells.
-
-
Cell Treatment:
-
Plate the reporter cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of CsA or test compounds.
-
-
Cell Stimulation:
-
Stimulate the cells with PMA and ionomycin or anti-CD3/anti-CD28 antibodies to activate the T-cell signaling pathway.
-
Incubate for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).
-
-
Detection:
-
If using a luciferase reporter, add the luciferase assay reagent and measure luminescence.
-
If using a GFP reporter, measure the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.
-
-
Data Analysis:
-
Normalize the reporter signal to a control (e.g., unstimulated cells).
-
Calculate the percentage of inhibition of NFAT activity for each compound concentration and determine the IC50 value.
-
This assay visualizes and quantifies the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation.[6][9]
Materials:
-
Primary T-cells or a suitable T-cell line (e.g., Jurkat)
-
Cell stimulation agents
-
This compound or test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against NFAT
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Pre-treat the cells with CsA or test compounds.
-
-
Cell Stimulation:
-
Stimulate the cells to induce NFAT translocation.
-
-
Fixation and Permeabilization:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
-
Immunostaining:
-
Incubate the cells with the primary anti-NFAT antibody.
-
Wash and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the nuclear and cytoplasmic fluorescence intensity of NFAT in individual cells.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of NFAT translocation.
-
Determine the effect of the test compounds on this ratio.
-
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of this compound-Mediated Immunosuppression
References
- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative binding studies of cyclophilins to this compound and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a cyclosporin binding cyclophilin from Staphylococcus aureus Newman - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Translocation and Activation of the Transcription Factor NFAT Is Blocked by Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]
- 10. Cyclosporine inhibition of leukocyte calcineurin is much less in whole blood than in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. eubopen.org [eubopen.org]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. NFAT gene expression [bio-protocol.org]
The Core Mechanism of Immunosuppression: A Technical Guide to the Cyclosporin A and Calcineurin Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of Cyclosporin A (CsA), a cornerstone immunosuppressive drug. We will delve into the intricacies of the calcineurin inhibition pathway, present key quantitative data, provide detailed experimental protocols for studying this pathway, and visualize the critical interactions and workflows.
Introduction: this compound and its Immunomodulatory Role
This compound is a cyclic polypeptide of fungal origin that has revolutionized organ transplantation and the treatment of autoimmune diseases.[1] Its potent immunosuppressive effects are primarily mediated through the specific inhibition of T-lymphocyte activation, thereby preventing the rejection of allogeneic grafts and dampening autoimmune responses. This guide will dissect the molecular cascade initiated by CsA, focusing on its interaction with cyclophilin and the subsequent inhibition of calcineurin, a pivotal phosphatase in T-cell signaling.
The Molecular Pathway of Calcineurin Inhibition by this compound
The immunosuppressive activity of this compound is not direct but is mediated through a series of intracellular binding events that ultimately lead to the inhibition of a key signaling pathway in T-cells.
Upon entering a T-lymphocyte, this compound binds to its intracellular receptor, cyclophilin A (CypA) .[1] This binding forms a high-affinity composite complex. This CsA-CypA complex then acts as the functional inhibitor of calcineurin (also known as protein phosphatase 2B) , a calcium and calmodulin-dependent serine/threonine phosphatase.[2][3]
Calcineurin plays a crucial role in T-cell activation. Following T-cell receptor (TCR) stimulation and the subsequent rise in intracellular calcium levels, calcineurin is activated. Its primary substrate is the Nuclear Factor of Activated T-cells (NFAT) , a family of transcription factors. In their inactive state, NFAT proteins are phosphorylated and reside in the cytoplasm. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of various genes, most notably the gene encoding for Interleukin-2 (IL-2) .[3] IL-2 is a potent cytokine that is essential for the proliferation and differentiation of T-cells, driving the adaptive immune response.
The CsA-CypA complex binds to a composite surface on calcineurin formed by both its catalytic and regulatory subunits, sterically hindering the access of substrates like NFAT.[1][4] By inhibiting the phosphatase activity of calcineurin, the CsA-CypA complex prevents the dephosphorylation of NFAT.[3] Consequently, NFAT remains phosphorylated and is retained in the cytoplasm, unable to initiate the transcription of IL-2 and other pro-inflammatory cytokines. This blockade of IL-2 production is the central mechanism by which this compound exerts its immunosuppressive effects, leading to a reduction in T-cell activation and proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with its binding partners and its inhibitory effect on calcineurin.
| Interaction | Parameter | Value | Reference(s) |
| This compound - Cyclophilin A | Dissociation Constant (Kd) | 13 - 36.8 nM | [5][6] |
| This compound - Calcineurin (in vitro) | IC50 | 5 - 7 nM | [2][3] |
| This compound - Calcineurin (in cells) | IC50 | ~30 nM (cell line dependent) | [7] |
Note: The binding affinity of the pre-formed this compound-Cyclophilin A complex to calcineurin has been characterized as a competitive interaction, though a precise dissociation constant (Kd) is not consistently reported in the literature.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-calcineurin inhibition pathway.
In Vitro Calcineurin Phosphatase Activity Assay
This assay measures the enzymatic activity of calcineurin by quantifying the dephosphorylation of a specific substrate. The inhibitory effect of this compound can be determined by including it in the reaction.
Materials:
-
Recombinant human calcineurin
-
Recombinant human cyclophilin A
-
Calmodulin
-
RII phosphopeptide substrate (e.g., DLDVPIPGRFDRRVS(PO3)VAAE)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA)
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of calcineurin, cyclophilin A, and calmodulin in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare the RII phosphopeptide substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the calcineurin/cyclophilin A/calmodulin mix to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow for the formation of the inhibitory complex.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green).
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9][10][11]
-
NFAT Nuclear Translocation Assay by Immunofluorescence
This assay visualizes the localization of NFAT within the cell to determine if it has translocated to the nucleus upon stimulation, and how this is affected by this compound.
Materials:
-
T-cells (e.g., Jurkat cells or primary T-lymphocytes)
-
Cell culture medium
-
T-cell activators (e.g., PMA and Ionomycin, or anti-CD3/anti-CD28 antibodies)
-
This compound stock solution
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NFAT (e.g., anti-NFATc1)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed T-cells onto glass coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with T-cell activators (e.g., PMA/Ionomycin) for a time known to induce NFAT translocation (e.g., 30-60 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-NFAT antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the NFAT (e.g., green channel) and nuclear (e.g., blue channel) staining.
-
Quantify the nuclear translocation of NFAT by measuring the fluorescence intensity of NFAT in the nucleus versus the cytoplasm. This can be done using image analysis software.[12][13][14][15][16]
-
IL-2 Expression Assay by ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-2 secreted by T-cells into the culture medium, providing a measure of the downstream functional consequence of the this compound-calcineurin inhibition pathway.
Materials:
-
T-cells
-
Cell culture medium
-
T-cell activators
-
This compound stock solution
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture T-cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with T-cell activators.
-
Incubate for a period sufficient for IL-2 production and secretion (e.g., 24-48 hours).
-
-
Sample Collection:
-
Centrifuge the cell culture plate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted IL-2.
-
-
ELISA Protocol (Sandwich ELISA):
-
Coat a 96-well ELISA plate with the IL-2 capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and IL-2 standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated IL-2 detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the IL-2 standards against their known concentrations.
-
Determine the concentration of IL-2 in the experimental samples by interpolating their absorbance values from the standard curve.[17][18][19][20][21]
-
Conclusion
The inhibition of the calcineurin-NFAT signaling pathway by the this compound-cyclophilin complex remains a paradigm of targeted immunosuppressive therapy. Understanding the intricate molecular interactions, the quantitative aspects of this inhibition, and the methodologies to study this pathway are crucial for the development of novel immunomodulatory drugs with improved efficacy and safety profiles. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing the field of immunology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Comparative binding studies of cyclophilins to this compound and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The immunosuppressive drugs this compound and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cellular calcineurin activity assay Kit - Creative BioMart [creativebiomart.net]
- 12. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 14. True-Nuclear™ Transcription Factor Staining Protocol for 5 mL Tubes [protocols.io]
- 15. Nuclear Translocation and Activation of the Transcription Factor NFAT Is Blocked by Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. immunomart.com [immunomart.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cdn.stemcell.com [cdn.stemcell.com]
The Architecture of Immunosuppression: A Technical Guide to the Cyclosporin A-Cyclophilin Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, is a cornerstone of immunosuppressive therapy, pivotal in preventing organ transplant rejection and treating autoimmune disorders.[1][2] Its mechanism of action is not direct but is mediated through its high-affinity binding to a ubiquitous intracellular protein, cyclophilin A (CypA), a member of the immunophilin family.[1][2][3] CypA is a peptidyl-prolyl cis-trans isomerase (PPIase), an enzyme that catalyzes the isomerization of proline residues in peptides and proteins.[2][4][5][6] The formation of the this compound-cyclophilin A (CsA-CypA) complex is the critical first step in a cascade that leads to the inhibition of T-cell activation.[3][5][6] This complex acquires a novel gain-of-function, enabling it to bind and inhibit the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin (CN).[4][7][8][9][10] The inhibition of calcineurin is the key event that ultimately blocks the transcription of crucial cytokines, such as Interleukin-2 (IL-2), required for T-cell proliferation and the adaptive immune response.[1][3][11][12]
This technical guide provides an in-depth exploration of the structural biology of the CsA-CypA complex, detailing the molecular interactions, thermodynamic properties, and the experimental methodologies used to elucidate its structure and function.
Quantitative Data Summary
The interaction between this compound and cyclophilin A has been extensively studied using various biophysical and structural techniques. The following tables summarize key quantitative data from X-ray crystallography, Nuclear Magnetic Resonance (NMR), and binding affinity studies.
Table 1: Structural Data from the Protein Data Bank (PDB)
| PDB ID | Title | Method | Resolution (Å) | Organism(s) | Reference |
| 1CWA | X-ray structure of a monomeric cyclophilin A-cyclosporin A crystal complex | X-ray Diffraction | 2.1 | Homo sapiens, Tolypocladium inflatum | --INVALID-LINK--[13] |
| 2RMA | Crystal structures of cyclophilin A complexed with this compound and an analog | X-ray Diffraction | 2.1 | Homo sapiens | --INVALID-LINK--[5][6] |
| 1MF8 | Crystal Structure of human calcineurin complexed with this compound and human cyclophilin | X-ray Diffraction | 3.1 | Homo sapiens, Tolypocladium inflatum | --INVALID-LINK--[14] |
| 1CWB | Crystal structure of the ternary complex of calcineurin, cyclophilin A, and this compound | X-ray Diffraction | 2.8 | Homo sapiens | --INVALID-LINK--[7] |
| 3CYS | NMR solution structure of the cyclophilin A-cyclosporin A complex | Solution NMR | N/A | Homo sapiens | --INVALID-LINK--[15][16] |
| 2ESL | Human Cyclophilin C in Complex with this compound | X-ray Diffraction | 1.55 | Homo sapiens, Tolypocladium inflatum | --INVALID-LINK--[17] |
Table 2: Binding Affinity and Thermodynamic Data
| Technique | Dissociation Constant (Kd) / Inhibition Constant (Ki) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Conditions | Reference |
| Stability of Unpurified Proteins (SUPREX) | 77 ± 17 nM (in lung tumor lysate) | -9.7 | N/A | N/A | Ex vivo tissue lysate | --INVALID-LINK--[18][19] |
| SUPREX | 32 ± 20 nM (purified protein) | -10.2 | N/A | N/A | Purified CypA | --INVALID-LINK--[18][19] |
| Fluorescence Titration | 30 - 200 nM | N/A | N/A | N/A | Purified CypA | --INVALID-LINK--[18] |
| PPIase Activity Assay | Ki = 270 nM (Wild-type hCyPA) | N/A | N/A | N/A | Spectrophotometric assay | --INVALID-LINK--[20] |
| PPIase Activity Assay | Ki = 19.7 ± 2.8 nM | N/A | N/A | N/A | Automated purification | --INVALID-LINK--[21] |
| Surface Plasmon Resonance (SPR) | 11.2 ± 9.2 µM (for a dimedone derivative) | N/A | N/A | N/A | 10 mM Hepes, pH 7.4, 150 mM NaCl, 1 mM EDTA | --INVALID-LINK--[21] |
Signaling Pathway and Mechanism of Action
The immunosuppressive effect of this compound is a direct consequence of the CsA-CypA complex inhibiting calcineurin's phosphatase activity. In activated T-cells, an increase in intracellular calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][22][23] Dephosphorylated NFAT translocates to the nucleus, where it activates the transcription of genes encoding IL-2 and other cytokines essential for the immune response.[1][22] The CsA-CypA complex binds to a composite surface on calcineurin, sterically blocking the access of substrates like NFAT and thus preventing its dephosphorylation and subsequent nuclear translocation.[7][10][22]
Experimental Protocols & Workflows
The structural and functional understanding of the CsA-CypA complex has been built upon several key experimental techniques.
X-ray Crystallography
This has been the primary method for determining the high-resolution three-dimensional structure of the CsA-CypA complex and the ternary CsA-CypA-Calcineurin complex.[7][13][24]
General Protocol for Co-crystallization:
-
Protein Expression and Purification:
-
Recombinant human cyclophilin A is typically overexpressed in Escherichia coli.[14]
-
Purification is achieved through a series of chromatography steps, such as Ni-NTA affinity chromatography (for His-tagged protein) followed by ion-exchange and size-exclusion chromatography to ensure high purity.[25]
-
-
Complex Formation:
-
Crystallization:
-
The protein-ligand complex solution is concentrated to an optimal level (e.g., 15 mg/ml).[25]
-
Crystallization is performed using vapor diffusion methods (hanging or sitting drop).[25]
-
The protein drop, containing the complex, is mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol (PEG) 8000, Li₂SO₄).[25]
-
Plates are incubated under controlled temperatures until crystals form.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[25]
-
The structure is solved using molecular replacement, using known structures of the individual components as search models.[25]
-
The model is then refined against the diffraction data to yield the final high-resolution structure.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in determining the solution structure of the CsA-CypA complex and in confirming the conformation of CsA when bound to cyclophilin.[4][15][26][27]
General Protocol for NMR Structure Determination:
-
Isotope Labeling:
-
Sample Preparation:
-
The labeled, purified protein is complexed with unlabeled CsA (or vice-versa).
-
The sample is concentrated in a suitable NMR buffer (e.g., aqueous solution at a specific pH) with D₂O.
-
-
NMR Data Acquisition:
-
Structure Calculation:
-
Nuclear Overhauser Effect (NOE) data provides distance constraints between protons that are close in space (< 5 Å).[15]
-
Intramolecular (within CypA and within CsA) and intermolecular (between CypA and CsA) NOEs are identified.[15][29]
-
These distance constraints, along with dihedral angle constraints from coupling constants, are used as input for structure calculation programs (e.g., DIANA, DISMAN).[15][26]
-
An ensemble of structures consistent with the experimental data is generated and refined to represent the solution structure.[15][26][29]
-
Binding Affinity Measurement (SUPREX)
Stability of Unpurified Proteins from Rates of H/D Exchange (SUPREX) is a mass spectrometry-based technique used to measure protein stability and ligand binding thermodynamics, even in complex mixtures like cell lysates.[18][19]
General Protocol for SUPREX:
-
Sample Preparation:
-
Aliquots of the protein sample (either purified CypA or a lysate containing CypA) are prepared.[18]
-
For binding analysis, the samples are incubated with varying concentrations of CsA.
-
-
H/D Exchange:
-
The protein/complex is diluted into a D₂O-based buffer containing a chemical denaturant (e.g., guanidinium (B1211019) chloride) to initiate hydrogen-deuterium exchange.[18]
-
The exchange reaction is allowed to proceed for a fixed amount of time.
-
-
Quenching and Analysis:
-
The exchange reaction is quenched by rapidly lowering the pH and temperature.
-
The sample is immediately analyzed by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to measure the mass shift due to deuterium (B1214612) incorporation.[18]
-
-
Data Analysis:
-
SUPREX curves are generated by plotting the extent of deuteration against the denaturant concentration.
-
The midpoint of this transition (C₁/₂) is related to the free energy of folding (ΔGf).
-
By measuring the shift in ΔGf upon ligand binding, the dissociation constant (Kd) for the protein-ligand complex can be calculated.[18]
-
Logical Relationship Diagram
The sequence of events from the initial binding event to the ultimate biological outcome follows a clear logical progression. The formation of the binary CsA-CypA complex is a prerequisite for the creation of a composite surface that can be recognized by calcineurin, leading to its inhibition and subsequent immunosuppression.
Conclusion
The this compound-cyclophilin A complex represents a paradigm in pharmacology, where the association of a drug with its intracellular receptor creates a new molecular entity with a specific, targeted activity. Decades of research, employing sophisticated techniques like X-ray crystallography and NMR spectroscopy, have provided a detailed atomic-level understanding of this interaction. This structural knowledge, combined with quantitative binding and thermodynamic data, has not only illuminated the precise mechanism of a powerful immunosuppressant but has also provided a robust framework for the rational design of new therapeutic agents. The continued study of this and similar immunophilin-ligand complexes remains a vital area of research for developing next-generation drugs with improved efficacy and specificity for a range of human diseases.
References
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. X-ray structure of a decameric cyclophilin-cyclosporin crystal complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. Solution structure of the this compound/cyclophilin complex by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Crystal structures of cyclophilin A complexed with this compound and N-methyl-4-[(E)-2-butenyl]-4,4-dimethylthreonine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of action of this compound and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Recent advances in the mechanism of action of cyclosporine and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Determination of the NMR solution structure of the cyclophilin A-cyclosporin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thermodynamic analysis of this compound binding to cyclophilin a in a lung tumor tissue lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclophilin residues that affect noncompetitive inhibition of the protein serine phosphatase activity of calcineurin by the cyclophilin.this compound complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. molbiolcell.org [molbiolcell.org]
- 24. journals.iucr.org [journals.iucr.org]
- 25. pnas.org [pnas.org]
- 26. worldscientific.com [worldscientific.com]
- 27. uniprot.org [uniprot.org]
- 28. NMR studies of [U-13C]this compound bound to cyclophilin: bound conformation and portions of cyclosporin involved in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchexperts.utmb.edu [researchexperts.utmb.edu]
An In-depth Technical Guide on the Core Effects of Cyclosporin A on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclosporin A (CsA) is a potent immunosuppressive agent renowned for its critical role in preventing organ transplant rejection and treating autoimmune diseases. Its primary mechanism of action involves the targeted inhibition of cytokine gene transcription, which is fundamental to the activation and proliferation of T-cells. This guide provides a detailed examination of the molecular pathways affected by CsA, its quantitative impact on the production of a spectrum of cytokines, and the detailed experimental protocols used to elucidate these effects. The information is tailored for researchers and professionals in drug development, offering a comprehensive resource on the immunomodulatory actions of this compound.
Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
This compound exerts its immunosuppressive effects primarily by disrupting the calcineurin-NFAT signaling cascade, a critical pathway for the transcription of numerous cytokine genes in activated T-cells.[1][2]
Molecular Cascade:
-
Binding to Cyclophilin: Inside the cell, CsA binds to its intracellular receptor, cyclophilin, a widely distributed protein.[3][4]
-
Inhibition of Calcineurin: The CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2][4]
-
Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4][5] By inhibiting calcineurin, CsA prevents this dephosphorylation.
-
Blocked Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm into the nucleus.[1][4]
-
Suppression of Cytokine Gene Transcription: Consequently, NFAT is unable to bind to the promoter regions of target genes, leading to a significant reduction in the transcription of key cytokines, most notably Interleukin-2 (IL-2).[4]
This targeted inhibition of the calcineurin-NFAT pathway makes CsA a highly specific inhibitor of T-cell activation.[2]
References
- 1. droracle.ai [droracle.ai]
- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
Unveiling the Antifungal Potential of Cyclosporin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antifungal properties of Cyclosporin A (CsA), a well-known immunosuppressant that exhibits significant activity against a range of fungal pathogens. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development in the field of antifungal therapies.
Introduction: A Paradigm Shift in Antifungal Research
Originally isolated from the fungus Tolypocladium inflatum, this compound is a cyclic undecapeptide primarily recognized for its potent immunosuppressive effects, which have revolutionized organ transplantation.[1][2] However, emerging evidence has highlighted its intriguing antifungal properties, positioning it as a valuable tool and potential therapeutic agent in the fight against invasive fungal infections. The rise of drug-resistant fungal strains necessitates the exploration of novel therapeutic strategies, and the unique mechanism of CsA offers a promising avenue for the development of synergistic drug combinations and new antifungal agents.[3][4]
Mechanism of Action: Inhibition of the Calcineurin Signaling Pathway
The primary antifungal mechanism of this compound is the inhibition of the calcineurin signaling pathway, a crucial cascade for stress response, virulence, and drug resistance in many fungal pathogens.[3][4][5] Unlike conventional antifungals that target the cell wall or membrane, CsA employs a more subtle, yet effective, intracellular approach.
In the fungal cell, CsA binds to a highly conserved intracellular protein called cyclophilin A (CypA).[2][6][7] This CsA-CypA complex then binds to and inhibits the calcium-calmodulin-dependent protein phosphatase, calcineurin.[5][8][9] Calcineurin plays a pivotal role in dephosphorylating and activating various downstream transcription factors, which in turn regulate the expression of genes essential for fungal survival and pathogenesis.[9] By inhibiting calcineurin, CsA disrupts these critical cellular processes, leading to attenuated virulence and increased susceptibility to other stressors, including conventional antifungal drugs.[4][5]
Quantitative Antifungal Efficacy
The antifungal activity of this compound, both alone and in combination with other agents, has been quantified against various clinically relevant fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several key studies.
Table 1: In Vitro Antifungal Activity of this compound Monotherapy
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Cryptococcus neoformans | H99 | 2.4 | [10][11] |
| Aspergillus fumigatus | (Geometric Mean) | 6.25 | [12] |
| Aspergillus niger | - | >200 (in vivo) | [13] |
| Candida albicans | CAF2-1 | >10 | [14] |
Table 2: Synergistic Activity of this compound with Fluconazole (B54011) against Candida albicans
| Strain Type | Fluconazole MIC Alone (µg/mL) | Fluconazole MIC with CsA (µg/mL) | This compound Concentration (µg/mL) | Reference |
| Fluconazole-Resistant | >64 | Significantly Decreased | Not specified | [15][16] |
| Fluconazole-Sensitive | <64 | Significantly Decreased | Not specified | [15][16] |
| CAF2-1 | >32 | 0.5 | 0.625 | [14] |
Recent studies have demonstrated a synergistic effect between fluconazole (FLZ) and cyclosporine A (CsA) against a significant percentage of various Candida isolates.[17] For instance, synergy was observed in 60% of C. albicans, 71.4% of C. glabrata, 50% of C. tropicalis, and 33.3% of C. parapsilosis isolates.[17] This combination has been shown to significantly reduce the MIC of fluconazole, even in resistant strains.[17][18]
Effects on Fungal Virulence Factors and Morphology
Beyond direct growth inhibition, this compound has been shown to impact several key virulence factors and morphological characteristics of fungi. In Cryptococcus neoformans, treatment with CsA at sub-inhibitory concentrations resulted in:
-
Altered Morphology: Irregular cell shapes and elongated projections.[10][19]
-
Cell Wall Changes: An 18-fold increase in chitin (B13524) and an 8-fold increase in lipid bodies.[10][20]
-
Reduced Capsule and Cell Size: A significant reduction in both polysaccharide capsule and cell body diameters.[10][11]
-
Decreased Urease Secretion: A notable reduction in the secretion of the virulence enzyme urease.[10][20]
These findings suggest that CsA can attenuate the pathogenic potential of fungi by disrupting key structural and secreted elements.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's antifungal properties.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and is adapted for testing this compound.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.
Materials:
-
This compound (stock solution prepared in dimethyl sulfoxide (B87167) (DMSO))
-
Fungal isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Inoculum preparation materials (saline, hemocytometer/spectrophotometer)
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.25 to 128 µg/mL.[17] Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[14]
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well. This can be assessed visually or by reading the optical density at a specific wavelength.
Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, indifferent, or antagonistic effects of combining this compound with another antifungal agent, such as fluconazole.[21][22]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and another antifungal.
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antifungal (e.g., fluconazole) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Inoculate the plate with the fungal suspension as described in the broth microdilution protocol and incubate under the same conditions.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Time-Kill Curve Studies
Time-kill assays provide information on the pharmacodynamic interaction and the rate of fungal killing over time.[17][21]
Objective: To assess the fungistatic or fungicidal activity of this compound, alone or in combination, over a period of time.
Procedure:
-
Experiment Setup: Prepare flasks or tubes containing RPMI 1640 medium with the desired concentrations of the antifungal(s) and a drug-free control.
-
Inoculation: Inoculate each flask with a standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL).[17]
-
Sampling: At predetermined time points (e.g., 0, 6, 12, 24, and 48 hours), withdraw aliquots from each flask.[21]
-
Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each drug concentration. A ≥2-log10 decrease in CFU/mL from the initial inoculum is typically considered fungicidal activity.[14]
Conclusion and Future Directions
This compound demonstrates clear, albeit modest, direct antifungal activity and, more importantly, a potent synergistic effect with conventional antifungal agents like fluconazole.[16][21][23] Its mechanism of action, targeting the highly conserved calcineurin pathway, offers a promising strategy to overcome existing antifungal resistance.[3][4] The ability of CsA to attenuate fungal virulence further enhances its therapeutic potential.[10][20]
Future research should focus on the development of non-immunosuppressive analogs of this compound to harness its antifungal properties while minimizing off-target effects in patients.[6] Further in vivo studies are warranted to validate the efficacy of CsA-based combination therapies in clinically relevant models of invasive fungal infections.[24][25] The continued investigation of calcineurin inhibitors represents a critical frontier in the development of the next generation of antifungal drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity to this compound is mediated by cyclophilin in Neurospora crassa and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Calcineurin mediates inhibition by FK506 and cyclosporin of recovery from alpha-factor arrest in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciclosporin - Wikipedia [en.wikipedia.org]
- 10. Cyclosporine Affects the Main Virulence Factors of Cryptococcus neoformans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Interactions between Antifungals and Immunosuppressants against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Potent Synergism of the Combination of Fluconazole and Cyclosporine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Assessment of Fluconazole and Cyclosporine A Antifungal Activities: A Promising Drug Combination Against Different Candida Species [mdpi.com]
- 18. In Vitro Assessment of Fluconazole and Cyclosporine A Antifungal Activities: A Promising Drug Combination Against Different Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cyclosporine Affects the Main Virulence Factors of Cryptococcus neoformans In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro interaction between azoles and this compound against clinical isolates of Candida albicans determined by the chequerboard method and time-kill curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Cyclosporine A decreases the fluconazole minimum inhibitory concentration of Candida albicans clinical isolates but not biofilm formation and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fluconazole plus cyclosporine: a fungicidal combination effective against experimental endocarditis due to Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
Cyclosporin A's Impact on Mitochondrial Permeability Transition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial permeability transition (MPT) is a critical event in cell pathophysiology, characterized by a sudden increase in the permeability of the inner mitochondrial membrane. This phenomenon, mediated by the opening of the mitochondrial permeability transition pore (mPTP), leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death. Cyclosporin A (CsA), a well-known immunosuppressant, has been identified as a potent inhibitor of the MPT. This technical guide provides a comprehensive overview of the mechanism of action of CsA on the mPTP, detailed experimental protocols to study this interaction, and a summary of quantitative data on its effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mitochondrial biology, cell death, and drug development.
Mechanism of Action: this compound as a Mitochondrial Permeability Transition Pore Inhibitor
The inhibitory effect of this compound on the mitochondrial permeability transition is primarily mediated through its high-affinity binding to a specific protein within the mitochondrial matrix known as Cyclophilin D (CypD).[1] CypD is a peptidyl-prolyl cis-trans isomerase that is considered a key regulator of the MPT pore.[1]
Under conditions of cellular stress, such as high levels of matrix Ca²⁺ and oxidative stress, CypD is thought to undergo a conformational change that promotes its interaction with other putative components of the mPTP complex, leading to pore opening.[2] The exact molecular identity of the mPTP is still a subject of debate, with the adenine (B156593) nucleotide translocase (ANT), the voltage-dependent anion channel (VDAC), and the phosphate (B84403) carrier being proposed as potential core components.
This compound, by binding to CypD, inhibits its isomerase activity and prevents the conformational changes necessary for mPTP opening.[2] This action desensitizes the pore to its inducers, particularly Ca²⁺, thereby increasing the threshold for MPT induction.
The interaction between CsA and CypD is highly specific and occurs with a high affinity, with dissociation constants (Kd) reported to be in the low nanomolar range.[3] This targeted inhibition of CypD by CsA has been shown to be a critical mechanism in protecting cells from various forms of cell death, including apoptosis and necrosis, in which MPT plays a central role.
Quantitative Data on this compound's Impact
The inhibitory effect of this compound on the mitochondrial permeability transition has been quantified in numerous studies. The following tables summarize key quantitative data regarding its potency and efficacy.
Table 1: IC50 and Ki Values of this compound and its Analogs
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial parameters for assessing the potency of CsA and its derivatives.
| Compound | Parameter | Value | Tissue/System | Reference |
| This compound | IC50 | ~23 nM | Brain Mitochondria | [4] |
| This compound | IC50 | 25-50 pmol/mg protein | Liver Mitochondria | [5] |
| This compound | Ki | ~2 nM | Liver & Heart Mitochondria | |
| NIM811 | IC50 | Stronger than CsA | Brain Mitochondria | |
| Alisporivir (DEB025) | IC50 | ~10x more potent than CsA | Brain Mitochondria | |
| Cyclosporin G | Ki | ~20 nM | Liver & Heart Mitochondria | |
| Cyclosporin H | Ki | ~500 nM | Liver & Heart Mitochondria |
Table 2: Effect of this compound on Mitochondrial Calcium Retention Capacity (CRC)
This compound significantly increases the amount of Ca²⁺ that mitochondria can sequester before undergoing MPT.
| Tissue/Cell Type | Condition | CRC without CsA (nmol Ca²⁺/mg protein) | CRC with CsA (nmol Ca²⁺/mg protein) | Fold Increase | Reference |
| Cardiac Mitochondria | Ca²⁺ overload | 173.3 ± 13.3 | 666.7 ± 13.3 | ~3.8 | [6] |
| Liver Mitochondria | TNF-α induced apoptosis | ~10 pulses of 10 µM Ca²⁺ | >30 pulses of 10 µM Ca²⁺ | >3 | [7] |
| Cortical Astrocytes | Permeabilized cells | Baseline | ~2-fold increase | 2 |
Table 3: Impact of this compound on Mitochondrial Membrane Potential (ΔΨm)
CsA helps to maintain or restore the mitochondrial membrane potential in the face of cellular stress.
| Cell Type | Condition | Effect of CsA on ΔΨm | Quantitative Change | Reference |
| Failing Cardiomyocytes | Heart Failure Model | Increased ΔΨm | 29% increase | [6] |
| Muscle Cells | Collagen VI Myopathy | Normalized ΔΨm | Shift from 90% to 37% of cells with depolarized mitochondria | [8] |
| Cortical Neurons | NMDA-induced excitotoxicity | Delayed depolarization | Dose-dependent delay (0.2-1 µM) | [9] |
Table 4: Inhibition of Mitochondrial Swelling by this compound
Mitochondrial swelling is a hallmark of MPT opening. CsA effectively inhibits this process.
| Tissue | Inducer | CsA Concentration | Inhibition of Swelling | Reference |
| Brain Mitochondria | 20 µM CaCl₂ | 200 nM | Effective inhibition | |
| Brain Mitochondria | 100 µM CaCl₂ | 200 nM | Significant decrease in swelling rate | |
| Liver Mitochondria | Various inducers | 150 pmol/mg protein | Complete inhibition | [5] |
| Heart Mitochondria | Ca²⁺ + Oxidative Stress | Sub-micromolar | Prevention of swelling | [4] |
| Kidney Mitochondria | Salicylate + Ca²⁺ + Phosphate | 1 µM | Elimination of swelling |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of this compound on the mitochondrial permeability transition.
Isolation of Mitochondria
A high yield of pure and functional mitochondria is essential for MPT studies. The following is a general protocol for isolating mitochondria from animal tissues (e.g., liver, heart, brain).
Buffers and Reagents:
-
Isolation Buffer (IB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.
-
BSA Solution: 10% (w/v) bovine serum albumin (fatty acid-free) in IB.
-
Protease Inhibitor Cocktail: Commercially available, add to IB just before use.
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Quickly excise the desired tissue and place it in ice-cold IB.
-
Mince the tissue into small pieces using scissors.
-
Wash the minced tissue several times with ice-cold IB to remove blood.
-
Homogenize the tissue in 10 volumes of IB with a Dounce or Potter-Elvehjem homogenizer on ice. The number of strokes should be optimized for the specific tissue to ensure cell disruption without damaging mitochondria.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet gently in IB containing 1% BSA.
-
Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of IB without BSA.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Mitochondrial Swelling Assay
This spectrophotometric assay is a classic method to monitor MPT opening by measuring the decrease in light scattering as mitochondria swell.
Materials:
-
Isolated mitochondria
-
Swelling Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K₂HPO₄, 5 mM Succinate, 1 µM Rotenone, pH 7.2.
-
Inducers: CaCl₂, Phenylarsine oxide (PAO), etc.
-
Inhibitors: this compound.
-
Spectrophotometer capable of measuring absorbance at 540 nm.
Procedure:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 30°C).
-
Add Swelling Buffer to the cuvette.
-
Add isolated mitochondria to a final concentration of 0.2-0.5 mg/mL and allow the absorbance to stabilize.
-
Add the desired concentration of this compound or vehicle control and incubate for a few minutes.
-
Initiate MPT by adding the inducer (e.g., a bolus of CaCl₂).
-
Record the decrease in absorbance at 540 nm over time. The rate and extent of the absorbance decrease are indicative of the rate and extent of mitochondrial swelling.
Calcium Retention Capacity (CRC) Assay
This fluorometric assay quantifies the ability of mitochondria to take up and retain Ca²⁺ before MPT is triggered.
Materials:
-
Isolated mitochondria
-
CRC Buffer: 130 mM KCl, 5 mM K₂HPO₄, 20 mM MOPS, 10 mM Tris-HCl, 1 mM EGTA, pH 7.15.
-
Calcium Green-5N or a similar Ca²⁺-sensitive fluorescent dye.
-
Respiratory substrates (e.g., 5 mM Pyruvate and 5 mM Malate).
-
CaCl₂ solution of known concentration.
-
Fluorometer with excitation/emission wavelengths appropriate for the chosen dye (e.g., ~506/532 nm for Calcium Green-5N).
Procedure:
-
Add CRC Buffer to the fluorometer cuvette.
-
Add the Ca²⁺-sensitive dye to its working concentration.
-
Add isolated mitochondria (0.5-1.0 mg/mL) and respiratory substrates.
-
Add this compound or vehicle control.
-
After a stable baseline fluorescence is achieved, add sequential pulses of a known amount of CaCl₂ (e.g., 10-20 nmol per pulse) every 1-2 minutes.
-
Monitor the fluorescence. Each Ca²⁺ pulse will cause a transient increase in fluorescence, which will then decrease as mitochondria take up the Ca²⁺.
-
MPT opening is indicated by a large, sustained increase in fluorescence, as the mitochondria release their accumulated Ca²⁺.
-
The total amount of Ca²⁺ added before this large fluorescence increase is the Calcium Retention Capacity, typically expressed as nmol Ca²⁺ per mg of mitochondrial protein.
Mitochondrial Membrane Potential (ΔΨm) Assay
Fluorescent probes like JC-1 or TMRM are commonly used to measure ΔΨm. JC-1 is a ratiometric dye that forms red aggregates in mitochondria with high ΔΨm and exists as green monomers in the cytoplasm and in mitochondria with low ΔΨm.
Materials:
-
Cells in culture or isolated mitochondria.
-
JC-1 dye.
-
Assay Buffer (e.g., PBS or a buffer similar to the culture medium).
-
Fluorescence microscope, flow cytometer, or plate reader capable of detecting both red and green fluorescence.
Procedure for Cultured Cells:
-
Plate cells in a suitable format (e.g., multi-well plate or on coverslips).
-
Treat cells with the experimental compounds, including this compound.
-
Induce mitochondrial stress if required.
-
Remove the treatment medium and incubate the cells with JC-1 (typically 1-10 µM) in assay buffer for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the red and green fluorescence using the appropriate instrument.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Signaling Pathways and Logical Relationships
The regulation of the mitochondrial permeability transition pore is a complex process involving multiple signaling pathways that converge on the pore components. This compound's primary interaction is with CypD, but this interaction has downstream consequences on the entire MPT machinery.
Conclusion
This compound remains a cornerstone tool for studying the mitochondrial permeability transition and a promising therapeutic agent for conditions involving MPT-mediated cell death. Its well-defined mechanism of action, centered on the inhibition of Cyclophilin D, provides a clear target for investigation and drug development. The experimental protocols detailed in this guide offer robust methods for quantifying the effects of CsA and other potential MPT modulators. The compiled quantitative data underscores the potent inhibitory effects of CsA on the mPTP across various experimental models. A thorough understanding of the principles and techniques presented herein is crucial for advancing our knowledge of mitochondrial pathophysiology and for the development of novel therapeutic strategies targeting the mitochondrial permeability transition pore.
References
- 1. The permeability transition in heart mitochondria is regulated synergistically by ADP and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent inhibitor of the inner membrane permeability transition in liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclosporine A attenuates mitochondrial permeability transition and improves mitochondrial respiratory function in cardiomyocytes isolated from dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound corrects mitochondrial dysfunction and muscle apoptosis in patients with collagen VI myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound delays mitochondrial depolarization induced by N-methyl-D-aspartate in cortical neurons: evidence of the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, But Not FK 506, Protects Mitochondria and Neurons against Hypoglycemic Damage and Implicates the Mitochondrial Permeability Transition in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salicylate-induced kidney mitochondrial permeability transition is prevented by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Effects of Cyclosporin A in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclosporin A (CsA), a well-established immunosuppressant, has demonstrated significant neuroprotective properties across a range of preclinical models of acute central nervous system (CNS) injury. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key methodologies related to the neuroprotective effects of CsA. The primary mechanism of action is the inhibition of the mitochondrial permeability transition pore (mPTP) through binding to its regulatory protein, cyclophilin D (CypD). This action mitigates secondary injury cascades, including mitochondrial dysfunction, apoptosis, and neuroinflammation, which are common to traumatic brain injury (TBI), ischemic stroke, and spinal cord injury (SCI). This document summarizes quantitative data from pivotal preclinical studies, details common experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising therapeutic area.
Core Mechanism of Neuroprotection: Inhibition of the Mitochondrial Permeability Transition Pore
The neuroprotective effects of this compound are primarily attributed to its potent inhibition of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[1][2][3] In the context of CNS injury, excessive intracellular calcium and oxidative stress trigger the opening of the mPTP.[4][5] This event leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytosol, ultimately culminating in cell death.[1][4][5][6]
This compound exerts its protective effect by binding to the mitochondrial matrix protein, cyclophilin D (CypD).[4][5][7] The CsA-CypD complex is unable to induce the conformational changes in the mPTP components (such as adenine (B156593) nucleotide translocase and the F-ATP synthase) that are necessary for pore opening.[4][5] By preventing mPTP formation, CsA preserves mitochondrial function and integrity, thereby reducing neuronal and glial cell death following ischemic and traumatic insults.[3][8][9]
In addition to its primary mitochondrial-protective role, CsA's immunosuppressive and anti-inflammatory properties may also contribute to its neuroprotective profile by modulating the post-injury inflammatory response.[10]
Signaling Pathway of this compound-Mediated Neuroprotection
Quantitative Efficacy of this compound in Preclinical Models
Numerous studies have quantified the neuroprotective effects of CsA across various models of CNS injury. The following tables summarize key findings.
Table 1: Traumatic Brain Injury (TBI) Models
| Animal Model | Injury Model | CsA Dose & Regimen | Key Quantitative Outcomes | Reference |
| Immature Piglet | Rapid Non-impact Rotational Injury (RNR) | 20 mg/kg bolus 1h post-injury, then continuous infusion | 42% decrease in injured brain volume (p<0.01); Preservation of respiratory control ratio (RCR) to sham levels.[8][9] | [8],[9] |
| Immature Rat | Controlled Cortical Impact (CCI) | 20 mg/kg IV 15 min post-injury | Amelioration of cerebral bioenergetic crisis with preservation of RCR to sham levels. | [8] |
| Swine | Diffuse TBI (RNR) | 20 mg/kg/day infused for 1 day, beginning 6h post-injury | Decreased brain lesion volume; Mitigated alterations in mitochondrial health.[11] | [11] |
| Swine | Focal TBI (CCI) | 20 mg/kg/day continuous infusion for 5 days | 35% reduction in parenchymal injury volume (MRI); Increased neuronal viability (NAA). | [10] |
Table 2: Ischemic Stroke Models
| Animal Model | Injury Model | CsA Dose & Regimen | Key Quantitative Outcomes | Reference |
| Mouse | Focal bilateral lesions in medial prefrontal cortex (mPFC) | 10 mg/kg/day IP for 10 days | Rescued cognitive deficits to control levels; Promoted NPC migration.[12] | [12] |
| Rat | Forebrain ischemia | Not specified | Dramatically ameliorates neuronal cell damage in the CA1 sector of the hippocampus.[13] | [13] |
| Rat | Subarachnoid Hemorrhage (SAH) | 2mg/kg or 10mg/kg intracarotid injection at 15min and 24h post-SAH | Reduced expression of Cytochrome C, AIF, and cleaved caspase-3.[14] | [14] |
Table 3: Spinal Cord Injury (SCI) Models
| Animal Model | Injury Model | CsA Dose & Regimen | Key Quantitative Outcomes | Reference |
| Rat with hyperglycemia | Weight-drop contusion | 5 mg/kg/day IP | Significantly improved neurological function (BBB score); Markedly reduced number of apoptotic cells.[6] | [6] |
| Rat | Moderate SCI (NYU impactor) | 10 mg/kg IP 15 min post-injury | Failed to significantly improve behavioral recovery (BBB score) or alter spared tissue volume.[15] | [15] |
| Rabbit | Ischemic SCI | 10 mg/kg/day IV for 3 days | Minimal protective effect observed.[16] | [16] |
Note: The efficacy of CsA in SCI models appears to be more variable than in TBI and stroke models, potentially reflecting differences in injury pathology and drug bioavailability across the blood-spinal cord barrier.[15]
Detailed Experimental Protocols
This section outlines common methodologies for inducing CNS injury, administering this compound, and assessing neuroprotective outcomes.
CNS Injury Models
The CCI model produces a focal brain contusion with reproducible and graded severity.[1][16]
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and mount it in a stereotaxic frame.[1] Shave the scalp, and apply ophthalmic lubricant to the eyes.[1] Maintain body temperature at 37°C.
-
Craniotomy: Make a midline scalp incision and retract the skin to expose the skull.[16] Perform a craniectomy (e.g., 6 mm diameter) over the desired cortical region (e.g., motor cortex) using a high-speed drill, keeping the dura mater intact.[1][16]
-
Impact: Position the CCI device (e.g., electromagnetic impactor) perpendicular to the exposed dura. Set impact parameters (e.g., velocity: 4 m/s, depth: 2 mm, dwell time: 100 ms).[17] Trigger the impactor to deform the cortex.
-
Closure: Suture the scalp incision.[16]
-
Post-operative Care: Administer analgesics and monitor the animal during recovery.
This model is widely used to mimic focal ischemic stroke.[9][11][15]
-
Filament Preparation: Use a nylon monofilament (e.g., 4-0 for rats, 6-0 for mice).[15] Blunt the tip by heating and coat it with poly-L-lysine to increase thrombogenicity and ensure complete occlusion.[15]
-
Surgical Procedure: Anesthetize the animal and make a midline neck incision.[15] Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA.[9] Temporarily clamp the CCA and ICA. Make a small incision in the ECA stump and insert the prepared filament.[15] Advance the filament through the ICA to the origin of the middle cerebral artery (MCA) (approx. 17-20 mm in rats).[15]
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.[15]
-
Closure: Permanently ligate the ECA stump and suture the neck incision.
This method creates a contusive injury to the spinal cord.[7][13][18][19]
-
Anesthesia and Laminectomy: Anesthetize the rat and perform a laminectomy at the desired thoracic level (e.g., T10) to expose the dorsal surface of the spinal cord, keeping the dura intact.[13][18][19]
-
Stabilization: Clamp the spinous processes of the adjacent vertebrae to stabilize the spinal column.[13]
-
Injury: Position the impactor device over the exposed cord. Release a specific weight (e.g., 10 g) from a set height (e.g., 25 mm) onto the spinal cord.[18] Devices like the NYU impactor are commonly used to ensure controlled impact.[18]
-
Closure and Post-operative Care: Suture the muscle and skin layers. Provide post-operative care including manual bladder expression, hydration, and analgesia.
Experimental Workflow Example: TBI Study
This compound Administration
-
Formulation: Due to its hydrophobicity, CsA is often dissolved in a vehicle for injection.[20] The commercial intravenous formulation (Sandimmune®) uses Cremophor EL, which can have side effects.[21] Fat emulsions (e.g., soybean oil-based) are a better-tolerated alternative for intravenous administration.[21] For intraperitoneal or subcutaneous injections, CsA can be dissolved in olive oil or ethanol (B145695)/saline mixtures.
-
Dosing: Doses in preclinical studies typically range from 5 to 20 mg/kg.[6][11] The optimal dose and timing (from 15 minutes to 6 hours post-injury) are critical variables that can influence efficacy.[8][11]
-
Route of Administration: Intravenous (IV) administration is common for acute injury models to ensure rapid bioavailability.[8][10] Intraperitoneal (IP) injections are also frequently used.[6]
Assessment of Neuroprotective Outcomes
-
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale (for SCI): This 21-point ordinal scale assesses hindlimb locomotor recovery in an open field.[22][23] Scores range from 0 (no observable hindlimb movement) to 21 (normal locomotion).[22] Animals are observed for 4-5 minutes by two independent, blinded raters.[22] Key features evaluated include joint movement, stepping, coordination, paw placement, and trunk stability.[24]
-
Morris Water Maze (for TBI and Stroke): This test assesses spatial learning and memory.[6][25][26] Rodents are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal spatial cues.[6] Key metrics include the latency to find the platform over several days of training and the time spent in the target quadrant during a probe trial (platform removed).[6][25]
-
Nissl Staining (Cresyl Violet): This method stains the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[27][28][29] It is used to quantify neuronal survival and assess the extent of the lesion core.
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Embed the brain or spinal cord tissue in paraffin (B1166041) or prepare frozen sections.[28][29]
-
Staining: Rehydrate sections and stain with a 0.1% cresyl violet solution for 5-10 minutes.[27]
-
Differentiation: Differentiate in 95% ethanol to remove excess stain from the background, leaving neurons stained purple-blue.[27][28]
-
Analysis: Count surviving neurons in regions of interest using stereological methods.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: This assay detects DNA fragmentation, a hallmark of apoptosis.[3][4][30][31]
-
Permeabilization: Rehydrate tissue sections and treat with Proteinase K to allow enzyme access to the DNA.[3][4]
-
Labeling: Incubate sections with a mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[31]
-
Detection: Visualize the labeled cells using a secondary detection system (e.g., streptavidin-HRP with DAB chromogen, resulting in brown-stained apoptotic nuclei).[4]
-
-
Isolation of Brain Mitochondria:
-
Measurement of Respiratory Control Ratio (RCR):
-
Use a Clark-type oxygen electrode to measure oxygen consumption rates.[32]
-
Add isolated mitochondria to a respiration buffer with specific substrates (e.g., glutamate/malate for Complex I). This measures State 2 respiration.
-
Add ADP to stimulate ATP synthesis (State 3 respiration).
-
After ADP is consumed, respiration returns to a slower rate (State 4).
-
The RCR is calculated as the ratio of State 3 to State 4 respiration. A higher RCR indicates healthier, more tightly coupled mitochondria.[32]
-
Conclusion and Future Directions
The preclinical evidence robustly supports the neuroprotective efficacy of this compound, particularly in models of TBI and ischemic stroke, by preserving mitochondrial function. The data are compelling, demonstrating reduced tissue damage and improved functional outcomes. However, translation to the clinic has been challenging, with some clinical trials failing to show significant benefits.[13][29] This discrepancy may be due to factors such as the timing of administration, drug delivery across the blood-brain barrier, and the heterogeneity of human CNS injuries.[29]
Future research should focus on optimizing CsA delivery to the CNS, perhaps through novel formulations like nanoparticles, to enhance efficacy and minimize systemic toxicity.[35][36] Further studies are also needed to clarify its therapeutic window and its effectiveness in more complex, chronic injury models. Despite the translational hurdles, the foundational mechanism of mPTP inhibition remains a highly viable target for neuroprotection, and this compound continues to be a critical pharmacological tool for elucidating the role of mitochondrial dysfunction in acute CNS injury.
References
- 1. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Modifications to the in situ TUNEL method for detection of apoptosis in paraffin-embedded tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 5. protocols.io [protocols.io]
- 6. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 12. Open-Skull Controlled Cortical Impact (CCI) model in rats â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 13. A custom-made weight-drop impactor to produce consistent spinal cord injury outcomes in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short-Term this compound Treatment Reduced Serum Neurofilament-Light Levels in Diffuse but Not Focal Traumatic Brain Injury in a Piglet Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Animals models of spinal cord contusion injury [epain.org]
- 20. Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound in fat emulsion carriers: experimental studies on pharmacokinetics and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. stat.ubc.ca [stat.ubc.ca]
- 23. A sensitive and reliable locomotor rating scale for open field testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pages.jh.edu [pages.jh.edu]
- 25. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 28. Nissl Staining Method and Protocol on Paraffin Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 29. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 30. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Video: The TUNEL Assay [jove.com]
- 32. An Isolation Method for Assessment of Brain Mitochondria Function in Neonatal Mice with Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Isolation of mitochondria with high respiratory control from primary cultures of neurons and astrocytes using nitrogen cavitation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Isolation of mitochondria from CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 35. New Nanoparticle Formulation for this compound: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Cyclosporin A: A Technical Guide to its Non-Immunosuppressive Actions
Abstract: Cyclosporin A (CsA) is a cornerstone of immunosuppressive therapy, primarily utilized in organ transplantation and the treatment of autoimmune diseases.[1][2][3] Its canonical mechanism involves the inhibition of calcineurin, a key phosphatase in T-cell activation pathways.[1][4][5][6] However, a substantial body of research has unveiled a diverse array of biological activities independent of its effects on the immune system. These non-immunosuppressive actions present compelling opportunities for therapeutic development in fields such as neuroprotection, virology, and oncology. This technical guide provides an in-depth exploration of these functions, focusing on the core molecular mechanisms, supporting quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals. The primary non-immunosuppressive actions discussed herein are the modulation of the mitochondrial permeability transition pore (mPTP), broad-spectrum antiviral activity, and the inhibition of the P-glycoprotein (P-gp) efflux pump.
Mitochondrial Modulation via Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
One of the most significant non-immunosuppressive functions of CsA is its potent inhibition of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific, high-conductance channel in the inner mitochondrial membrane whose prolonged opening under conditions of cellular stress, such as high calcium levels and oxidative damage, leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors, ultimately triggering cell death.[7][8][9][10]
Mechanism of Action: CsA exerts its protective effect by binding to a specific mitochondrial protein, Cyclophilin D (CypD), located in the mitochondrial matrix.[9][11][12][13] The binding of CsA to CypD is thought to prevent CypD from interacting with and promoting the opening of the core mPTP components.[11][14] This action desensitizes the pore to its primary triggers, particularly calcium overload, thereby preserving mitochondrial integrity and function, and preventing the downstream cascade of apoptotic cell death.[9][15][16][17] This mechanism is central to the neuroprotective effects observed for CsA in models of stroke, traumatic brain injury (TBI), and other neurological conditions.[7][8][11][16]
Quantitative Data: CsA-Mediated Cytoprotection
The protective effects of CsA through mPTP inhibition have been quantified across various experimental models.
| Parameter | Model System | CsA Concentration / Dose | Observed Effect | Reference |
| Mitochondrial Membrane Potential | Cardiomyocytes from dogs with heart failure | In vitro (unspecified conc.) | Increased mitochondrial membrane potential by 29% compared to untreated failing cells. | [18] |
| Apoptosis Marker Expression | Rat subarachnoid hemorrhage model | 10 mg/kg in vivo | Markedly decreased expression of Cytochrome C, AIF, and cleaved caspase-3. | [16] |
| Apoptosis Rate | Muscle biopsies from collagen VI myopathy patients | 5 mg/kg/day in vivo | Significantly decreased occurrence of apoptosis in all treated patients. | [19] |
| Neuroprotection | Rat traumatic brain injury model | Single bolus vs. continuous infusion | Continuous infusion for 7 days provided the greatest sparing of cortical tissue. | [11] |
Experimental Protocol: Mitochondrial Permeability Transition Pore (mPTP) Assay
This protocol is based on the calcein-AM quenching method to directly visualize mPTP opening in live cells.
Principle: Cells are co-loaded with Calcein-AM, a fluorescent dye that accumulates in all cellular compartments, and a quenching agent like Cobalt (II) Chloride (CoCl₂), which is excluded from the mitochondrial matrix. When the mPTP opens, CoCl₂ enters the mitochondria and quenches the calcein (B42510) fluorescence, allowing for detection by flow cytometry or fluorescence microscopy.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Cobalt (II) Chloride (CoCl₂)
-
Ionomycin (positive control for pore opening)
-
CsA (experimental inhibitor)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, adjust the concentration to 1 x 10⁶ cells/mL in pre-warmed wash buffer.
-
Reagent Preparation:
-
Prepare a stock solution of Calcein-AM in DMSO.
-
Prepare working solutions of CoCl₂, Ionomycin, and CsA in the appropriate buffer.
-
-
Loading and Staining:
-
Aliquot cell suspensions into separate tubes for each condition (untreated, CsA-treated, positive control).
-
Load cells with 1 µM Calcein-AM and 1 mM CoCl₂ in HBSS. Incubate at 37°C for 15-20 minutes, protected from light.
-
For inhibitor studies, pre-incubate cells with the desired concentration of CsA for 30-60 minutes before adding calcein and cobalt.
-
-
Inducing mPTP Opening:
-
To the positive control tube, add a calcium ionophore like Ionomycin to induce a robust opening of the mPTP.
-
For experimental conditions, add the specific stressor being investigated (e.g., H₂O₂, calcium chloride).
-
-
Data Acquisition:
-
Wash the cells once with buffer to remove excess dye.
-
Analyze the cells immediately via flow cytometry (FITC channel) or fluorescence microscopy. A decrease in mitochondrial fluorescence intensity indicates mPTP opening.
-
-
Controls:
-
Unstained Cells: To set baseline fluorescence.
-
Calcein-AM only: To measure total cellular fluorescence.
-
Calcein-AM + CoCl₂: Represents the basal state with closed pores (mitochondrial fluorescence is preserved).
-
Calcein-AM + CoCl₂ + Ionomycin: Positive control showing maximal pore opening (mitochondrial fluorescence is quenched).
-
(Protocol synthesized from principles described in[10][20][21][22])
Broad-Spectrum Antiviral Activity
CsA exhibits potent antiviral activity against a wide range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Influenza viruses, and various coronaviruses.[1][4][23][24] This activity is often, but not always, mediated through the inhibition of host cyclophilin proteins, which many viruses hijack to facilitate their replication.[1][23][24] Crucially, this mechanism is distinct from the calcineurin inhibition responsible for immunosuppression, a fact that has spurred the development of non-immunosuppressive CsA analogs (e.g., Alisporivir, NIM811) as dedicated antiviral agents.[4][23][25][26]
Mechanism of Action: Cyclophilins, particularly Cyclophilin A (CypA), are peptidyl-prolyl isomerases that act as cellular chaperones.[23] Certain viruses have evolved to co-opt CypA for various stages of their life cycle, such as protein folding, virion assembly, and replication complex formation.[1][23][24] For example, CypA interacts with the HCV NS5A and NS5B proteins and the HIV-1 Gag protein.[24][26] CsA binds with high affinity to the active site of CypA, preventing these critical virus-host protein interactions and thereby halting viral replication.[23][26] Interestingly, for some viruses like influenza, CsA's antiviral effect appears to be independent of CypA inhibition, suggesting an alternative, yet-to-be-fully-elucidated mechanism.[1][23]
Quantitative Data: Antiviral Efficacy of CsA and Analogs
The antiviral potency of CsA is typically measured by its half-maximal effective concentration (EC₅₀).
| Virus | Cell Line | Compound | EC₅₀ / Concentration | Observed Effect | Reference |
| SARS-CoV-2 | Vero E6 cells | This compound | 3.5 µM | 50% inhibition of viral replication. | [4] |
| Mouse Hepatitis Virus (MHV) | 17CL1 cells | This compound | 16 µM | Reduced progeny virus titers by 2 logs. | [24] |
| Human Coronavirus 229E (HCoV-229E) | Huh7 cells | This compound | 32 µM | Reduced progeny virus titers by 2 logs. | [24] |
| Influenza A & B strains | MDCK cells | This compound | Low micromolar EC₅₀ values | Broad-spectrum activity against multiple strains. | [23] |
| HIV-1 | Primary T cells | SDZ NIM 811 (non-immunosuppressive) | Not specified | Inhibits translocation of pre-integration complexes and reduces virion infectivity. | [26] |
Inhibition of P-glycoprotein (P-gp) and Multidrug Resistance
CsA is a well-characterized inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a broad-spectrum efflux pump.[3] P-gp is notoriously overexpressed in various cancer types, where it actively pumps chemotherapeutic agents out of the cell, leading to multidrug resistance (MDR).[27] CsA's ability to block this pump can restore or enhance the efficacy of anticancer drugs.
Mechanism of Action: CsA and its non-immunosuppressive analogs (e.g., PSC-833) act as competitive or non-competitive inhibitors of P-gp.[28][29] They bind to the transporter, likely at a drug-binding site, and interfere with its conformational changes and ATP hydrolysis cycle, which are necessary for drug efflux.[29] This inhibition leads to increased intracellular accumulation and retention of co-administered chemotherapeutic agents, thereby sensitizing resistant cancer cells to their cytotoxic effects.[30]
References
- 1. The Antiviral Properties of Cyclosporine. Focus on Coronavirus, Hepatitis C Virus, Influenza Virus, and Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 3. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Repurposable Drug in the Treatment of COVID-19? [frontiersin.org]
- 5. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Cyclosporine-A as a neuroprotective agent against stroke: its translation from laboratory research to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cyclophilin D by this compound promotes retinal ganglion cell survival by preventing mitochondrial alteration in ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct demonstration of a specific interaction between cyclophilin-D and the adenine nucleotide translocase confirms their role in the mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Neuroprotective effect of this compound on the development of early brain injury in a subarachnoid hemorrhage model: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclosporine A attenuates mitochondrial permeability transition and improves mitochondrial respiratory function in cardiomyocytes isolated from dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Mitochondrial Permeability Transition Pore Assay Kit (ab239704) is not available | Abcam [abcam.com]
- 21. content.abcam.com [content.abcam.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound inhibits the replication of diverse coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. The non-immunosuppressive this compound analogue SDZ NIM 811 inhibits cyclophilin A incorporation into virions and virus replication in human immunodeficiency virus type 1-infected primary and growth-arrested T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Molecular interactions of this compound with P-glycoprotein. Photolabeling with cyclosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Activity of this compound and a non-immunosuppressive cyclosporin against multidrug resistant leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Calcineurin: An In-depth Technical Guide to the Molecular Targets of Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
Cyclosporin A (CsA) is a cornerstone of immunosuppressive therapy, primarily recognized for its potent inhibition of calcineurin, a key phosphatase in T-cell activation.[1][2][3] However, a growing body of evidence reveals that the pharmacological profile of CsA extends far beyond calcineurin, encompassing a range of "off-target" interactions that contribute to both its therapeutic efficacy and its notable side effects.[4] This technical guide provides a comprehensive overview of the molecular targets of this compound beyond calcineurin, offering researchers and drug development professionals a detailed resource on the core molecular interactions, quantitative data, experimental methodologies, and relevant signaling pathways.
Core Non-Calcineurin Molecular Targets
This compound's interactions with intracellular proteins are pivotal to its mechanism of action. While the CsA-cyclophilin complex is known to inhibit calcineurin, CsA also directly interacts with several other key proteins, leading to a cascade of downstream effects.
Cyclophilins: The Primary Binding Partners
Cyclophilins (CyPs) are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.[1][5] CsA binds with high affinity to cyclophilins, and this interaction is the prerequisite for its canonical immunosuppressive activity.[6][7][8] However, the binding of CsA to different cyclophilin isoforms located in various cellular compartments also leads to calcineurin-independent effects.
-
Cyclophilin A (CypA): A highly abundant cytosolic protein, CypA is the primary intracellular receptor for CsA.[5][6] The CsA-CypA complex is what binds to and inhibits calcineurin.[4][5]
-
Cyclophilin B (CypB): Localized mainly in the endoplasmic reticulum, CypB is also a target of CsA. Inhibition of its PPIase activity can contribute to ER stress.[4]
-
Cyclophilin D (CypD): Found in the mitochondrial matrix, CypD is a key regulator of the mitochondrial permeability transition pore (mPTP).[5] The interaction of CsA with CypD is central to its effects on mitochondrial function and cell death pathways.[5][9]
Mitochondrial Permeability Transition Pore (mPTP)
The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death.[9][10] CsA is a potent inhibitor of mPTP opening, an effect mediated by its binding to cyclophilin D.[5][9][11] This inhibition of the mPTP is implicated in the protective effects of CsA against ischemia/reperfusion injury.[9][10]
P-glycoprotein (P-gp / MDR1)
P-glycoprotein is an ATP-dependent efflux pump that transports a wide range of hydrophobic compounds out of cells, contributing to multidrug resistance (MDR) in cancer cells and influencing the pharmacokinetics of many drugs.[12][13] CsA is a well-known modulator of P-gp activity.[13][14][15] It can inhibit the transport function of P-gp, thereby increasing the intracellular concentration of co-administered drugs that are P-gp substrates.[12]
Other Potential Off-Target Interactions
Proteomic studies and computational predictions have identified other potential molecular targets of CsA that may contribute to its pleiotropic effects and toxicity profile. These include proteins involved in apoptosis and signaling pathways, such as:
Quantitative Data on this compound Interactions
The following tables summarize the available quantitative data for the binding affinities and inhibitory concentrations of this compound with its various molecular targets.
| Target | Method | Parameter | Value | Reference |
| Cyclophilin A | ||||
| Competitive Binding Assay | Kd | 30 nM | [6] | |
| Fluorescence Measurements | Kd | 36.8 nM | [17] | |
| Cyclophilin B | Fluorescence Measurements | Kd | 9.8 nM | [17] |
| Cyclophilin C | Fluorescence Measurements | Kd | 90.8 nM | [17] |
| Calmodulin | Fluorescence Measurements | Kd | 1.2 µM | [17] |
| Actin | Fluorescence Measurements | Kd | 5.7 µM | [17] |
| P-glycoprotein | ATPase Activity Assay | Km | 5.3 µM | [18] |
| Calcineurin (PP2B) | Phosphatase Activity Assay | IC50 | 5 nM | [19][20] |
Table 1: Binding Affinities (Kd), Michaelis Constants (Km), and Inhibitory Concentrations (IC50) of this compound for Various Molecular Targets.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of CsA's molecular interactions. Below are protocols for key experiments cited in the literature.
Cyclophilin Binding Assay (Competitive Binding)
This assay determines the binding affinity of CsA to cyclophilin by measuring the displacement of a radiolabeled CsA tracer.
-
Materials:
-
Cytoplasmic extracts or erythrocyte lysates containing cyclophilin.
-
[3H]CsA (tracer).
-
Unlabeled CsA standards and test compounds.
-
Charcoal suspension for separating bound and free tracer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled CsA standards and test compounds.
-
In assay tubes, combine the cyclophilin-containing preparation, a fixed concentration of [3H]CsA, and varying concentrations of unlabeled CsA or test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Add a charcoal suspension to adsorb the free [3H]CsA.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing the protein-bound [3H]CsA) to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Generate a standard curve by plotting the percentage of bound [3H]CsA against the concentration of unlabeled CsA.
-
Determine the concentration of the test compound that inhibits 50% of the [3H]CsA binding (IC50) and calculate the Kd.[21]
-
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Chymotrypsin-Coupled)
This spectrophotometric assay measures the PPIase activity of cyclophilins and its inhibition by CsA.
-
Materials:
-
Recombinant cyclophilin protein.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
-
Assay buffer (e.g., HEPES buffer containing LiCl/Trifluoroethanol).
-
CsA or other inhibitors.
-
UV/Vis spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, chymotrypsin, and the cyclophilin enzyme.
-
Add varying concentrations of CsA or the test inhibitor to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate. The substrate exists in both cis and trans conformations, but chymotrypsin only cleaves the trans isomer.
-
Cyclophilin catalyzes the cis-to-trans isomerization of the proline residue in the substrate, making it available for cleavage by chymotrypsin.
-
Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroaniline.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[22][23][24]
-
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcium Retention Capacity)
This fluorescence-based assay assesses the susceptibility of isolated mitochondria to Ca2+-induced mPTP opening.
-
Materials:
-
Isolated mitochondria.
-
Respiration buffer.
-
Fluorescent Ca2+ indicator (e.g., Calcium Green-5N).
-
Ca2+ solution of known concentration.
-
CsA or other mPTP inhibitors.
-
Spectrofluorometer.
-
-
Procedure:
-
Suspend the isolated mitochondria in the respiration buffer containing the fluorescent Ca2+ indicator.
-
Place the suspension in the spectrofluorometer and monitor the fluorescence.
-
Add sequential pulses of a known amount of Ca2+ to the mitochondrial suspension.
-
With each pulse, mitochondria will take up the Ca2+, causing a transient increase in extra-mitochondrial Ca2+ followed by a return to baseline as it is sequestered.
-
Continue adding Ca2+ pulses until a large, sustained increase in fluorescence is observed. This indicates mPTP opening and the release of accumulated Ca2+ from the mitochondria.
-
The total amount of Ca2+ taken up by the mitochondria before pore opening is the Calcium Retention Capacity (CRC).
-
To test the effect of CsA, pre-incubate the mitochondria with the drug before starting the Ca2+ pulses and compare the CRC to the untreated control.[25][26][27]
-
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates and can be modulated by inhibitors like CsA.
-
Materials:
-
Membrane vesicles from cells overexpressing P-gp (e.g., Caco-2 cells or Sf9 cells).
-
Assay buffer.
-
ATP.
-
P-gp substrates (e.g., verapamil) and inhibitors (e.g., CsA).
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green) or a luciferase-based ATP detection kit.
-
-
Procedure:
-
Incubate the P-gp-containing membrane vesicles with the assay buffer and varying concentrations of the test compound (e.g., CsA). A known P-gp substrate like verapamil (B1683045) can be used as a positive control for stimulation.
-
Initiate the reaction by adding ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction.
-
Measure the amount of ATP consumed or Pi generated.
-
Phosphate Detection: Add a reagent like Malachite Green that forms a colored complex with inorganic phosphate, and measure the absorbance.
-
ATP Detection: Use a luciferase-based assay to measure the remaining ATP concentration.
-
-
The vanadate-sensitive ATPase activity is determined by performing the assay in the presence and absence of sodium orthovanadate, a known inhibitor of P-type ATPases.
-
Plot the ATPase activity against the concentration of the test compound to determine its effect (stimulation or inhibition).[18][28][29]
-
Signaling Pathways and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving the non-calcineurin targets of this compound.
Caption: Molecular targets of this compound beyond calcineurin.
Caption: Workflow for a chymotrypsin-coupled PPIase assay.
Caption: Workflow for a Calcium Retention Capacity assay to measure mPTP opening.
This guide provides a foundational understanding of the molecular targets of this compound beyond its well-characterized interaction with calcineurin. Acknowledging and investigating these alternative interactions is crucial for a comprehensive understanding of CsA's pharmacology and for the development of next-generation immunosuppressants with improved safety profiles.
References
- 1. This compound, the cyclophilin class of peptidylprolyl isomerases, and blockade of T cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes PMID: 1715244 | MCE [medchemexpress.cn]
- 4. Human structural proteome-wide characterization of Cyclosporine A targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophilin - Wikipedia [en.wikipedia.org]
- 6. Cyclophilin, a primary molecular target for cyclosporine. Structural and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular targets of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of human cyclophilin and its binding site for this compound determined by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Desensitization of the permeability transition pore by this compound prevents activation of the mitochondrial apoptotic pathway and liver damage by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of intestinal P-glycoprotein (mdr1) in interpatient variation in the oral bioavailability of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between P-glycoprotein expression and this compound in kidney. An immunohistological and cell culture study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular interactions of this compound with P-glycoprotein. Photolabeling with cyclosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Human structural proteome-wide characterization of Cyclosporine A targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative binding studies of cyclophilins to this compound and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of p-glycoprotein ATPase activity using luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Determination of cyclosporine by a competitive binding assay with cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 25. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. The Mitochondrial Permeability Transition Pore-Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Cyclosporin A in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of Cyclosporin A (CsA), a potent calcineurin inhibitor, in preclinical autoimmune disease models. It covers its core mechanism of action, detailed experimental protocols for key models, and quantitative efficacy data to support study design and drug development efforts.
Core Mechanism of Action: Inhibition of T-Cell Activation
This compound exerts its immunosuppressive effects primarily by inhibiting T-cell activation, a critical event in the pathogenesis of most autoimmune diseases.[1][2] The mechanism is initiated when CsA diffuses into the T-lymphocyte and binds to its intracellular receptor, cyclophilin.[1][3] This newly formed CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][4]
Under normal conditions, T-cell receptor (TCR) stimulation leads to an increase in intracellular calcium, which activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5][6] Dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus.[1] Once in the nucleus, NFAT binds to the promoter regions of several critical cytokine genes, most notably Interleukin-2 (IL-2), driving their transcription.[3][7] IL-2 is a potent T-cell growth factor that promotes the proliferation and differentiation of effector T-cells.
By inhibiting calcineurin, the CsA-cyclophilin complex prevents NFAT dephosphorylation. Consequently, NFAT remains phosphorylated and is retained in the cytoplasm, unable to initiate the transcription of IL-2 and other pro-inflammatory cytokines like IFN-γ and TNF-α.[1][7][8] The ultimate result is a significant suppression of T-cell-mediated immune responses.[2]
Application in Preclinical Autoimmune Models
CsA is widely used as a reference compound in various animal models of autoimmune disease to validate the model's immune-mediated pathology and to serve as a benchmark for novel therapeutics.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used model for rheumatoid arthritis, characterized by joint inflammation, cartilage degradation, and bone erosion.[9] CsA has demonstrated dose-dependent efficacy in preventing and treating CIA in both mice and rats.
Table 1: Efficacy of this compound in Rodent CIA Models
| Species | Model Phase | Dose (mg/kg/day, s.c. or p.o.) | Key Outcomes | Reference |
| Mouse (DBA/1) | Prophylactic (Day 0-13) | 100 mg/kg (s.c.) | Complete suppression of arthritis development; no inflammatory lesions observed histopathologically. | |
| Rat (Sprague-Dawley) | Prophylactic (14-day course) | ≥ 15 mg/kg (p.o.) | Suppressed development of arthritis and reduced anti-collagen antibody responses. | |
| Rat | Prophylactic (50 days) | 5 mg/kg (p.o.) | Partially reduced disease markers. | [10] |
| Rat | Prophylactic (50 days) | 10 mg/kg (p.o.) | Significantly inhibited inflammation and joint destruction. | [10] |
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common animal model for multiple sclerosis, featuring inflammatory demyelination of the central nervous system. CsA treatment can significantly alter the course of EAE, though its effects are highly dose-dependent.[11][12] High doses can prevent disease, while lower doses may delay onset or convert a monophasic disease course into a relapsing-remitting one.[11][13]
Table 2: Efficacy of this compound in the Rat EAE Model
| Species | Model Phase | Dose (mg/kg, every other day) | Key Outcomes | Reference |
| Rat (Lewis) | Prophylactic | 4 mg/kg | Delayed onset of disease. | [11][12] |
| Rat (Lewis) | Prophylactic | 8 mg/kg | Delayed first episode, followed by a relapsing or chronic disease course. | [11][12] |
| Rat (Lewis) | Prophylactic | 16 or 32 mg/kg | Minimal signs of EAE during treatment; disease developed after treatment cessation. | [11][12] |
| Rat (Lewis) | Therapeutic (single dose) | 8, 16, 32, or 64 mg/kg | Suppressed IFN-γ and IL-2 mRNA expression in spinal cord inflammatory cells. | [14] |
Systemic Lupus Erythematosus (SLE): MRL/lpr Mouse Model
MRL/lpr mice spontaneously develop a severe autoimmune disease with features resembling human SLE, including lymphoproliferation, autoantibody production, and lupus nephritis.[15] CsA has shown efficacy in mitigating several aspects of the disease in this model.
Table 3: Efficacy of this compound in the MRL/lpr Lupus Model
| Species | Treatment Regimen | Key Outcomes | Reference |
| Mouse (MRL/lpr) | 2 mg/day (i.p.) from age 1 to 5 months | Reduced intraocular inflammation from 73% to 15%; Reduced lacrimal gland inflammation from 100% to 23%. | [16] |
| Mouse (MRL/lpr) | Oral gavage (dose not specified), starting at 1 month of age | Reduced anti-dsDNA antibody titers and lymphoproliferation. No improvement in survival or lupus nephritis. | [17] |
Key Experimental Protocols
Protocol: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes a standard method for inducing CIA in susceptible DBA/1 mice, a model for rheumatoid arthritis.[9][18][19]
Materials:
-
Male DBA/1 mice, 7-8 weeks old.[18]
-
Bovine or Chicken Type II Collagen (CII).
-
0.05 M Acetic Acid.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 0.5 mg/ml).[18]
-
Incomplete Freund's Adjuvant (IFA).
-
Syringes and needles.
Procedure:
-
Collagen Preparation: Dissolve CII at 2 mg/mL in 0.05 M acetic acid by stirring gently overnight at 4°C. Store at 4°C for up to one week or at -20°C for long-term storage.[19]
-
Emulsion Preparation (Day 0): Prepare a 1:1 emulsion of the 2 mg/mL CII solution with CFA. The final concentration will be 1 mg/mL CII. To create a stable emulsion, draw equal volumes of the CII solution and CFA into two separate glass syringes connected by a stopcock. Force the contents back and forth until a thick, white emulsion is formed. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the emulsion (containing 100 µg of CII) intradermally at the base of the tail.[9]
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of the 2 mg/mL CII solution with IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.[9]
-
Arthritis Assessment: Begin monitoring mice for signs of arthritis around day 25. Score paws 3-5 times per week. A common scoring system is as follows[20]:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Mild erythema and swelling involving the entire paw.
-
3 = Moderate erythema and swelling.
-
4 = Severe erythema and swelling, including the digits, with loss of function. The maximum score per mouse is 16. Arthritis typically develops between days 28-35.[18]
-
Protocol: One-Way Mixed Lymphocyte Reaction (MLR)
The MLR is a classic in vitro assay to measure T-cell proliferation in response to alloantigens, mimicking the initial stages of transplant rejection or T-cell recognition of foreign antigens.[21][22][23] It is commonly used to assess the immunosuppressive potential of compounds like CsA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated, healthy donors (Donor A and Donor B).
-
Complete RPMI 1640 medium.
-
Mitomycin C or irradiator to inactivate stimulator cells.
-
96-well flat-bottom plates.
-
Proliferation readout agent (e.g., ³H-thymidine or CFSE dye).
Procedure:
-
Cell Preparation: Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
Prepare Responder Cells: Resuspend PBMCs from Donor A (responder cells) in complete medium at a concentration of 2 x 10⁶ cells/mL.
-
Prepare Stimulator Cells: Treat PBMCs from Donor B (stimulator cells) with Mitomycin C (25-50 µg/mL for 30 min at 37°C) or gamma irradiation to prevent their proliferation.[21][22] Wash the cells extensively (3 times) to remove any residual Mitomycin C. Resuspend the inactivated stimulator cells in complete medium at 2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the responder cell suspension (2 x 10⁵ cells) to the wells of a 96-well plate.[21]
-
Add the test compound (e.g., this compound) at various concentrations in a volume of 50 µL. Include a vehicle control.
-
Add 50 µL of the inactivated stimulator cell suspension (1 x 10⁵ cells) to each well, resulting in a 2:1 responder-to-stimulator ratio.[21]
-
Set up control wells: responders only (unstimulated) and responders + stimulators without compound (positive control).
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Measure Proliferation:
-
³H-thymidine incorporation: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, pre-label responder cells with CFSE dye before plating. After incubation, analyze the dilution of the dye in the T-cell population by flow cytometry, where each peak of halved fluorescence intensity represents a cell division.[22]
-
Experimental Workflow & Logic
The evaluation of an immunomodulatory compound like this compound in a preclinical setting follows a logical progression from in vitro characterization to in vivo efficacy testing. This workflow ensures a comprehensive understanding of the compound's activity and therapeutic potential.
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Inhibition of cytokine production by this compound and transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 10. Inhibitory effect of enzyme therapy and combination therapy with this compound on collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound treatment on clinical course and inflammatory cell apoptosis in experimental autoimmune encephalomyelitis induced in Lewis rats by inoculation with myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. Low-dose this compound induces relapsing remitting experimental allergic encephalomyelitis in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound treatment modulates cytokine mRNA expression by inflammatory cells extracted from the spinal cord of rats with experimental autoimmune encephalomyelitis induced by inoculation with myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The MRL/lpr Mouse Strain as a Model for Neuropsychiatric Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclosporine therapy suppresses ocular and lacrimal gland disease in MRL/Mp-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. chondrex.com [chondrex.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. benchchem.com [benchchem.com]
- 22. Immune Cell Induced Proliferation Assays [biosci.mcdb.ucsb.edu]
- 23. revvity.com [revvity.com]
The Advent of a New Era: A Technical History of Cyclosporin A in Organ Transplantation
Abstract
The introduction of Cyclosporin A (CsA) in the late 1970s and early 1980s fundamentally transformed the field of organ transplantation, converting many experimental procedures into routine life-saving therapies. This technical guide provides an in-depth history of this compound for researchers, scientists, and drug development professionals. It details the discovery of this revolutionary calcineurin inhibitor, elucidates its molecular mechanism of action, presents quantitative data from pivotal clinical trials, and describes the key experimental protocols used to establish its efficacy. Through structured data tables and detailed signaling and workflow diagrams, this paper chronicles the scientific journey of this compound from a fungal metabolite to the cornerstone of modern immunosuppressive therapy.
Discovery and Early Development
This compound, a cyclic polypeptide of 11 amino acids, was first isolated in 1971 by scientists at Sandoz (now Novartis) in Basel, Switzerland.[1][2] The compound was derived from the fungus Tolypocladium inflatum, which was found in soil samples collected from Norway.[1][3] Initially screened for potential antifungal properties, its spectrum was found to be too narrow for clinical use as an antibiotic.[4]
The pivotal discovery of its immunosuppressive properties was made in 1976 by Jean-François Borel at Sandoz.[4] Through a series of in-vitro and in-vivo experiments, Borel demonstrated that CsA could potently and selectively inhibit lymphocyte function without the severe myelotoxicity (bone marrow depression) associated with existing immunosuppressants like azathioprine (B366305).[5] This selective action on T-lymphocytes, particularly T-helper cells, was a groundbreaking finding that promised a more targeted approach to preventing organ rejection.[5][6]
Early clinical trials faced challenges with drug formulation and absorption, as the initial powder-filled capsules were poorly absorbed.[4] The development of an oral solution using an olive oil base, and later a more stable microemulsion (Neoral), was critical for achieving consistent therapeutic blood levels and clinical success.[4][7] Despite initial setbacks, including misinterpreting nephrotoxicity as graft rejection, pioneers like Sir Roy Calne in Cambridge and Dr. Thomas Starzl in Pittsburgh persevered.[4][8] Their clinical studies in the late 1970s and early 1980s provided the definitive evidence of CsA's efficacy, leading to its FDA approval in November 1983 and ushering in the modern era of transplantation.[1][4]
Mechanism of Action: Calcineurin Inhibition
This compound exerts its immunosuppressive effect by inhibiting T-cell activation, a critical step in the immune response that leads to organ rejection.[9] Its primary mechanism involves the disruption of the calcineurin-NFAT signaling pathway, which is essential for the transcription of key cytokines, most notably Interleukin-2 (IL-2).[10][11]
The step-by-step mechanism is as follows:
-
Binding to Cyclophilin: CsA, being lipophilic, readily crosses the T-cell membrane and binds to its cytosolic receptor, cyclophilin.[12][13]
-
Inhibition of Calcineurin: The resulting this compound-cyclophilin complex binds to and inhibits the enzymatic activity of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[9][12]
-
Blockade of NFAT Dephosphorylation: In a normal T-cell activation cascade, an influx of calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[10] By inhibiting calcineurin, CsA prevents this dephosphorylation.[10][13]
-
Prevention of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm into the nucleus.[10][11]
-
Suppression of IL-2 Gene Transcription: Without nuclear NFAT to act as a transcription factor, the gene encoding for IL-2 is not transcribed.[11][14]
-
Reduced T-Cell Proliferation: IL-2 is a potent T-cell growth factor. By blocking its production, CsA prevents the clonal expansion and differentiation of T-cells that are responsible for attacking the transplanted organ.[9][10]
This targeted inhibition of T-cell activation, without affecting other dividing cells, represented a significant advantage over the non-selective cytotoxic agents used previously.[15]
Pivotal Preclinical and Clinical Studies
The efficacy of this compound was established through a series of foundational laboratory experiments and landmark clinical trials that demonstrated its superiority over the then-standard immunosuppressive regimens.
Key Experimental Protocols
The immunosuppressive properties of CsA were primarily characterized using in-vitro assays that measured lymphocyte activation and proliferation. The two most critical methods were the Mixed Lymphocyte Reaction (MLR) and the [³H]-Thymidine Incorporation Assay.
Mixed Lymphocyte Reaction (MLR) Protocol
The MLR was a cornerstone assay used to model the in-vitro recognition and rejection of foreign tissue.[16][17] It assesses the proliferative response of T-cells from one individual (the responder) to leukocytes from a genetically different individual (the stimulator), mimicking the response to a foreign graft.[18]
-
Objective: To measure the ability of a compound to suppress T-cell proliferation induced by allogeneic (foreign) cells.
-
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs), which contain lymphocytes, are isolated from two unrelated donors (Donor A and Donor B) using density gradient centrifugation.[19]
-
One-Way MLR Setup: To ensure the reaction is unidirectional, the stimulator cells (e.g., from Donor B) are treated with radiation or mitomycin-C to prevent their own proliferation.[16]
-
Co-culture: Responder cells (from Donor A) are co-cultured with the treated stimulator cells (from Donor B) in a 96-well plate.
-
Drug Addition: Test compounds, such as this compound, are added to the co-cultures at various concentrations. Control wells receive no drug.
-
Incubation: The cultures are incubated for approximately 5 to 7 days to allow for T-cell activation and proliferation.[16]
-
Measurement of Proliferation: Proliferation is quantified, typically using the [³H]-Thymidine Incorporation Assay (see below). The degree of suppression is calculated by comparing the proliferation in drug-treated wells to the control wells.
-
[³H]-Thymidine T-Cell Proliferation Assay Protocol
This assay was the gold standard for quantifying cell division in the 1970s and 1980s.[6][20] It relies on the principle that proliferating cells will incorporate a radiolabeled DNA precursor, tritiated ([³H]) thymidine, into their newly synthesized DNA.
-
Objective: To quantify the rate of lymphocyte proliferation.
-
Methodology:
-
Cell Culture Setup: Lymphocytes are cultured as described in the MLR protocol (or stimulated with a mitogen like Phytohaemagglutinin).
-
Radiolabeling: Approximately 18-24 hours before the end of the culture period, [³H]-thymidine is added to each well.[6]
-
Incorporation: During this period, dividing cells incorporate the [³H]-thymidine into their DNA.
-
Cell Harvesting: The cells are harvested onto glass fiber filters. Unincorporated [³H]-thymidine is washed away.[6]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of T-cell proliferation that occurred in the culture.
-
Landmark Clinical Trial Results
The clinical introduction of this compound led to a dramatic and immediate improvement in outcomes for organ transplant recipients. Several large, randomized multicentre trials in the early 1980s provided the quantitative evidence of its superiority over the standard therapy of the time, which consisted of azathioprine and steroids.
Table 1: Pivotal Kidney Transplant Clinical Trial Outcomes (this compound vs. Azathioprine/Steroids)
| Trial / Study | Treatment Group | N | 1-Year Graft Survival | 3-Year Graft Survival | Key Finding |
|---|---|---|---|---|---|
| European Multicentre Trial (1983) [18] | This compound | 117 | 72% | - | Significantly higher graft survival compared to control. |
| Azathioprine + Steroids | 115 | 52% | - | ||
| Canadian Multicentre Study (1983) [9] | This compound + Prednisone | 105 (approx.) | 80.4% | - | CsA preferable to azathioprine in preventing rejection. |
| Azathioprine + Prednisone | 104 (approx.) | 64.0% | - | ||
| Canadian Multicentre Study (3-Year) [14] | This compound + Prednisone | 142 | - | 69% | Better long-term graft and patient survival with CsA. |
| Azathioprine + Prednisone +/- ALG | 149 | - | 58% | ||
| Single Center 5-Year Follow-up [21] | This compound | 100 | 83% | 61% | CsA provides superior long-term graft survival. |
| | Azathioprine | 100 | 58% | 29% | |
Table 2: Early Liver and Heart Transplant Survival Outcomes (Pre- vs. Post-Cyclosporin A Era)
| Organ | Study / Era | Immunosuppression | N | 1-Year Patient Survival | 5-Year Patient Survival |
|---|---|---|---|---|---|
| Liver | Starzl et al. (Pre-CsA)[22] | Azathioprine + Steroids | 170 | 32.9% | 20.0% |
| Starzl et al. (CsA Era)[22] | This compound + Prednisone | 313 | 69.7% | 62.8% | |
| Heart | Retrospective Study (Post-CsA)[3] | This compound | 310 | 80.7% | 59.7% |
| Retrospective Study (Pre-CsA)[3] | Conventional | - | Significantly lower (p < 0.005) | - |
| Heart | Stanford Experience (Post-CsA)[23] | this compound | 92 | 82% | 65-70% (at 3 years) |
These trials conclusively demonstrated that this compound significantly reduced the incidence of acute rejection and dramatically improved one-year graft survival rates across all solid organ transplants, establishing it as the new gold standard for immunosuppression.
Impact on the Field of Organ Transplantation
The impact of this compound on transplantation medicine cannot be overstated. It was the single most important factor in the transformation of organ transplantation from a high-risk, often last-resort procedure to a predictable and highly successful therapeutic option.
-
Improved Survival Rates: As shown in the tables above, one-year kidney graft survival rates jumped from approximately 50-60% with azathioprine to over 80% with this compound.[4][24] Similar dramatic improvements were seen in liver and heart transplantation.[22][25]
-
Expansion of Transplantation: The increased success and predictability enabled by CsA led to a rapid expansion in the number and types of transplants performed.[24] Procedures that were once highly experimental, such as heart-lung and liver transplants, became viable clinical options.[23][26]
-
Reduced Morbidity: While CsA introduced its own set of side effects, most notably nephrotoxicity and hypertension, it allowed for a reduction in the high doses of corticosteroids previously required.[4] This spared patients from some of the severe side effects of long-term steroid use, such as infections, bone disease, and Cushing's syndrome. Furthermore, CsA-treated patients experienced fewer and less severe rejection episodes and required fewer hospitalizations.[27][28]
Conclusion
The history of this compound is a landmark case study in modern pharmacology and drug development. Its discovery and successful clinical application were the result of systematic screening, insightful immunological investigation, and courageous clinical innovation. By providing a selective and potent means of preventing T-cell mediated rejection, this compound revolutionized the field of organ transplantation, directly leading to vastly improved graft and patient survival and enabling hundreds of thousands of life-saving procedures. While newer immunosuppressants have since been developed, the fundamental mechanism of calcineurin inhibition pioneered by this compound remains a cornerstone of transplant medicine today.
References
- 1. Cyclosporine and long-term kidney graft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eight-year results of cyclosporine-treated patients with cardiac transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. Assessment of lymphocyte proliferation for diagnostic purpose: Comparison of CFSE staining, Ki-67 expression and 3H-thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytologicsbio.com [cytologicsbio.com]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. Thomas E. Starzl: Transplantation pioneer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized clinical trial of cyclosporine in cadaveric renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in renal transplantation: a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cmaj.ca [cmaj.ca]
- 12. Low-dose steroid therapy in cyclosporine-treated renal transplant recipients with well-functioning grafts. The Canadian Multicentre Transplant Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term graft survival after conversion from cyclosporin to azathioprine 1 year after renal transplantation. A prospective, randomized study from 1 to 6 years after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized clinical trial of cyclosporine in cadaveric renal transplantation. Analysis at three years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Canadian Multicentre Transplant Study Group, “A Randomized Clinical Trial of Cyclosporine in Cadaveric Renal Transplantation. Analysis at Three Years,” The New England Journal of Medicine, Vol. 314, No. 19, pp. 1219-1225. - References - Scientific Research Publishing [scirp.org]
- 16. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]
- 17. revvity.com [revvity.com]
- 18. Cyclosporin in cadaveric renal transplantation: one-year follow-up of a multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. preferred-cell-systems.com [preferred-cell-systems.com]
- 20. criver.com [criver.com]
- 21. Cyclosporine versus azathioprine: a 5-year followup of 200 consecutive cadaver renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Indications for liver transplantation in the cyclosporine era - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 23. Cyclosporine in heart and heart-lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. European multicentre trial of cyclosporine in renal transplantation: 10-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. grandroundsjournal.com [grandroundsjournal.com]
- 26. Modern Medical Laboratory Journal [modernmedlab.ir]
- 27. Cardiac transplant patient at one year. Cyclosporine vs conventional immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols for Cyclosporin A in Immunosuppression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor and a cornerstone immunosuppressive agent utilized in post-transplant organ rejection and the management of various autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of T-cell activation, thereby preventing the transcription of crucial pro-inflammatory cytokines like Interleukin-2 (IL-2).[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in immunosuppression research, aimed at providing a comprehensive guide for study design and execution.
Mechanism of Action
This compound exerts its immunosuppressive effects through a well-defined signaling pathway. Intracellularly, CsA binds to its cytosolic receptor, cyclophilin.[2][5] This drug-receptor complex then binds to and inhibits the phosphatase activity of calcineurin.[3][5] Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that, under normal physiological conditions, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[5][6] Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor to induce the expression of genes encoding IL-2 and other cytokines essential for T-cell proliferation and activation.[2][6] By inhibiting calcineurin, this compound prevents NFAT dephosphorylation, thereby blocking its nuclear translocation and subsequent cytokine gene transcription.[2][7] This targeted action makes CsA a highly specific inhibitor of T-cell activation.[3]
Caption: this compound's mechanism of action.
Data Presentation: Quantitative Parameters for Experimental Design
The following tables summarize key quantitative data for designing in vitro and in vivo immunosuppression studies with this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| Cytokine Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ Production | 8.0 ng/mL | [8] |
| Human PBMCs | Lymphotoxin/TNF Activity | 9.5 ng/mL | [8] | |
| B-CLL Cells | Cytokine-induced Proliferation | 100 ng/mL (optimal concentration for ~90% inhibition) | [9] | |
| T-Cell Proliferation | Human T-Cells | TCR-induced Proliferation | 10 ng/mL | [10] |
| Human PBMCs | Mitogen/Alloantigen-induced Proliferation | 19 ± 4 µg/L | [11] | |
| Human PBMCs | PHA-induced Proliferation | 294 µg/L | [12] |
Table 2: In Vivo Dosage and Administration of this compound in Animal Models
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Rats | Graft-versus-Host Disease (GvHR) | 50 mg/kg/day | Not Specified | [13] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 50 mg/kg/day | Oral | [13] | |
| Mice | Partial Immunosuppression for Xenografts | 20 mg/kg, every 48h for 12 days | Intraperitoneal (i.p.) | [14] |
| T-helper Cell Pathway Suppression | 15-30 mg/kg (selective Th inactivation) | Not Specified | [15] | |
| T-helper Cell Pathway Suppression | 75 mg/kg (pan-T cell inactivation) | Not Specified | [15] | |
| Rabbits | Skin Allograft Survival | 5 and 10 mg/kg/day | Not Specified | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the immunosuppressive effects of this compound.
In Vitro T-Cell Proliferation Assay
This protocol is designed to measure the inhibitory effect of this compound on T-cell proliferation induced by a mitogen like Phytohemagglutinin (PHA).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) at a working concentration of 10 µg/mL.[12]
-
This compound stock solution (dissolved in DMSO) and serial dilutions.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).
-
96-well flat-bottom cell culture plates.
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer/plate reader (for non-radioactive methods).
Procedure:
-
Cell Plating: Seed PBMCs at a density of 1 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI medium.
-
Drug Treatment: Add 50 µL of varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control (no PHA).
-
Mitogen Stimulation: Add 50 µL of PHA (10 µg/mL) to all wells except the unstimulated controls. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Proliferation Measurement ([³H]-thymidine):
-
18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express results as counts per minute (CPM). Calculate the percentage of inhibition relative to the PHA-stimulated control.
In Vitro Cytokine Production Assay
This protocol measures the effect of this compound on the production of cytokines such as IFN-γ and IL-2 by stimulated PBMCs.
Materials:
-
PBMCs, complete RPMI medium, PHA, and this compound as described above.
-
96-well cell culture plates.
-
ELISA kits for the specific cytokines to be measured (e.g., human IFN-γ, IL-2).
Procedure:
-
Cell Culture Setup: Follow steps 1-4 of the T-Cell Proliferation Assay protocol.
-
Supernatant Collection: After the desired incubation period (e.g., 24-48 hours for cytokine production), centrifuge the plate at 400 x g for 5 minutes.
-
Cytokine Measurement: Carefully collect the supernatant from each well. Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the ELISA standards. Calculate the cytokine concentration in each sample and determine the percentage of inhibition caused by this compound.
In Vivo Murine Skin Allograft Model
This protocol outlines a common in vivo model to assess the efficacy of this compound in preventing allograft rejection.
Materials:
-
Two strains of mice with different major histocompatibility complexes (MHC), e.g., C57BL/6 (donor) and BALB/c (recipient).
-
This compound for in vivo administration (e.g., formulated in olive oil for subcutaneous injection).[16]
-
Surgical instruments for skin grafting.
-
Anesthesia.
-
Bandages.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week.
-
Drug Administration: Begin daily administration of this compound or vehicle control to the recipient mice one day prior to grafting and continue for the duration of the study.
-
Skin Grafting:
-
Anesthetize both donor and recipient mice.
-
Prepare a graft bed on the dorsal flank of the recipient mouse by excising a section of skin.
-
Harvest a full-thickness skin graft from the tail or back of the donor mouse and place it onto the graft bed of the recipient.
-
Secure the graft with sutures or bandages.
-
-
Post-Operative Care and Monitoring: House mice individually and monitor daily for signs of distress, infection, and graft rejection.
-
Graft Rejection Assessment: Visually inspect the grafts daily. Rejection is characterized by inflammation, swelling, discoloration, and eventual necrosis. The day of complete graft rejection is recorded as the endpoint.
-
Data Analysis: Compare the mean graft survival time between the this compound-treated group and the control group using survival analysis (e.g., Kaplan-Meier curves).
References
- 1. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits cytokine-induced proliferation in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound and dinactin on T-cell proliferation, interleukin-5 production, and murine pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring of Ex Vivo this compound Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunosuppressive effect of this compound in two lymphocyte transfer models in rats: comparison of in vivo and in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of this compound on T cell immunity. I. Dose-dependent suppression of different murine T helper cell pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Cyclosporin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely utilized in research to investigate immune responses, signal transduction pathways, and as a tool in drug development.[1] It is a cyclic, non-ribosomal peptide of eleven amino acids, originally isolated from the fungus Tolypocladium inflatum.[1] The primary mechanism of action of this compound involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] This inhibition ultimately suppresses T-cell activation and the production of various cytokines. Due to its highly hydrophobic nature, proper preparation of this compound is critical for obtaining reliable and reproducible results in cell culture experiments.[1] These application notes provide detailed protocols for the solubilization, storage, and use of this compound in a laboratory setting.
Data Presentation
Physicochemical and Solubility Data
Proper dissolution is paramount for the effective use of this compound. The following table summarizes its key physicochemical properties and solubility in common laboratory solvents.
| Property | Value | Reference(s) |
| Molecular Weight | 1202.61 g/mol | [1][3] |
| Appearance | White powder | [2] |
| Solubility in DMSO | Up to 100 mg/mL (83.15 mM) | [3][4] |
| Solubility in Ethanol | Up to 200 mg/mL | [3] |
| Solubility in Water | Sparingly soluble | [5] |
Recommended Working Concentrations
The optimal working concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. The table below provides a range of concentrations reported in the literature for various cell lines and assays.
| Cell Line/Assay Type | Working Concentration Range | Effect | Reference(s) |
| Jurkat T-cells | 100 nM - 1 µg/mL | Inhibition of IL-2 production | [1][6] |
| Primary T-cells | 50 - 500 ng/mL | Suppression of T-cell activation and proliferation | [7] |
| Rat H4IIE cells | TC50 = 42 µM | Cytotoxicity (intracellular ATP level) | [4] |
| Mouse L929 cells | IC50 = 30 µM (3 days) | Cytotoxicity (MTS assay) | [4] |
| Human Huh-Mono cells | CC50 = 24 µM (3 days) | Cytotoxicity (MTT assay) | [4] |
| Keratinocyte cell lines | 2 - 20 µM | Inhibition of cytokine gene expression | [8] |
| General starting point | ~100 nM | General immunosuppressive effects | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 1202.61 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound, use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 1202.61 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 83.15 µL of DMSO.[1]
-
-
Dissolution:
-
Aseptically weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 83.15 µL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.
-
If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.[1]
-
-
Storage:
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment based on literature or preliminary experiments.
-
Solvent Consideration: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[1] It is highly recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the effect of the solvent on your specific cell line.
-
Serial Dilution (Recommended):
-
Perform a serial dilution of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentration. This helps to ensure accurate and homogenous mixing.
-
For example, to prepare a 1 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 100 µM) and then further dilute to 1 µM.
-
-
Direct Dilution (for higher concentrations):
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
It is crucial to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion and prevent precipitation.[1]
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Incubate the cells for the desired duration of the experiment.
-
Mandatory Visualization
This compound Preparation and Cell Treatment Workflow
Caption: Workflow for preparing this compound stock and working solutions for cell culture experiments.
Simplified Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated immunosuppression through calcineurin inhibition.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. Inhibition of T-cell activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The immunosuppressive drug this compound has an immunostimulatory function in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Differential effect of this compound on activation signaling in human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits keratinocyte cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporin A Dosage for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cyclosporin A (CsA) in in vivo mouse studies. This compound is a potent immunosuppressant widely used in research to study immune responses, transplantation biology, and autoimmune diseases. Proper dosage and administration are critical for achieving desired experimental outcomes while minimizing toxicity.
Overview and Mechanism of Action
This compound is a cyclic polypeptide of 11 amino acids derived from the fungus Tolypocladium inflatum. Its primary immunosuppressive effect is mediated through the inhibition of T-cell activation.[1] Upon entering a T-cell, CsA binds to the cytosolic protein cyclophilin.[2] This CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine-threonine protein phosphatase.[3][4] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5][6] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[1][7]
Quantitative Data Summary
The appropriate dosage of this compound can vary significantly depending on the mouse strain, the experimental model, and the desired level of immunosuppression. The following tables summarize dosages and administration routes reported in various in vivo mouse studies.
Table 1: this compound Dosage and Administration Routes for Immunosuppression
| Dosage Range (mg/kg/day) | Administration Route | Mouse Strain | Experimental Model | Key Findings/Observations |
| 10 - 200 mg/kg | Oral Gavage | BALB/cJ | Papillomavirus infection | Wide dose range cited; 75 mg/kg was moderately well-tolerated in one study but caused toxicity in another.[2][8] |
| 12.5 - 200 mg/kg | Subcutaneous | Not Specified | General Toxicity Study | Doses of 50 and 200 mg/kg/d caused weight loss, diarrhea, and neurotoxicity. 12.5 mg/kg/d was well-tolerated.[3][9] |
| 15 mg/kg | Not Specified | ICR (outbred) | Skin Allograft | Prevented allograft rejection.[10] |
| 20 mg/kg | Oral Gavage | Nude Mice | Tumor Xenograft | Used for immunosuppression to allow tumor growth.[11] |
| 50 mg/kg | Intraperitoneal | C57BL/6 | Cholesterol Metabolism | Daily injections for 6 days.[1] |
Table 2: this compound Dosage for Other In Vivo Applications
| Dosage (mg/kg) | Administration Route | Mouse Strain | Experimental Application | Key Findings/Observations |
| 3 and 10 mg/kg | Intravenous | Not Specified | Renal Ischemia-Reperfusion | A single bolus was not found to be nephrotoxic. 10 mg/kg was more effective in protecting against injury.[12][13][14] |
| 5 and 25 mg/kg | Intraperitoneal | Col6a1-/- | Muscle Regeneration | 5 mg/kg every 12h was beneficial, while 25 mg/kg every 24h exacerbated the phenotype.[15][16] |
| 14 mg/kg/day | Subcutaneous (Osmotic Minipump) | CD1 | Neural Precursor Cell Survival | Continuous delivery over 7 days increased neural stem cell numbers. |
| 30 mg/kg | Intraperitoneal | ICR | Embryotoxicity Study | Considered an effective, nonlethal supratherapeutic dose when given for 3 consecutive days.[4] |
Experimental Protocols
Preparation of this compound for Injection
The preparation method for this compound depends on the administration route and the specific formulation available. Due to its lipophilic nature, CsA has poor water solubility.
For Subcutaneous or Intraperitoneal Injection:
-
Vehicle Selection: A common vehicle for CsA is a mixture of Cremophor EL (polyoxyethylated castor oil) and ethanol, further diluted in saline.[1] Olive oil has also been used as a vehicle.[15]
-
Example Preparation (using Cremophor EL/Ethanol):
-
Obtain a commercially available sterile solution of this compound (e.g., Sandimmune®). This is often supplied in a vehicle like polyoxyethylated castor oil and alcohol.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume to be administered.
-
Dilute the CsA stock solution in sterile 0.9% saline to the final desired concentration. The final concentration of the vehicle components should be kept low to minimize potential toxicity. A typical final solution might contain CsA in a vehicle of 16% Ethanol and 15% Cremophor EL, diluted in saline.
-
Ensure the solution is thoroughly mixed and homogenous before administration.
-
For Oral Gavage:
-
Vehicle Selection: For oral administration, CsA can be formulated as a microemulsion (e.g., Neoral™) to improve bioavailability. It can also be dissolved in an oil-based vehicle like olive oil.
-
Example Preparation (using Olive Oil):
-
If using a commercial oral solution (e.g., Neoral™), it may be administered directly or diluted in a suitable vehicle as per the manufacturer's instructions.
-
If using pure CsA powder, dissolve it in olive oil to the desired concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare the solution fresh daily if possible.
-
Administration of this compound
-
Subcutaneous (s.c.) Injection: Inject the prepared CsA solution into the loose skin over the back or flank of the mouse. Use a new sterile needle for each animal.
-
Intraperitoneal (i.p.) Injection: Gently restrain the mouse and inject the CsA solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Oral Gavage (p.o.): Use a proper-sized, blunt-tipped gavage needle. Ensure the mouse is properly restrained to prevent injury to the esophagus. Administer the solution slowly to allow the mouse to swallow.
-
Intravenous (i.v.) Injection: This route provides immediate systemic exposure but requires more technical skill. Injections are typically performed into the tail vein. The volume should be small and administered slowly.
-
Continuous Infusion: For long-term, stable drug levels, an osmotic minipump can be implanted subcutaneously.
Monitoring and Toxicity Assessment
High doses of this compound can be toxic to mice.[3][9] Regular monitoring is essential.
-
Clinical Signs: Observe mice daily for signs of toxicity, which may include weight loss, ruffled fur, lethargy, diarrhea, and neurological symptoms like imbalance and tremors.[9]
-
Body Weight: Weigh the mice at least twice weekly. A significant and sustained drop in body mass can be an early indicator of toxicity.[9]
-
Nephrotoxicity: Can be assessed by measuring plasma creatinine (B1669602) levels.[13] Histological examination of the kidneys can reveal degeneration of proximal tubules.[9]
-
Hepatotoxicity: Fatty changes in the liver may be observed through histology.[9]
-
Immunosuppression: The effectiveness of immunosuppression can be monitored by assessing T-cell populations in lymphoid organs (e.g., spleen, thymus) or through functional assays like mixed lymphocyte reactions. At high doses, hypocellularity and disorganization of lymphoid organs can occur.[9]
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting T-cell activation.
Caption: this compound Signaling Pathway.
Experimental Workflow for In Vivo Mouse Study
The following diagram outlines a typical experimental workflow for an in vivo mouse study using this compound.
Caption: In Vivo Mouse Study Workflow with this compound.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Cyclophilin: a specific cytosolic binding protein for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the mechanism of action of cyclosporine and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of FK-506 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 7. d-nb.info [d-nb.info]
- 8. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Heterogeneity of this compound in Cyclophilin 18 Binding | PLOS One [journals.plos.org]
- 10. ClinPGx [clinpgx.org]
- 11. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular aspects of cyclophilins mediating therapeutic actions of their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The calcineurin-NFAT pathway negatively regulates megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Review of two immunosuppressants: tacrolimus and cyclosporine [jkaoms.org]
- 16. The mechanism of action of this compound and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Cyclosporin A to Study T-Cell Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely utilized in both clinical settings to prevent organ transplant rejection and in research to investigate the intricacies of the immune response.[1] Its primary mechanism of action is the inhibition of T-cell activation, making it an invaluable tool for dissecting the signaling pathways that govern T-lymphocyte function.[2][3] These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, protocols for key experiments, and quantitative data on its inhibitory effects.
This compound's principal target is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[4] By inhibiting calcineurin, CsA prevents the dephosphorylation and subsequent nuclear translocation of NFAT, a critical transcription factor for the expression of various cytokines, most notably Interleukin-2 (IL-2).[2][5] IL-2 is a crucial growth factor for T-cell proliferation and differentiation; its suppression by CsA effectively halts the T-cell-mediated immune response.[5][6]
Mechanism of Action: The Calcineurin-NFAT Pathway
Upon T-cell receptor (TCR) stimulation, a cascade of intracellular signaling events leads to an increase in intracellular calcium levels. This rise in calcium activates the calmodulin-dependent phosphatase, calcineurin. Activated calcineurin then dephosphorylates cytoplasmic NFAT, exposing a nuclear localization signal. This allows NFAT to translocate into the nucleus, where it binds to the promoter regions of genes encoding for IL-2 and other pro-inflammatory cytokines, initiating their transcription.[2][5]
This compound disrupts this pathway by first binding to its intracellular receptor, cyclophilin.[1] The resulting CsA-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[2] This prevents the dephosphorylation of NFAT, which remains in the cytoplasm, and consequently, the transcription of IL-2 and other target genes is suppressed.[6] Recent studies also suggest that CsA can block the activation of JNK and p38 signaling pathways, further contributing to its inhibitory effect on T-cell activation.
Quantitative Data: Inhibitory Concentration of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The IC50 of CsA can vary depending on the specific assay, cell type, and stimulation conditions.
| Parameter | Assay | Cell Type | IC50 | Reference |
| Cytokine Production | ||||
| IL-2 Production | ELISA | Human Whole Blood | 345 µg/L | [7] |
| IFN-γ Production | ELISA | Human Whole Blood | 309 µg/L | [7] |
| IFN-γ Production | Bioassay | Human PBMC | 8.0 ng/mL | [8] |
| LT/TNF Activity | Bioassay | Human PBMC | 9.5 ng/mL | [8] |
| T-Cell Activation Marker | ||||
| CD154 Expression | Flow Cytometry | Human Whole Blood | 385 µg/L | [7] |
| Gene Expression | ||||
| TCGF (IL-2) mRNA | Northern Blot | Jurkat T-cell line | Complete inhibition at 0.3-1.0 µg/mL | [6][9] |
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on T-cell activation.
Protocol 1: T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to a stimulus, a key indicator of T-cell activation. CsA is expected to inhibit this proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Microplate reader
Methodology:
-
Cell Preparation and Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI 1640 medium.
-
Seed 2 x 10⁵ cells per well into a 96-well plate.[10]
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of CsA to the appropriate wells. Include a vehicle control (the solvent used to dissolve CsA).
-
Add a stimulating agent such as PHA (e.g., at 5 µg/mL) or anti-CD3/CD28 beads to induce T-cell proliferation.[10] Include unstimulated and stimulated control wells without CsA.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
Proliferation Measurement:
-
Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours, or until a sufficient color change is observed.[10]
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of proliferation inhibition relative to the stimulated control (without CsA).
-
Plot the percent inhibition against the log concentration of CsA to determine the IC50 value.
-
Protocol 2: Cytokine Production Assay (IL-2 ELISA)
This protocol measures the amount of IL-2 produced by activated T-cells, which is expected to be inhibited by this compound.
Materials:
-
Human PBMCs or Jurkat T-cell line
-
RPMI 1640 medium with 10% FBS
-
PHA or anti-CD3/CD28 beads
-
This compound
-
96-well tissue culture plates
-
Human IL-2 ELISA kit
-
Microplate reader
Methodology:
-
Cell Preparation and Seeding:
-
Isolate PBMCs or culture Jurkat T-cells.
-
Resuspend cells in complete RPMI 1640 medium.
-
Seed 2 x 10⁵ cells per well into a 96-well plate.[10]
-
-
Compound Treatment and Stimulation:
-
ELISA Procedure:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.[10] This typically involves adding supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate.
-
-
Data Analysis:
-
Generate a standard curve using the IL-2 standards provided in the kit.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Plot the IL-2 concentration against the log concentration of CsA to determine the IC50 value.
-
Protocol 3: Analysis of NFAT Nuclear Translocation
This experiment visualizes the effect of this compound on the nuclear translocation of NFAT in response to T-cell stimulation.
Materials:
-
T-cells (e.g., Jurkat)
-
Culture slides or coverslips
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NFAT
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment:
-
Culture T-cells on slides or coverslips.
-
Pre-treat the cells with this compound or a vehicle control for 1 hour.
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 30-60 minutes to induce NFAT translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-NFAT antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the slides/coverslips.
-
Visualize the cells using a fluorescence microscope.
-
In unstimulated or CsA-treated stimulated cells, NFAT staining should be predominantly cytoplasmic. In stimulated cells without CsA, NFAT staining should be concentrated in the nucleus.
-
Conclusion
This compound remains a cornerstone for studying T-cell activation due to its well-defined mechanism of action targeting the calcineurin-NFAT pathway. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to investigate the molecular mechanisms of T-cell-mediated immunity and to screen for novel immunomodulatory agents. Careful experimental design and consideration of appropriate controls are essential for obtaining robust and reproducible results.
References
- 1. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound inhibits T-cell growth factor gene expression at the level of mRNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring of Ex Vivo this compound Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits T-cell growth factor gene expression at the level of mRNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cyclosporin A in Rodent Models of Autoimmunity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Cyclosporin A (CsA) in various rodent models of autoimmune diseases. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of CsA and related immunomodulatory compounds.
Mechanism of Action
This compound is a potent immunosuppressive agent that primarily targets T-lymphocytes.[1][2] Its main mechanism of action involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][3][4][5] Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][5] Dephosphorylated NFAT translocates to the nucleus, where it induces the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][3][5] IL-2 is a critical growth factor for T-cell proliferation and differentiation.[6]
CsA disrupts this cascade by first binding to its intracellular receptor, cyclophilin.[1][3][5] The resulting CsA-cyclophilin complex then binds to and inhibits calcineurin, preventing the dephosphorylation of NFAT.[1][3][5] Consequently, NFAT remains in the cytoplasm, and the transcription of IL-2 and other pro-inflammatory cytokine genes is suppressed.[1][3][4] This blockade of T-cell activation and proliferation forms the basis of CsA's immunosuppressive effects.[2] In addition to the calcineurin/NFAT pathway, CsA has also been shown to block the activation of JNK and p38 signaling pathways, further contributing to its inhibitory effect on T-cell activation.[4]
Figure 1: this compound signaling pathway in T-cell activation.
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of CsA in rodents is crucial for designing effective dosing regimens. Studies in rats have shown that CsA's pharmacokinetics can be influenced by the route of administration, dosage, and the physiological state of the animal.[7][8][9][10]
-
Route of Administration: Various routes, including oral (p.o.), subcutaneous (s.c.), intraperitoneal (i.p.), and intravenous (i.v.), have been used.[10] The subcutaneous route is often preferred for ease of administration and for providing reproducible and steady plasma levels over a 24-hour period.[10] Oral administration is less effective than subcutaneous injection in some applications.[11]
-
Dose Dependency: The pharmacokinetics of CsA, including its clearance and tissue distribution, can be dose-dependent.[8]
-
Vehicle: CsA is highly lipophilic and has poor aqueous solubility.[3] Therefore, it requires an appropriate vehicle for administration. Common vehicles include olive oil or other oil-based formulations.[6] For topical applications, ethanol-based vehicles have shown enhanced skin penetration.[12]
Experimental Protocols and Data
The following sections provide detailed protocols and summarized data for the administration of CsA in prominent rodent models of autoimmunity.
Collagen-Induced Arthritis (CIA) in Mice and Rats
CIA is a widely used model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and autoantibody production.
Experimental Workflow for CIA
Figure 2: Experimental workflow for this compound treatment in a mouse CIA model.
Protocol: Induction of CIA in DBA/1 Mice
-
Animal Model: Male DBA/1 mice, 7-8 weeks old.
-
Immunization (Day 0): Emulsify 100 µg of bovine or chicken type II collagen with an equal volume of Complete Freund's Adjuvant (CFA) containing 2 mg/ml of M. tuberculosis. Inject 0.1 ml of the emulsion intradermally at the base of the tail.
-
CsA Preparation: Dissolve CsA in a suitable vehicle, such as olive oil, for oral or subcutaneous administration.
-
Administration:
-
Prophylactic: Begin CsA administration on the day of the primary immunization (Day 0).
-
Therapeutic: Initiate CsA treatment after the onset of clinical signs of arthritis.
-
Table 1: this compound Administration in Rodent CIA Models
| Species | Dose (mg/kg) | Route | Frequency | Treatment Schedule | Key Findings |
| Mouse | 30 | Oral | Daily | Prophylactic (from Day 0) | Suppressed development of arthritis and anti-collagen antibody response.[15][16] |
| Mouse | 60 | Oral | Daily | Prophylactic (from Day 0) | Dose-dependent suppression of arthritis and immune response.[15][16] |
| Mouse | 30 | Oral | Daily | Therapeutic (after onset) | Did not affect the clinical course of established disease.[13][15][16] |
| Rat | Not specified | Not specified | Not specified | Not specified | CsA diminished the proportion of animals developing arthritis and the disease severity.[17] |
Experimental Autoimmune Encephalomyelitis (EAE) in Rats and Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.
Protocol: Induction of EAE in Lewis Rats
-
Animal Model: Female Lewis rats.
-
Immunization: Inoculate rats with myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).
-
CsA Preparation: Prepare CsA in a suitable vehicle (e.g., saline).
-
Administration: Administer CsA via intraperitoneal or other appropriate routes. Treatment can be initiated at the time of inoculation.
-
Monitoring: Monitor animals for clinical signs of EAE, typically scored on a scale reflecting the severity of paralysis.
Table 2: this compound Administration in Rodent EAE Models
| Species | Dose (mg/kg) | Route | Frequency | Treatment Schedule | Key Findings |
| Rat (Lewis) | 3 | Not specified | Daily | Not specified | Minor protective effect during the acute phase but induced severe relapse.[18][19] |
| Rat (Lewis) | 4 | Intraperitoneal | Every 2 days | From day of inoculation | Delayed the onset of disease.[20] |
| Rat (Lewis) | 8 | Intraperitoneal | Every 2 days | From day of inoculation | Delayed first episode and led to a relapsing or chronic course.[20] |
| Rat (Lewis) | 16-32 | Intraperitoneal | Every 2 days | From day of inoculation | Minimal signs of EAE during treatment, but disease appeared after cessation.[20] |
| Rat (Lewis) | 20 | Not specified | Daily | Not specified | Completely protected rats from EAE.[18] |
| Rat, Guinea Pig, Monkey | Not specified | Not specified | Not specified | Prophylactic & Therapeutic | Highly effective in preventing clinical and pathological signs of EAE.[21] |
Autoimmune Diabetes in Non-Obese Diabetic (NOD) Mice
NOD mice spontaneously develop an autoimmune form of diabetes that shares many characteristics with human type 1 diabetes, involving T-cell mediated destruction of pancreatic beta cells.
Protocol: Prevention of Diabetes in NOD Mice
-
Animal Model: Female NOD mice, aged 30 to 60 days (before the typical onset of diabetes).
-
CsA Preparation: Dissolve CsA in olive oil for oral administration.
-
Administration: Administer CsA orally every 2 days until a predefined endpoint (e.g., 160 days of age).
-
Monitoring: Monitor plasma glucose levels regularly to assess the incidence of diabetes. Pancreatic tissue can be collected at the end of the study for histological analysis of insulitis.
Table 3: this compound Administration in NOD Mice
| Dose (mg/kg) | Route | Frequency | Treatment Schedule | Key Findings |
| 2.5, 15, 25 | Oral | Every 2 days | From 30-60 days until 160 days of age | Significantly lower cumulative incidence of diabetes compared to controls; prevented insulitis.[22][23] |
| 25 | Oral | Every 2 days | For 35 days, after onset of glucose intolerance | Little therapeutic effect on established diabetes.[22][23] |
| Low-dose (not specified) | Not specified | Not specified | Before disease onset | Can prevent the development of the disease.[24] |
| Not specified | Neonatal injections | Not specified | To newborn mice | Enhanced the development of autoimmune diabetes.[25] |
Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice
MRL/lpr mice spontaneously develop a systemic autoimmune disease with features resembling human SLE, including lymphoproliferation, glomerulonephritis, and autoantibody production.[26][27]
Protocol: Treatment of Autoimmunity in MRL/lpr Mice
-
Animal Model: Female MRL/lpr mice.
-
CsA Preparation: Prepare CsA for intraperitoneal injection.
-
Administration: Begin daily administration at an early age (e.g., 1 month) and continue for several months.
-
Monitoring: Assess disease progression by monitoring proteinuria, lymphadenopathy, autoantibody levels (e.g., anti-dsDNA), and histopathology of organs like the kidneys and lacrimal glands.[26][28]
Table 4: this compound Administration in MRL/lpr Mice
| Dose | Route | Frequency | Treatment Schedule | Key Findings |
| 2 mg/animal | Intraperitoneal | Daily | From 1 to 5 months of age | Effective in reducing ocular and lacrimal gland inflammation, lymphoproliferation, vasculitis, and glomerulonephritis.[26] |
| Not specified | Not specified | Not specified | In established disease | Could inhibit proteinuria but did not extend longevity.[27] |
Concluding Remarks
This compound remains a valuable tool for studying the pathogenesis of autoimmune diseases and for the preclinical evaluation of novel immunosuppressive therapies. The optimal dose, route, and timing of CsA administration are critical and depend on the specific rodent model and the experimental question being addressed. Prophylactic treatment is generally more effective than therapeutic intervention for established disease.[15][16] It is also important to note that low-dose CsA can sometimes have paradoxical, pro-inflammatory effects or induce disease relapse, highlighting the complexity of its immunomodulatory actions.[19][29] Researchers should carefully consider these factors when designing studies involving this compound in rodent models of autoimmunity.
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. The mechanism of action of cyclosporine: a perspective for the 90's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of this compound after intravenous administration to rats in various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent pharmacokinetics of this compound in rats: events in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dosage, timing, and route of administration of this compound and nonimmunosuppressive derivatives of dihydrothis compound and cyclosporin C against Schistosoma mansoni in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of vehicles and enhancers on the topical delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chondrex.com [chondrex.com]
- 15. Effects of cyclosporin on collagen induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. The anti-arthritic and immunosuppressive effects of cyclosporine on arthritis induced in the rat by type II collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 19. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of this compound treatment on clinical course and inflammatory cell apoptosis in experimental autoimmune encephalomyelitis induced in Lewis rats by inoculation with myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunosuppression by this compound of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preventive effects of cyclosporin on diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Effect of cyclosporine on immunologically mediated diabetes in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neonatal injections of cyclosporin enhance autoimmune diabetes in non-obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cyclosporine therapy suppresses ocular and lacrimal gland disease in MRL/Mp-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of autoimmunity in MRL/lpr mice and the effects of drugs on this murine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Low-dose this compound induces relapsing remitting experimental allergic encephalomyelitis in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Determination of Cyclosporin A in Whole Blood by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-CSA-001
Audience: Researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies of Cyclosporin A.
Abstract: This document provides a detailed protocol for the quantitative analysis of this compound (CsA) in whole blood samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is sensitive, specific, and reproducible for the therapeutic monitoring and pharmacokinetic assessment of CsA. Included are comprehensive experimental procedures, data presentation in tabular format for key validation parameters, and graphical representations of the analytical workflow.
Introduction
This compound is a potent immunosuppressant widely used to prevent organ rejection after transplantation and to treat various autoimmune diseases. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA in whole blood is crucial to ensure efficacy while minimizing toxicity. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the determination of CsA concentrations. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity, HPLC remains a widely accessible and cost-effective alternative for routine analysis.[1] This application note details a validated HPLC method for the quantification of CsA in human whole blood.
Principle of the Method
This method involves the isolation of this compound and an internal standard (IS), typically Cyclosporin D, from whole blood via protein precipitation.[2][3] The supernatant is then injected into an RP-HPLC system. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of organic solvents and water, often at an elevated temperature to improve peak shape and reduce run time.[2][3][4] Detection is performed by monitoring the UV absorbance at a low wavelength, typically between 205 nm and 210 nm, where the peptide bonds of CsA absorb light.[2][3][4][5] Quantification is based on the ratio of the peak area of CsA to that of the internal standard.
Materials and Reagents
-
This compound (Reference Standard)
-
Cyclosporin D (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade or equivalent)
-
Zinc Sulfate
-
t-Butyl methyl ether (optional mobile phase component)
-
Phosphoric acid (optional mobile phase component)
-
Whole blood (blank, for calibration standards and quality controls)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge tubes (polypropylene)
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector, column oven, and autosampler
-
C18 reverse-phase HPLC column (e.g., XTerra® C18, 150 x 4.6 mm, 5 µm)[2][3]
Experimental Protocols
Preparation of Stock and Standard Solutions
-
CsA Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution.
-
Internal Standard (IS) Stock Solution (e.g., 50 µg/mL): Prepare a stock solution of Cyclosporin D in methanol.[6]
-
Working Standard Solutions: Serially dilute the CsA stock solution with methanol to prepare a series of working standard solutions.[6]
Sample Preparation (Protein Precipitation)
-
Pipette 1.0 mL of whole blood sample (calibrator, quality control, or unknown) into a 5 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 µL of the internal standard solution (50 µg/mL Cyclosporin D) and vortex for 10 minutes.[2]
-
Add 1.5 mL of a zinc sulfate-saturated acetonitrile:water (1:1) solution to the tube for protein precipitation.[2][3]
-
Vortex the mixture vigorously for 7 minutes and let it stand for 10 minutes.[2]
-
Centrifuge the tubes at 3000 rpm for 5 minutes.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the residue in a known volume (e.g., 100-200 µL) of the mobile phase.[2][3]
-
Vortex briefly and transfer to an autosampler vial for HPLC analysis.
HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for CsA analysis. These may require optimization based on the specific instrumentation and column used.
| Parameter | Condition 1 | Condition 2 |
| Column | XTerra® C18 (150 x 4.6 mm, 5 µm)[2][3] | ODS (C18) (60 x 4.6 mm, 3 µm)[4] |
| Mobile Phase | Acetonitrile:Water:t-Butyl methyl ether:Phosphoric acid (55:40:5:1, v/v/v/v)[2][3] | Acetonitrile:Isopropanol:Water (66:2:32, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[2][3] | Not Specified |
| Column Temperature | 80°C[2][3] | 72°C[4] |
| Detection Wavelength | 210 nm[2][3] | 205 nm[4] |
| Injection Volume | 100 µL[4] | 100 µL[4] |
| Internal Standard | Cyclosporin D[2][3] | Not specified |
Calibration Curve and Quantification
-
Prepare calibration standards by spiking blank human whole blood with known concentrations of CsA (e.g., 50, 100, 500, 1000, 1500, and 3000 ng/mL).[2][6]
-
Process the calibration standards and quality control samples along with the unknown samples as described in section 4.2.
-
Inject the processed standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of CsA to the internal standard against the nominal concentration of CsA.
-
Determine the concentration of CsA in the unknown samples by interpolating their peak area ratios from the calibration curve using linear regression analysis.
Data Presentation: Method Validation Parameters
The following tables summarize key quantitative data from validated HPLC methods for CsA determination in human whole blood.
Table 1: Linearity and Sensitivity of HPLC Methods for CsA
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 50 - 3000[2][3] | 100 - 3000[5] | 50 - 3000[4] |
| Correlation Coefficient (r²) | > 0.999[2][3] | > 0.999[5] | > 0.999[4] |
| Lower Limit of Quantification (LOQ) (ng/mL) | 50[2][3] | 100[5] | 50[4] |
| Limit of Detection (LOD) (ng/mL) | Not specified | 50[5] | 15[4] |
Table 2: Precision and Accuracy of a Validated HPLC Method for CsA[2][3]
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 0.48 - 13.33 | 0.48 - 13.33 | 98.30 - 103.74 |
| Mid QC | 0.48 - 13.33 | 0.48 - 13.33 | 98.30 - 103.74 |
| High QC | 0.48 - 13.33 | 0.48 - 13.33 | 98.30 - 103.74 |
(Note: The source provides a range for precision and accuracy across different concentrations.)
Visualizations
Experimental Workflow
The following diagram illustrates the major steps involved in the analysis of this compound from whole blood samples.
Caption: Workflow for this compound analysis by HPLC.
Method Comparison: HPLC vs. LC-MS/MS
This diagram provides a logical comparison between HPLC-UV and LC-MS/MS for this compound analysis.
Caption: Comparison of HPLC-UV and LC-MS/MS methods.
Conclusion
The HPLC method detailed in this application note is a reliable and accurate technique for the quantification of this compound in whole blood. The simple protein precipitation extraction procedure makes it suitable for routine therapeutic drug monitoring.[2][3] While LC-MS/MS provides higher sensitivity and specificity, the described HPLC method offers a practical and accessible alternative for clinical and research laboratories. Proper validation of the method is essential to ensure the quality and reliability of the results.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. tandfonline.com [tandfonline.com]
- 3. inha.elsevierpure.com [inha.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple determination of cyclosporine in human whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes: Cyclosporin A Immunoassay Protocols for Research
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant agent to prevent organ rejection in transplant patients and to treat various autoimmune diseases.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA in whole blood is crucial to ensure efficacy while minimizing toxicity.[1][2] While high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard methods for CsA quantification, immunoassays are frequently employed in research and clinical settings due to their practicality, high throughput, and ease of automation.[3][4][5][6]
This document provides detailed protocols and comparative data for various immunoassay techniques used for the quantitative determination of this compound in biological samples for research purposes.
Principle of Immunoassays for this compound
Immunoassays for CsA are typically based on the principle of competitive binding. In these assays, unlabeled CsA in a sample competes with a labeled form of CsA for a limited number of binding sites on a specific anti-CsA antibody. The amount of labeled CsA bound to the antibody is inversely proportional to the concentration of CsA in the sample. Different immunoassay formats utilize various labels and detection systems, including enzymes (Enzyme-Linked Immunosorbent Assay, ELISA), fluorescent molecules (Fluorescence Polarization Immunoassay, FPIA), and chemiluminescent labels (Chemiluminescent Immunoassay, CLIA; Electrochemiluminescence Immunoassay, ECLIA).
Data Presentation: Comparative Performance of this compound Immunoassays
The following tables summarize the performance characteristics of different immunoassay methods for this compound, often in comparison to reference methods like HPLC or LC-MS/MS.
Table 1: Comparison of Immunoassay Methods with HPLC/LC-MS/MS
| Immunoassay Type | Correlation Coefficient (r) | Regression Equation | Key Findings |
| Monoclonal Radioimmunoassay (RIA) | 0.97 | RIA = 1.21 (HPLC) + intercept not specified | Acceptable correlation with HPLC.[7][8] |
| Polyclonal Radioimmunoassay (RIA) | 0.90 | RIA = 1.15 (HPLC) + intercept not specified | Reasonably good correlation with HPLC.[7][8] |
| Fluorescence Polarization Immunoassay (FPIA) | 0.43 - 0.83 | FPIA = 1.51-2.32 (HPLC) + intercept not specified | Poor correlation with HPLC, significant overestimation.[7][8] |
| Chemiluminescent Immunoassay (CLIA) | >0.90 | CLIA = 0.825 (RIA) + 21.611 | Good correlation with RIA.[9] |
| Electrochemiluminescence Immunoassay (ECLIA) | 0.97 | ECLIA = 1.22 (LC-MS/MS) + 8.43 | Favorable comparison with LC-MS/MS.[10] |
| Enzyme Multiplied Immunoassay Technique (EMIT) | r² = 0.82 | EMIT = 1.07 (HPLC) + 10.54 | Good correlation with HPLC, lower overestimation than FPIA.[3] |
| Cloned Enzyme Donor Immunoassay (CEDIA) | Not Specified | Not Specified | Showed constant and proportional bias against HPLC.[4] |
| Chemiluminescent Microparticle Immunoassay (CMIA) | Not Specified | Not Specified | Overestimates blood CsA concentrations compared to LC-MS/MS.[11] |
Table 2: Performance Characteristics of Various this compound Immunoassays
| Immunoassay Method | Linearity Range (ng/mL) | Limit of Quantitation (LoQ) (ng/mL) | Intra-Assay Precision (CV%) | Between-Day Imprecision (CV%) |
| Chemiluminescent Immunoassay (CLIA) | 30 - 2400 | Not Specified | 7.6 - 11.3 | 6.5 - 15.2 |
| Electrochemiluminescence Immunoassay (ECLIA) | 0 - 2000 | 1.8 - 6.8 | < 9.0 | < 9.0 |
| Fully Automated Sandwich Immunoassay (LUMIPULSE®) | 13.1 - 2381.5 | 10.8 | 1.6 - 2.9 | Not Specified |
| Cloned Enzyme Donor Immunoassay (CEDIA) | Low Range: 25 - 450; High Range: 450 - 2000 | 25 | Not Specified | 5.5 - 11.0 |
| AxSYM (FPIA) | Not Specified | Not Specified | Not Specified | 1.7 - 5.8 |
| EMIT | Not Specified | Not Specified | Not Specified | 4.5 - 8.1 |
Experimental Protocols
The following are generalized protocols for common this compound immunoassay techniques. For specific applications, it is essential to follow the manufacturer's instructions provided with the assay kit.
Sample Collection and Preparation
Proper sample handling is critical for accurate CsA measurement.
-
Sample Type: Whole blood collected in EDTA-containing tubes is the preferred specimen.[2]
-
Storage: Samples should be stored at room temperature (18–25°C) if assayed within 8 hours, or at 2–8°C for up to 7 days. For longer storage, samples should be kept at -20°C or below and subjected to only one freeze-thaw cycle.[2][12]
-
Lysis: Since a significant portion of CsA is sequestered within red blood cells, a lysis step is required to release the drug.[13] This typically involves adding a specific lysing reagent provided in the assay kit to the whole blood sample.[2]
-
Bring all samples, calibrators, and controls to room temperature.
-
Gently but thoroughly mix the whole blood sample.
-
Pipette a defined volume of the sample (e.g., 100 µL) into a clean tube.
-
Add the specified volume of lysing reagent (e.g., 400 µL).
-
Vortex the mixture for 2-5 seconds to ensure complete lysis.[2]
-
Competitive ELISA Protocol
This protocol is a representative example of a competitive ELISA for CsA.
Materials:
-
Microplate pre-coated with anti-CsA antibody
-
CsA standards and controls
-
Patient/research samples (lysed)
-
CsA-HRP (Horseradish Peroxidase) conjugate
-
Wash buffer concentrate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. This includes diluting the wash buffer and preparing a standard curve.
-
Binding: Add 50 µL of standard, control, or lysed sample to the appropriate wells of the pre-coated microplate.
-
Competition: Immediately add 50 µL of CsA-HRP conjugate to each well. Gently mix and cover the plate.
-
Incubation: Incubate the plate for 1 hour at 37°C.[14] During this time, the CsA from the sample and the CsA-HRP conjugate will compete for binding to the antibody on the plate.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with the diluted wash buffer. This removes any unbound components.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. The substrate will be converted by the HRP enzyme, leading to a color change.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: The concentration of CsA in the samples is determined by comparing their OD values to the standard curve. The color intensity is inversely proportional to the CsA concentration.[15][16]
Automated Chemiluminescence Immunoassay (CLIA/ECLIA) Protocol
Automated immunoassays offer high throughput and reproducibility. The general steps are as follows:
-
Sample Loading: Load the lysed samples, calibrators, and controls onto the automated analyzer.
-
Reagent Incubation: The analyzer automatically mixes the sample with assay-specific reagents, which may include paramagnetic microparticles coated with an anti-CsA antibody and a labeled detection antibody or conjugate.[3][17]
-
Magnetic Separation (for some CLIAs): In systems using magnetic microparticles, a magnetic field is applied to separate the microparticles (with the bound CsA complex) from the unbound components.[17][18]
-
Washing: The system performs automated wash steps.
-
Signal Generation:
-
Detection: The light emitted from the reaction is measured by a photomultiplier tube. The light intensity is directly or inversely proportional to the concentration of CsA in the sample, depending on the assay format.[3]
-
Data Analysis: The analyzer's software calculates the CsA concentration based on the measured signal and a stored calibration curve.
Visualizations
Experimental Workflow for this compound ELISA
Caption: Workflow for a Competitive ELISA for this compound.
Logical Relationship of Immunoassay vs. LC-MS/MS
Caption: Comparison of Immunoassay and LC-MS/MS for CsA analysis.
References
- 1. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of five cyclosporin immunoassays with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] A validation study of selected methods routinely used for measurement of cyclosporine. | Semantic Scholar [semanticscholar.org]
- 9. Preliminary evaluation of a new chemiluminescence assay (Liaison Cyclosporine; DiaSorin Laboratories) allowing both C0 and C2 cyclosporine levels determination: comparison with RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. supplementary.clin-lab-publications.com [supplementary.clin-lab-publications.com]
- 11. Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs reveals organ dependent variation in blood cyclosporine a concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicenter Analytical Evaluation of the Automated Electrochemiluminescence Immunoassay for Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human CsA ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Chemiluminescence immunoassay of cyclosporine in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
Application of Cyclosporin A in Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, establishing robust and reproducible xenograft models is paramount for preclinical oncology research. A critical component of successful xenograft studies involving human-derived cells or tissues in immunocompromised or humanized mice is the effective suppression of the host immune system to prevent graft rejection. Cyclosporin A (CsA), a potent calcineurin inhibitor, has long been a cornerstone of immunosuppressive regimens in this context. This document provides detailed application notes and protocols for the use of this compound in xenograft models, including quantitative data, experimental methodologies, and visual guides to relevant pathways and workflows.
Application Notes
This compound is a cyclic polypeptide immunosuppressant that primarily targets T-lymphocyte activation.[1] Its mechanism of action involves binding to the intracellular protein cyclophilin, forming a complex that inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2][3] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for various cytokines, most notably Interleukin-2 (B1167480) (IL-2).[2][3] The subsequent reduction in IL-2 production halts the activation and proliferation of T-cells, thereby suppressing the cell-mediated immune response crucial for xenograft rejection.[1]
While effective as a monotherapy in certain contexts, CsA is often used in combination with other immunosuppressive agents, such as cyclophosphamide (B585) and ketoconazole, to achieve prolonged and more profound immunosuppression, particularly in immunocompetent mouse strains.[4][5] Ketoconazole is frequently included to inhibit cytochrome P450 enzymes, which metabolize CsA, thereby increasing its bioavailability and efficacy.[6]
It is important to note that CsA can have direct effects on tumor cells, with some studies reporting anti-cancer activity and others suggesting it may promote cancer progression.[7][8] Therefore, the potential impact of CsA on the specific cancer type under investigation should be carefully considered and addressed in the experimental design.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound in xenograft models, providing insights into its immunosuppressive efficacy and impact on tumor engraftment.
Table 1: this compound-Based Immunosuppressive Regimens and Their Effects on Immune Cell Populations in Mice
| Mouse Strain | This compound Dosage and Schedule | Other Agents | Effect on Immune Cells | Reference |
| C57BL/6 | 20 mg/kg, i.p., every 48h for 12 days | Cyclophosphamide (60 mg/kg, i.p., every 48h for 8 days), Ketoconazole (10 mg/kg, p.o., for 12 days) | Significant reduction in CD3+ T-cells and CD19+ B-cells by day 8.[9] | [9] |
| C57BL/6 | 30 mg/kg, i.p., daily for 7 days | Ketoconazole (10 mg/kg, p.o., daily for 7 days), Cyclophosphamide (60 mg/kg, s.c., on days -3 and -1 pre-tumor injection) | Significant decrease in total WBC and lymphocyte counts.[5] | [5] |
| BALB/c-grafted C57BL/6 | 30 mg/kg, i.p., daily | None | Increased number and immunosuppressive ability of CD11b+Gr1+ myeloid-derived suppressor cells (MDSCs).[10] | [10] |
Table 2: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Cell Line | Mouse Model | This compound Treatment | Outcome | Reference |
| A549, LNCaP, KB | Immunosuppressed C57BL/6 | Part of the pre-transplant immunosuppressive regimen | Successful tumor engraftment with 100% take rate; average tumor volume >600 mm³.[4] | [4] |
| 22Rv1 (Prostate Cancer) | Xenograft mouse model | 10 µM (in vitro) | Inhibited tumor volume and weight.[7] | [7] |
| Various human tumors | Conventional mice | 60 mg/kg/day, s.c. | Tumor persistence and growth comparable to nude mice.[11] | [11] |
Experimental Protocols
Protocol 1: Combination Immunosuppression for Subcutaneous Xenograft Establishment in Immunocompetent Mice
This protocol is adapted from a study that achieved a high success rate for tumor engraftment.[4][5]
Materials:
-
This compound (CsA)
-
Ketoconazole
-
Cyclophosphamide
-
Vehicle for CsA (e.g., olive oil)[12]
-
Sterile PBS
-
Cancer cells in logarithmic growth phase
-
4-6 week old immunocompetent mice (e.g., C57BL/6)
-
Standard surgical and injection equipment
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CsA in a suitable vehicle like olive oil for intraperitoneal (i.p.) injection.
-
Prepare Ketoconazole for oral gavage.
-
Prepare Cyclophosphamide for subcutaneous (s.c.) injection.
-
-
Immunosuppression Regimen:
-
Days 1-7: Administer CsA (e.g., 30 mg/kg) via i.p. injection daily.
-
Days 1-7: Administer Ketoconazole (e.g., 10 mg/kg) via oral gavage daily.
-
Day 8 and Day 10 (or Day -3 and -1 relative to tumor injection): Administer Cyclophosphamide (e.g., 60 mg/kg) via s.c. injection.
-
-
Tumor Cell Preparation and Implantation (Day 11):
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in serum-free medium or PBS at a concentration of approximately 5 x 10⁷ cells/mL.
-
Inject approximately 5 x 10⁶ cells (in 100-200 µL) subcutaneously into the flank of the immunosuppressed mice.[4][13]
-
-
Monitoring:
-
Monitor the animals daily for signs of toxicity (e.g., weight loss, lethargy) and tumor growth.
-
Measure tumor volume regularly (e.g., every week) using calipers (Volume = 0.5 x length x width²).
-
Protocol 2: Monitoring Immunosuppression using Flow Cytometry
This protocol allows for the quantification of CsA's effect on T-cell function.[14][15]
Materials:
-
Whole blood from treated and control mice
-
Phorbol myristate acetate (B1210297) (PMA) and calcium ionophore (e.g., A23187)
-
Brefeldin A
-
Antibodies for flow cytometry: anti-CD4, anti-CD8, anti-IL-2, anti-IFN-γ
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood from mice into tubes containing an anticoagulant.
-
Stimulation:
-
In a whole blood culture, stimulate T-cells with PMA and a calcium ionophore for several hours.
-
Add Brefeldin A to the culture to inhibit cytokine secretion and allow for intracellular accumulation.
-
-
Staining:
-
Perform surface staining for CD4 and CD8.
-
Fix and permeabilize the cells.
-
Perform intracellular staining for IL-2 and IFN-γ.
-
-
Flow Cytometry Analysis:
Visualizations
Signaling Pathway of this compound
Experimental Workflow for Xenograft Studies with this compound
References
- 1. Subcutaneous injection of oral this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The broad-spectrum antitumor action of this compound is due to its tachykinin receptor antagonist pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effect of immunosuppressive drug cyclosporine A on myeloid-derived suppressor cells in transplanted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ciclosporin - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Quantification of immunosuppression by flow cytometric measurement of intracellular cytokine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of immunosuppression by flow cytometric measurement of the capacity of T cells for interleukin-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporin A: A Powerful Tool for Investigating Graft-versus-Host Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely utilized in both clinical settings and preclinical research to prevent and treat graft-versus-host disease (GvHD), a major complication of allogeneic hematopoietic stem cell transplantation (HSCT).[1][2] This calcineurin inhibitor acts by suppressing T-cell activation and proliferation, key events in the pathogenesis of GvHD.[3] These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of GvHD, along with quantitative data to guide experimental design and data interpretation.
Mechanism of Action
This compound exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. In T-lymphocytes, T-cell receptor (TCR) stimulation leads to an increase in intracellular calcium, which activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation into the nucleus. Once in the nucleus, NFAT upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and differentiation.
By binding to its intracellular receptor, cyclophilin, this compound forms a complex that inhibits the phosphatase activity of calcineurin. This blockade prevents the dephosphorylation and nuclear translocation of NFAT, thereby inhibiting IL-2 gene transcription and subsequent T-cell activation and proliferation.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from murine studies on the prophylactic use of this compound in GvHD.
Table 1: Effect of this compound on GvHD Morbidity and Mortality in a Murine Model
| Treatment Group | GvHD Morbidity (%) | Mortality (%) | Reference |
| Control (No Prophylaxis) | 75 | 100 | [4] |
| This compound + Methotrexate (MTX) | 40 | 62.5 | [4] |
| This compound + Mycophenolate Mofetil (MMF) | 30 | 50 | [4] |
Table 2: Dose-Dependent Effect of this compound in a Humanized Mouse Model of GvHD
| Treatment Group | GvHD Score (Mean ± SEM) | Survival (%) | Reference |
| GvHD Control | 6.5 ± 0.5 | 0 | [1] |
| This compound (4 mg/kg/day s.c.) | 3.0 ± 0.8 | 60 | [1] |
Experimental Protocols
In Vivo Murine Model of Acute GvHD
This protocol describes the induction of acute GvHD in mice and the prophylactic administration of this compound.
Materials:
-
Donor Mice (e.g., C57BL/6J)
-
Recipient Mice (e.g., (C57BL/6J x BALB/c)F1)[4]
-
This compound (formulated for injection)
-
Sterile Phosphate Buffered Saline (PBS)
-
70% Ethanol
-
Syringes and needles
-
Irradiation source
Procedure:
-
Recipient Preparation: On day -1, lethally irradiate recipient mice. The dose will depend on the strain and source.
-
Donor Cell Preparation: On day 0, euthanize donor mice and aseptically harvest bone marrow from femurs and tibias, and spleens. Prepare single-cell suspensions of bone marrow and splenocytes in sterile PBS.
-
Transplantation: On day 0, inject a mixture of donor bone marrow cells and splenocytes (e.g., 5 x 10^6 bone marrow cells and 5 x 10^6 splenocytes) in a volume of 200 µL via the tail vein of the irradiated recipient mice.
-
This compound Administration: Starting on day +1, administer this compound daily via subcutaneous injection (e.g., 4 mg/kg).[1]
-
Monitoring:
-
Monitor the mice daily for body weight changes, clinical signs of GvHD (e.g., weight loss, hunched posture, ruffled fur, skin integrity, diarrhea), and survival.
-
A clinical GvHD scoring system can be used to quantify disease severity.
-
-
Endpoint Analysis: At a predetermined endpoint or when mice become moribund, euthanize the animals.
-
Collect blood for serum cytokine analysis (e.g., IL-2, IFN-γ, TNF-α) by ELISA.
-
Harvest GvHD target organs (e.g., skin, liver, intestine, lung) for histopathological analysis to assess the degree of tissue damage and immune cell infiltration.
-
In Vitro Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a widely used in vitro assay to assess the alloreactive T-cell response, mimicking the initial stages of GvHD.
Materials:
-
Peripheral blood from two healthy, unrelated donors
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
T-cell isolation kit (e.g., for CD4+ or CD8+ T-cells)
-
Mitomycin C or an irradiator
-
This compound
-
96-well flat-bottom culture plates
-
BrdU or CFSE proliferation assay kit
-
ELISA kits for IL-2 and IFN-γ
Procedure:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from both donors using Ficoll-Paque density gradient centrifugation.
-
From one donor (the responder), purify T-cells (e.g., CD4+ or CD8+) using a cell separation kit.
-
The PBMCs from the other donor will serve as stimulator cells.
-
-
Inactivation of Stimulator Cells: Inactivate the stimulator PBMCs with Mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or lethal irradiation to prevent their proliferation. Wash the cells extensively to remove any residual Mitomycin C.
-
Cell Culture:
-
In a 96-well plate, add responder T-cells (e.g., 1 x 10^5 cells/well).
-
Add the inactivated stimulator cells to the wells containing responder cells at a specific ratio (e.g., 1:1).
-
Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
T-cell Proliferation: During the last 18-24 hours of incubation, add BrdU to the wells to assess T-cell proliferation according to the manufacturer's protocol. Alternatively, label responder cells with CFSE before co-culture and analyze dye dilution by flow cytometry.
-
Cytokine Production: At the end of the incubation period, collect the culture supernatants and measure the concentration of cytokines such as IL-2 and IFN-γ using specific ELISA kits.
-
Conclusion
This compound remains a cornerstone for GvHD prophylaxis and a critical tool for studying its underlying mechanisms. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their GvHD studies. Careful experimental design, including appropriate controls and dose-response analyses, is essential for obtaining robust and reproducible results. These application notes should serve as a valuable resource for scientists and drug development professionals working to further understand and combat graft-versus-host disease.
References
- 1. Cyclosporine A but Not Corticosteroids Support Efficacy of Ex Vivo Expanded, Adoptively Transferred Human Tregs in GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporine A trough concentrations are associated with acute GvHD after non-myeloablative allogeneic hematopoietic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on T cell function in vitro: the mechanism of suppression of T cell proliferation depends on the nature of the T cell stimulus as well as the differentiation state of the responding T cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cyclosporine A and mycophenolate mofetile as prophylactics for GVHD in a murine model of H-2 haploidentical nonmyeloablative bone marrow transplantation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclosporin A in Neuroscience Research
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressant widely used in organ transplantation.[1][2][3] Beyond its role in immunomodulation, CsA has emerged as a significant neuroprotective agent in neuroscience research. Its mechanisms of action in the central nervous system (CNS) are primarily linked to the inhibition of two key molecular targets: calcineurin and cyclophilin D.[4] This dual-inhibition capability makes CsA a valuable tool for investigating and potentially treating a range of neurological disorders characterized by excitotoxicity, mitochondrial dysfunction, and apoptosis. These conditions include traumatic brain injury (TBI), stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6][7][8][9]
Primary Mechanisms of Action in the CNS
This compound exerts its neuroprotective effects through two main pathways:
-
Calcineurin Inhibition: CsA binds to the intracellular protein cyclophilin A.[3][10] The resulting CsA-cyclophilin complex inhibits calcineurin, a calcium- and calmodulin-dependent protein phosphatase.[2][4][11] Calcineurin inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2] While this is the basis of its immunosuppressive effect, calcineurin is also involved in neuronal signaling pathways related to excitotoxicity and apoptosis.
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: CsA inhibits the mitochondrial permeability transition pore (mPTP) by binding to cyclophilin D (CypD), a key regulatory component of the pore.[5][12][13] Under conditions of high intracellular calcium and oxidative stress—common in neurological injuries—the mPTP opens, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[4][14] By inhibiting CypD, CsA prevents mPTP opening, thereby preserving mitochondrial function and preventing downstream cell death cascades.[5][7][9][15][16] This mechanism is considered central to its neuroprotective effects.[5][7]
Signaling Pathway Diagram
Caption: Dual mechanisms of this compound in neuroprotection.
Applications in Neuroscience Research Models
CsA has been investigated in numerous preclinical models of neurological disease, demonstrating its potential as a therapeutic agent.
-
Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI): More than 20 independent in vivo studies have shown the neuroprotective effects of CsA in various TBI models.[5] It has been shown to reduce secondary brain injury by inhibiting mitochondrial permeability transition.[8][9] Clinical studies have also demonstrated its safety in TBI patients.[5]
-
Ischemic Stroke: CsA dramatically ameliorates neuronal damage during ischemia.[4] It has been shown to reduce infarct size, DNA fragmentation, and inflammatory responses in animal models of stroke.[17][18][19] Its ability to block the mPTP is a key factor in preventing stroke-induced neuronal death.[7]
-
Neurodegenerative Diseases:
-
Parkinson's Disease: In rotenone-induced models of Parkinson's, CsA improved motor deficits and prevented the loss of dopaminergic neurons.[6][20] It has been shown to reduce astrogliosis and glutamate (B1630785) levels, suggesting it can lower excitotoxicity.[21]
-
Alzheimer's Disease: CsA and other calcineurin inhibitors have been shown to downregulate the expression of Amyloid Precursor Protein (APP).[22] In cell culture models, CsA reverses the depressed mitochondrial membrane potential seen in Alzheimer's disease cybrids.[23] It can also prevent synaptic impairment caused by truncated tau protein.[24]
-
Quantitative Data from Experimental Models
The following tables summarize typical dosages and concentrations of this compound used in various neuroscience research models. Note that optimal doses can vary significantly based on the animal model, administration route, and specific experimental goals.
Table 1: In Vivo Experimental Models
| Disease Model | Animal Model | CsA Dosage | Route of Administration | Key Findings & Reference |
| Ischemic Stroke | Immature Rat (P7) | 10 mg/kg | Intraperitoneal (i.p.) | Reduced infarct size and DNA fragmentation.[17] |
| Ischemic Stroke | Mouse | 10 mg/kg & 20 mg/kg | Intraperitoneal (i.p.) | Improved neurological function, decreased infarct volume and brain water content.[18][19] |
| Traumatic Brain Injury | Rat | 10 mg/kg | Intrathecal | Blunted NAA reduction and restored ATP loss.[25] |
| Traumatic Brain Injury | Rat | 20 mg/kg & 35 mg/kg | Intravenous (i.v.) | 35 mg/kg dose showed significant NAA and ATP recovery.[25] |
| Traumatic Brain Injury | Swine | 20 mg/kg/day | Intravenous (i.v.) | Accelerated transcriptional profiles associated with neurorecovery.[26] |
| Parkinson's Disease | Rat (Rotenone) | Not specified | Not specified | Improved motor deficits and prevented loss of dopaminergic neurons.[6] |
| Parkinson's Disease | Mouse (α-synuclein) | 20 mg/kg (5 days/week) | Intraperitoneal (i.p.) | Alleviated motor deficits.[27] |
| Subarachnoid Hemorrhage | Rat | 10 mg/kg | Intercarotid injection | Decreased apoptosis and ameliorated early brain injury.[15] |
Table 2: In Vitro Experimental Models
| Cell Type | Model Condition | CsA Concentration | Key Findings & Reference |
| SH-SY5Y & PC12 Cells | Lead Acetate Toxicity | Not specified | Alleviated cell death, LDH leakage, and ATP decrease.[28] |
| Primary Cortical Neurons | Basal culture | 10 µM | Used for studying CsA effects on neuronal health.[29] |
| Hippocampal Cells | Amyloid β1–42 Toxicity | 1.25 µM | Significantly reduced the cell death index.[30] |
| Striatal Neurons | 3-Nitropropionic Acid | 0.2 or 1.0 µM | Protected GAD-immunoreactive neurons from toxicity.[31] |
| Hippocampal Neurons | Basal culture | 8 µM | Increased basal intracellular calcium levels.[32] |
Experimental Protocols
Protocol 1: In Vivo Administration in a Mouse Model of Ischemic Stroke
This protocol is based on methodologies used to assess the neuroprotective effects of CsA following ischemia-reperfusion injury.[18][19]
Objective: To evaluate the effect of CsA on infarct volume, brain edema, and neurological function after middle cerebral artery occlusion (MCAO).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (CsA)
-
Vehicle (e.g., saline, olive oil)[33]
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Groups: Divide mice into groups: Sham, Ischemia/Reperfusion (I/R) + Vehicle, I/R + CsA (10 mg/kg), and I/R + CsA (20 mg/kg).[18][19]
-
MCAO Surgery: Anesthetize mice and induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for a specified duration (e.g., 60 minutes), followed by reperfusion.
-
CsA Administration: Administer CsA or vehicle via intraperitoneal (i.p.) injection at the time of reperfusion.
-
Neurological Scoring: At 24 or 48 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Brain Tissue Collection: After neurological assessment, euthanize the animals and perfuse the brains with cold saline.
-
Infarct Volume Measurement: Section the brain into 2 mm coronal slices and stain with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white.
-
Brain Edema Measurement: Brain water content can be measured by comparing the wet and dry weight of the brain hemispheres.
-
Data Analysis: Compare neurological scores, infarct volumes, and brain water content between the different treatment groups using appropriate statistical tests.
Experimental Workflow Diagram
Caption: Workflow for an in vivo study of CsA in a mouse stroke model.
Protocol 2: In Vitro Neuroprotection Assay in a Neuronal Cell Line
This protocol outlines a general method to assess CsA's ability to protect against a neurotoxin-induced cell death, based on principles from studies using rotenone (B1679576) or lead.[6][20][28]
Objective: To determine if CsA can prevent cell death and mitochondrial dysfunction in SH-SY5Y cells exposed to the neurotoxin MPP+.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS, Pen/Strep)
-
This compound (CsA)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT or similar viability assay reagent
-
JC-1 or TMRM dye for mitochondrial membrane potential measurement
-
Multi-well cell culture plates
Procedure:
-
Cell Plating: Plate SH-SY5Y cells in 96-well plates (for viability) or 24-well plates (for microscopy) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of CsA (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle for 1-2 hours.
-
Toxin Exposure: Add MPP+ to the wells (final concentration e.g., 1 mM) to induce mitochondrial dysfunction and cell death. Include control wells (no CsA, no MPP+) and toxin-only wells (no CsA, with MPP+).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Mitochondrial Membrane Potential Assessment (JC-1 Staining):
-
In a parallel plate, remove the medium and incubate cells with JC-1 dye.
-
Wash the cells with buffer.
-
Measure the fluorescence using a fluorescence microscope or plate reader. Healthy cells with high mitochondrial potential will show red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (J-monomers).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Compare the ratio of red/green fluorescence for mitochondrial membrane potential. Analyze the dose-dependent protective effect of CsA.
Important Considerations
-
Toxicity: While neuroprotective, CsA can also be neurotoxic at high concentrations or with prolonged use.[1][34] It is crucial to perform dose-response studies to identify the therapeutic window for each specific model.[32]
-
Blood-Brain Barrier (BBB): CsA has poor penetration across the blood-brain barrier, which can necessitate the use of high systemic doses (e.g., 20 mg/kg) or direct CNS administration to achieve neuroprotective effects.[35]
-
Vehicle Selection: CsA is lipophilic. For in vivo studies, it is typically dissolved in a vehicle like olive oil or a specific emulsion for injection.[33] The vehicle itself should be tested for any effects in a control group.
-
Mechanism of Action: When studying CsA, it is important to consider both its calcineurin-dependent and independent (mPTP) effects. The use of non-immunosuppressive analogs like NIM811, which only inhibit the mPTP, can help dissect these pathways.[36]
References
- 1. dovepress.com [dovepress.com]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of cyclosporine A on neurodegeneration and motor impairment in rotenone-induced experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporine-A as a neuroprotective agent against stroke: its translation from laboratory research to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclosporine as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of action of this compound and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Permeability Transition Pore Component Cyclophilin D Distinguishes Nigrostriatal Dopaminergic Death Paradigms in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Approach to Elucidate the Role of Cyclophilin D in Traumatic Brain Injury Pathology [mdpi.com]
- 14. Prevention of Cyclophilin D-Mediated mPTP Opening Using Cyclosporine-A Alleviates the Elevation of Necroptosis, Autophagy and Apoptosis-Related Markers Following Global Cerebral Ischemia-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of this compound on the development of early brain injury in a subarachnoid hemorrhage model: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of cyclophilin D by this compound promotes retinal ganglion cell survival by preventing mitochondrial alteration in ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of cyclosporine A in a stroke model in the immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. The effect of this compound on ischemia-reperfusion damage in a mouse model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. osti.gov [osti.gov]
- 22. Frontiers | Repositioning of Immunomodulators: A Ray of Hope for Alzheimer’s Disease? [frontiersin.org]
- 23. This compound increases resting mitochondrial membrane potential in SY5Y cells and reverses the depressed mitochondrial membrane potential of Alzheimer's disease cybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cyclosporine A (CsA) prevents synaptic impairment caused by truncated tau by caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The protective effect of this compound upon N-acetylaspartate and mitochondrial dysfunction following experimental diffuse traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. This compound protects against Lead neurotoxicity through inhibiting mitochondrial permeability transition pore opening in nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cyclosporin promotes neurorestoration and cell replacement therapy in pre-clinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effect of this compound on the Viability of Hippocampal Cells Cultured under Conditions of Modeling of Alzheimer’s Disease [research.unipd.it]
- 31. This compound protects striatal neurons in vitro and in vivo from 3-nitropropionic acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Treatment of hippocampal neurons with this compound results in calcium overload and apoptosis which are independent on NMDA receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Neurotoxicity of calcineurin inhibitors: impact and clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Developing Cyclosporin A Nanoformulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of Cyclosporin A (CsA) nanoformulations. CsA is a potent immunosuppressive drug with low aqueous solubility, making nanoformulations an attractive strategy to enhance its bioavailability and therapeutic efficacy.
Introduction to this compound Nanoformulations
This compound is a neutral, hydrophobic cyclic peptide widely used in organ transplantation to prevent rejection and to treat autoimmune diseases.[1][2] Its poor water solubility and variable oral bioavailability present significant challenges in clinical practice.[2] Nanoformulations, such as nanoparticles, nanosuspensions, and lipid-based nanocarriers, offer a promising approach to overcome these limitations by increasing the drug's surface area, improving its dissolution rate, and potentially altering its pharmacokinetic profile.[2][3][4][5] Various polymeric and lipid-based materials have been explored to encapsulate or conjugate with CsA, aiming to improve its delivery, reduce toxicity, and enhance its therapeutic index.[3][5][6]
Signaling Pathways of this compound
This compound exerts its immunosuppressive effects primarily by inhibiting the calcineurin-NFAT signaling pathway in T-cells.[7][8] This action blocks the transcription of key cytokine genes, such as Interleukin-2 (IL-2), which are crucial for T-cell activation and proliferation.[7][9] Additionally, CsA has been shown to affect other signaling pathways, including the JNK and p38 MAP kinase pathways, and to modulate intracellular calcium levels.[1][7] Understanding these pathways is critical for evaluating the efficacy of novel CsA nanoformulations.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on CsA nanoformulations, providing a comparative overview of different formulation strategies.
Table 1: Physicochemical Properties of this compound Nanoformulations
| Nanoformulation Type | Preparation Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PEGylated Chitosan-modified Lipid Nanoparticles | Emulsification/Solvent Evaporation | 89.4 | Not Reported | Not Reported | [3][10] |
| Nanosuspension | Pearl Milling | 213 | Not Reported | Not Reported | [2][11][12][13] |
| Polymeric Nanoparticles | Infrared Pulsed Laser | ~200 | Not Reported | Not Reported | [4] |
| Lipid Nanoparticles | Hot Homogenization & Ultrasonication | 121 - 270 | < 0.219 | Negative | [5] |
| Squalene-CsA Bioconjugate Nanoparticles | Nanoprecipitation | 117 | 0.09 | Not Reported | [6] |
| Eudragit RL100 Nanoparticles | Solvent Evaporation | 236 | Not Reported | Not Reported | [14] |
| Nanosuspension | High-Pressure Homogenization | ~250 | 0.6 | 35 | [15] |
| Nanocrystals | Wet Bead Milling | 165.9 - 492.5 | < 0.2 | ~ -20 | [16] |
Table 2: Drug Loading and In Vitro Performance of this compound Nanoformulations
| Nanoformulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| PEGylated Chitosan-modified Lipid Nanoparticles | 37.04 | 69.22 | 30% release in 48 hours, no initial burst | [3][10] |
| Lipid Nanoparticles | 2.5 - 10 | 71.3 - 98.6 | Not Reported | [5] |
| Solid Lipid Nanoparticles (Gelucire®) | Not Reported | > 92 | 99.60% in 45 minutes | [17] |
| Solid Lipid Nanoparticles (Stearylamine) | Not Reported | Not Reported | 18% burst release in 12 hours, then prolonged release over 16 days | [18] |
| Squalene-CsA Bioconjugate Nanoparticles | 73 | Not Applicable | Not Reported | [6] |
| Eudragit RL100 Nanoparticles | Not Reported | 58.27 | 93.89% cumulative release | [14] |
Table 3: Pharmacokinetic Parameters of this compound Nanoformulations in Animal Models
| Nanoformulation Type | Animal Model | Improvement in Bioavailability (vs. Solution) | Increase in Elimination Half-Life (t1/2β) | Reference |
| PEGylated Chitosan-modified Lipid Nanoparticles | Rabbits | 25.8 times greater AUC | 21 times longer | [3][10] |
| Nanosuspension | Albino Rats | Better pharmacokinetic parameters than marketed formulation | Not Reported | [2][11][12][13] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of CsA nanoformulations are provided below.
Preparation of Nanoformulations
This method is suitable for preparing lipid-based nanoparticles, such as those modified with PEGylated chitosan.[3]
-
Organic Phase Preparation: Dissolve this compound and the lipid components (e.g., lecithin, cholesterol) in a suitable organic solvent (e.g., ethanol, acetone).
-
Aqueous Phase Preparation: Dissolve a surfactant or stabilizer (e.g., PEGylated chitosan) in an aqueous medium.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature or under reduced pressure.
-
Nanoparticle Collection: The nanoparticles are formed as the solvent evaporates. They can be collected and purified by centrifugation or filtration.
This technique is a top-down approach to produce drug nanosuspensions.[2][11][12][13]
-
Pre-milling Suspension: Disperse crude this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 407).
-
Milling: Introduce the suspension into a milling chamber containing milling media (e.g., zirconium oxide beads).
-
High-Energy Milling: Rotate the milling chamber at a high speed for a specified duration to reduce the particle size of the drug crystals through mechanical attrition.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Analyze the resulting nanosuspension for particle size and distribution.
This method is used for the self-assembly of bioconjugates into nanoparticles.[6]
-
Synthesis of Bioconjugate: Covalently link this compound to squalene.[6]
-
Organic Solution: Dissolve the squalene-CsA bioconjugate in a water-miscible organic solvent (e.g., ethanol).[6]
-
Nanoprecipitation: Add the organic solution dropwise into an aqueous phase (e.g., a dextrose solution) under gentle stirring.[6]
-
Solvent Removal: Evaporate the organic solvent to allow for the self-assembly of the bioconjugate into nanoparticles.[6]
-
Concentration: The nanoparticle suspension can be concentrated if necessary.[6]
Characterization of Nanoformulations
Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of nanoparticles in a suspension. The zeta potential, a measure of the surface charge, is also determined to predict the stability of the nanoformulation.[3][5]
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape, size, and surface morphology of the nanoparticles.[3][5]
High-Performance Liquid Chromatography (HPLC) is the most common method to quantify the amount of this compound in the nanoformulation.[3][19]
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
A validated HPLC method is crucial for accurate determination.[19] The mobile phase often consists of acetonitrile (B52724) and water, with detection at around 205 nm.[19]
These studies are performed to understand the release kinetics of CsA from the nanoformulation. The dialysis bag method is commonly employed.
-
Place a known amount of the CsA nanoformulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of released CsA in the aliquots using HPLC.
In Vitro and In Vivo Evaluation
The MTT assay is a standard colorimetric assay to assess the metabolic activity of cells and, therefore, their viability and the cytotoxicity of the nanoformulation.[6] This is particularly important for new formulations to ensure they are not more toxic than the free drug.
To investigate the mechanism and extent of nanoparticle uptake by cells, cell lines such as Caco-2 (for intestinal absorption) or relevant immune cells can be used.[16] Techniques like fluorescence microscopy or flow cytometry can be employed if the nanoparticles are fluorescently labeled.
Animal models (e.g., rats, rabbits) are used to determine the pharmacokinetic profile of the CsA nanoformulation after administration (e.g., oral, intravenous).[3][10] Blood samples are collected at various time points, and the concentration of CsA is measured using HPLC or LC-MS/MS. Key parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 (half-life) are calculated and compared to a control group receiving a conventional CsA formulation.[3][10]
Conclusion
The development of this compound nanoformulations presents a significant opportunity to improve the clinical utility of this important immunosuppressive agent. By carefully selecting the formulation components and preparation methods, it is possible to produce nanoparticles with desired physicochemical properties that can lead to enhanced bioavailability and therapeutic performance. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug delivery and pharmaceutical development.
References
- 1. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and in vitro and in vivo characterization of this compound-loaded, PEGylated chitosan-modified, lipid-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of polymeric nanoparticles of this compound using infrared pulsed laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles for cyclosporine A administration: development, characterization, and in vitro evaluation of their immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Nanoparticle Formulation for this compound: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of this compound on Airway Cell Proinflammatory Signaling and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Cyclosporine a-nanosuspension: formulation, characterization and in vivo comparison with a marketed formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology: In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. A novel preparation of solid lipid nanoparticles with this compound for prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Cyclosporin A: A Powerful Tool for Interrogating Mitochondrial Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclosporin A (CsA), a well-established immunosuppressant, has emerged as an indispensable tool for researchers delving into the intricacies of mitochondrial function. Its utility lies in its specific and potent inhibition of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death and survival. This document provides detailed application notes and experimental protocols for utilizing this compound to study mitochondrial function, catering to the needs of researchers, scientists, and professionals in drug development.
Application Notes
This compound's primary molecular target within the mitochondria is cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[1][2] The binding of CsA to CypD prevents the interaction of CypD with components of the mPTP, thereby inhibiting its opening.[1][3] This inhibitory action makes CsA a valuable instrument for:
-
Investigating the role of the mPTP in various cellular processes: By comparing mitochondrial responses in the presence and absence of CsA, researchers can elucidate the involvement of mPTP-mediated events in apoptosis, necrosis, and other forms of cell death.[4]
-
Screening for novel mPTP modulators: CsA serves as a positive control when screening compound libraries for new inhibitors or activators of the mPTP.
-
Studying mitochondrial calcium homeostasis: CsA has been shown to enhance the calcium retention capacity of mitochondria, preventing the calcium overload-induced opening of the mPTP.[5][6]
-
Elucidating the pathophysiology of diseases associated with mitochondrial dysfunction: The protective effects of CsA have been observed in models of ischemia-reperfusion injury, neurodegenerative diseases, and certain myopathies, highlighting the role of the mPTP in these conditions.[7][8]
It is crucial to note that while CsA is a potent mPTP inhibitor, its immunosuppressive effects are mediated through the inhibition of calcineurin, a different cellular target.[2] Therefore, when studying mitochondrial function, it is essential to use appropriate controls and concentrations to distinguish between mPTP-related and off-target effects. Non-immunosuppressive analogs of CsA, such as NIM811, can also be employed to specifically target CypD without affecting the immune system.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on mitochondrial function.
| Parameter | Cell/Tissue Type | CsA Concentration | Observed Effect | Reference |
| Calcium Retention Capacity | Cortical Astrocytes | 2-5 µM | Twofold increase in Ca2+ uptake capacity | [6] |
| Rat Liver Mitochondria | ~5 nM (Ki) | Inhibition of Ca2+-induced swelling | [9] | |
| Mitochondrial Swelling | Rat Hippocampal Mitochondria | 200 nM | Significant inhibition of Ca2+-induced swelling | [8] |
| Human Heart Mitochondria | 1 µM | Inhibition of de-energized mitochondrial swelling | [10] | |
| Mitochondrial Respiration | Failing Dog Cardiomyocytes | 0.2 µM | 20% increase in State-3 respiration | [7] |
| Rat Heart, Soleus, and Gastrocnemius Muscle | 5 - 100 µM | No significant specific effect on mitochondrial respiration (vehicle effects observed) | [11][12] | |
| Rat Liver Mitochondria | 10, 15, 20 mg/kg/day (in vivo) | Inhibition of NADH oxidase and decrease in oxygen consumption | [13] | |
| Mitochondrial Membrane Potential | Failing Dog Cardiomyocytes | 0.2 µM | 29% increase in mitochondrial membrane potential | [7] |
| Human T-cells | 125 nM, 250 nM | Trend towards decreased mitochondrial membrane potential | [14] | |
| Intracellular Calcium | LLC-PK1 Cells | 400 nM | Markedly affected the sustained phase of --INVALID-LINK-- response to thapsigargin | [15] |
Experimental Protocols
Mitochondrial Swelling Assay
This assay spectrophotometrically measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial volume. Opening of the mPTP leads to an influx of solutes and water, causing the mitochondria to swell and decreasing the absorbance at 520-540 nm.
Materials:
-
Isolated mitochondria
-
Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)
-
Respiratory substrates (e.g., 5 mM succinate (B1194679) + 1 µM rotenone, or 5 mM glutamate (B1630785) + 5 mM malate)
-
Calcium Chloride (CaCl2) solution (e.g., 1 M stock)
-
This compound (CsA) stock solution (e.g., 1 mM in ethanol)
-
Spectrophotometer capable of kinetic measurements at 520-540 nm
Protocol:
-
Resuspend isolated mitochondria in ice-cold swelling buffer to a final concentration of 0.5-1.0 mg/mL.
-
Pre-incubate the mitochondrial suspension with either vehicle (e.g., ethanol) or the desired concentration of CsA (typically 0.2-10 µM) for 2-5 minutes at room temperature.
-
Add the respiratory substrates to the mitochondrial suspension in the spectrophotometer cuvette.
-
Record the baseline absorbance at 520-540 nm for a few minutes.
-
Induce mPTP opening by adding a bolus of CaCl2 (e.g., 100-500 µM).
-
Monitor the decrease in absorbance over time for 10-30 minutes. The rate of absorbance decrease is proportional to the rate of mitochondrial swelling.
-
Compare the swelling rates between the vehicle-treated and CsA-treated mitochondria to determine the inhibitory effect of CsA.
Calcium Retention Capacity (CRC) Assay
This fluorometric assay measures the ability of mitochondria to sequester and retain calcium. Mitochondria take up calcium from the surrounding medium, which can be monitored using a calcium-sensitive fluorescent dye. The opening of the mPTP results in the release of accumulated calcium back into the medium, causing a sharp increase in fluorescence.
Materials:
-
Isolated mitochondria
-
CRC Buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 mM Pi-Tris, 10 µM EGTA, pH 7.2)
-
Calcium Green-5N or similar calcium-sensitive fluorescent dye
-
Calcium Chloride (CaCl2) solution (e.g., 1 mM stock)
-
This compound (CsA) stock solution (e.g., 1 mM in ethanol)
-
Fluorometer with appropriate excitation and emission wavelengths for the chosen dye
Protocol:
-
Resuspend isolated mitochondria in CRC buffer to a final concentration of 0.5 mg/mL.
-
Add the calcium-sensitive dye to the mitochondrial suspension (e.g., 1 µM Calcium Green-5N).
-
Pre-incubate the mixture with either vehicle or the desired concentration of CsA (typically 0.2-10 µM) for 2-5 minutes at room temperature in the fluorometer cuvette.
-
Record the baseline fluorescence.
-
Add sequential pulses of CaCl2 (e.g., 10-20 nmol per pulse) to the cuvette at regular intervals (e.g., every 60 seconds).
-
Monitor the fluorescence signal. After each CaCl2 addition, you should observe a transient increase in fluorescence followed by a decrease as mitochondria take up the calcium.
-
The point at which the mitochondria can no longer take up calcium and release it back into the medium, resulting in a large and sustained increase in fluorescence, is the calcium retention capacity.
-
Calculate the total amount of calcium added before mPTP opening. A higher CRC in the presence of CsA indicates its inhibitory effect on the mPTP.
Visualizations
Caption: Signaling pathway of CsA-mediated mPTP inhibition.
Caption: Workflow for the mitochondrial swelling assay.
Caption: Workflow for the calcium retention capacity assay.
References
- 1. Inhibition of cyclophilin D by this compound promotes retinal ganglion cell survival by preventing mitochondrial alteration in ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound increases mitochondrial calcium uptake capacity in cortical astrocytes but not cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporine A attenuates mitochondrial permeability transition and improves mitochondrial respiratory function in cardiomyocytes isolated from dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, But Not FK 506, Protects Mitochondria and Neurons against Hypoglycemic Damage and Implicates the Mitochondrial Permeability Transition in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial inhibition by this compound of the swelling of liver mitochondria in vivo and in vitro induced by sub-micromolar [Ca2+], but not by butyrate. Evidence for two distinct swelling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound and its vehicle on cardiac and skeletal muscle mitochondria: relationship to efficacy of the respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound and its vehicle on cardiac and skeletal muscle mitochondria: relationship to efficacy of the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatotoxic effect of this compound in the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Immunosuppressive Medications on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Models for Assessing Cyclosporin A Nephrotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporin A (CsA) is a potent immunosuppressant crucial in preventing organ transplant rejection and treating autoimmune diseases.[1][2][3] However, its clinical utility is significantly hampered by its nephrotoxic side effects, which can lead to acute and chronic kidney injury.[1][2][3][4] Understanding and predicting CsA-induced nephrotoxicity is a critical aspect of drug development and patient management. In vitro models offer a powerful platform to investigate the mechanisms of CsA nephrotoxicity and to screen for potential protective agents in a controlled and reproducible environment.[5][6] This document provides an overview of various in vitro models, from traditional 2D cell cultures to advanced 3D organoid and kidney-on-a-chip systems, and details protocols for assessing CsA-induced kidney damage.
Evolution of In Vitro Kidney Models
Traditional nephrotoxicity testing has relied on animal models and simple 2D cell cultures.[5][7] While valuable, these models often fail to fully replicate the complex 3D architecture and physiological functions of the human kidney, limiting their predictive accuracy.[5][7][8][9] Recent advancements have led to the development of more sophisticated 3D in vitro models that better mimic the in vivo environment.[5][7][10]
-
2D Cell Cultures: These models, utilizing cell lines like Madin-Darby Canine Kidney (MDCK) cells or primary human renal proximal tubule epithelial cells (RPTECs), are cost-effective and suitable for high-throughput screening.[5][11][12][13] However, they lack the complex cell-cell and cell-matrix interactions of native kidney tissue and cells are prone to dedifferentiation.[9][10][13]
-
3D Cell Cultures (Spheroids, Organoids, and Tubuloids): These models involve the self-assembly of kidney cells into three-dimensional structures that exhibit more physiologically relevant characteristics, including improved cell differentiation and tissue-specific functions.[5][9][10] Human induced pluripotent stem cell (iPSC)-derived organoids can recapitulate aspects of nephron formation.[7] Tubuloids, derived from adult kidney cells, can model the progression from acute to chronic kidney disease.[14]
-
Kidney-on-a-Chip (Microphysiological Systems): These microfluidic devices culture kidney cells in a more dynamic environment that mimics the fluid shear stress and tubular flow of the nephron.[7][8][15] This technology allows for the creation of functional human kidney models that can be used for drug screening and toxicity studies.[15]
Key Mechanisms of this compound Nephrotoxicity
In vitro models have been instrumental in elucidating the cellular and molecular mechanisms underlying CsA nephrotoxicity. Key pathways involved include:
-
Apoptosis: CsA can induce programmed cell death in renal tubular epithelial cells, vascular endothelial cells, and mesangial cells.[4][16] This is often mediated through the Fas/Fas ligand and mitochondrial pathways, involving the activation of caspases.[4][16]
-
Oxidative Stress: CsA can increase the production of reactive oxygen species (ROS) and damage the antioxidant defense system, leading to lipid peroxidation and cellular injury.[16][17]
-
Endoplasmic Reticulum (ER) Stress: CsA can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis if the stress is prolonged or severe.[16][17]
-
Fibrosis: Chronic CsA exposure can lead to renal interstitial fibrosis, characterized by the excessive accumulation of extracellular matrix proteins.[2][18] The transforming growth factor-beta 1 (TGF-β1) signaling pathway plays a crucial role in this process.[17][19]
-
Mitochondrial Dysfunction: CsA can directly impact mitochondrial function, affecting cellular respiration and energy production.[18][20]
Data Presentation: Quantitative Assessment of CsA Nephrotoxicity
The following tables summarize quantitative data from various in vitro studies on CsA nephrotoxicity.
Table 1: Cytotoxicity of this compound in 2D and 3D Kidney Models
| Model System | Cell Type | CsA Concentration | Exposure Time | Endpoint | Result | Reference |
| 2D Culture | Madin-Darby Canine Kidney (MDCK) cells | 100 ng/mL | 48 hr | Cell Replication | Inhibition | [11] |
| 2D Culture | Madin-Darby Canine Kidney (MDCK) cells | 200 ng/mL | 24 hr | Cell Replication | Inhibition | [11] |
| 2D Culture | Rat Renal Cortical Epithelial Cells | 10, 25, 50 µM | 12, 24, 48 hr | LDH leakage, MTT reduction | Dose- and time-dependent cytotoxicity | [6][21] |
| 3D Spheroids | Human Kidney Spheroids | 50 µM | 24 hr | Apoptosis (Annexin V) | Increased apoptosis | [22] |
| 3D Kidney-on-a-Chip | Human Proximal Tubule Cells | 5 to 270 µM | Not specified | DNA Damage (H2AX staining) | Concentration-dependent increase | [15] |
Table 2: Biomarker Expression Changes in Response to this compound
| Model System | Cell Type | CsA Concentration | Exposure Time | Biomarker | Change | Reference |
| In vitro cell cultures | Renal cells | Not specified | Not specified | Fas, Fas-L | Upregulation | [16] |
| In vitro cell cultures | Renal cells | Not specified | Not specified | Bcl-2, Bcl-xL | Downregulation | [16] |
| In vitro cell cultures | Renal cells | Not specified | Not specified | Caspases (2, 3, 4, 7, 8, 9, 10) | Increased activity | [16] |
| In vitro cell cultures | Renal cells | Not specified | Not specified | GRP78, CHOP (ER Stress) | Increased expression | [16] |
| 3D Spheroids | Human Kidney Spheroids | 50 µM | 24 hr | HAVCR1 (KIM-1), LCN2 (NGAL), CLU, CASP3 (mRNA) | Upregulation | [22] |
| In vivo rat model | Wistar rats | 5 mg/kg/day | 3 weeks | TGF-β1, NF-κB, TP53 (mRNA) | Upregulation | [19][23] |
Experimental Protocols
Protocol 1: Assessment of CsA-Induced Cytotoxicity using MTT Assay in 2D Cell Culture
Objective: To determine the dose-dependent cytotoxicity of this compound on renal proximal tubule epithelial cells (e.g., HK-2 or primary RPTECs).
Materials:
-
Renal proximal tubule epithelial cells (e.g., HK-2)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the renal cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
CsA Treatment: Prepare serial dilutions of CsA in complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 50 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest CsA concentration) and a medium-only control.
-
Remove the seeding medium from the wells and add 100 µL of the prepared CsA dilutions or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the CsA concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following CsA treatment.
Materials:
-
Renal cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of CsA for the specified duration as described in Protocol 1.
-
Cell Harvesting: After treatment, collect the culture medium (containing floating cells) and wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Nephrotoxicity Biomarkers
Objective: To measure the relative mRNA expression of kidney injury markers (e.g., KIM-1/HAVCR1, NGAL/LCN2) in response to CsA.
Materials:
-
Renal cells cultured in 6-well plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (KIM-1, NGAL) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment: Treat cells with CsA as described in previous protocols.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
Caption: Workflow for assessing CsA nephrotoxicity in vitro.
Caption: Key signaling pathways in CsA-induced nephrotoxicity.
References
- 1. Cyclosporine nephrotoxicity--experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Precision nephrotoxicity testing using 3D in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kidney microphysiological models for nephrotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An in vitro model for analyzing the nephrotoxicity of cyclosporine and preservation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue Culture Models of AKI: From Tubule Cells to Human Kidney Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ‘Tubuloids’ offer a realistic platform for modeling chronic kidney disease | EurekAlert! [eurekalert.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mechanisms of renal cell apoptosis induced by cyclosporine A: a systematic review of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of cyclosporine A nephrotoxicity: Oxidative stress, autophagy, and signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular and molecular mechanisms of cyclosporin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ccjm.org [ccjm.org]
- 21. An in vitro model of cyclosporine-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Transition from Cyclosporine-Induced Renal Dysfunction to Nephrotoxicity in an in Vivo Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cyclosporin A Solubility: A Technical Support Guide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Cyclosporin A (CsA) solubility during in vitro experiments. This compound, a potent immunosuppressive agent, is a highly hydrophobic cyclic peptide, presenting significant solubility challenges in aqueous solutions like cell culture media. This guide offers practical solutions and detailed protocols to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound solubility a critical issue in in vitro experiments?
This compound's lipophilic nature leads to very low solubility in water and physiological fluids.[1] This poor aqueous solubility can cause the compound to precipitate in cell culture media, leading to inaccurate dosing, reduced bioavailability, and unreliable experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
The most commonly used organic solvents for dissolving this compound are dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[2] It is also soluble in other organic solvents such as methanol (B129727) and acetone.[3]
Q3: I observed precipitation after adding my this compound stock solution to the cell culture medium. What is the cause and how can I prevent it?
This phenomenon, often termed "solvent shock," occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the poorly soluble compound to precipitate.
To prevent this:
-
Reduce the final concentration of the organic solvent: Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%, in your cell culture medium.[4]
-
Perform serial dilutions: Instead of a single large dilution, dilute the stock solution stepwise in the culture medium.
-
Add the stock solution dropwise while agitating: Slowly add the stock solution to pre-warmed (37°C) medium while gently vortexing to ensure rapid and even dispersion.
-
Use an intermediate solvent: Consider a pre-dilution step in a solvent miscible with both the stock solvent and the aqueous medium.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. Generally, the final concentration of DMSO in the cell culture medium should be kept below 0.5%. However, it is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO without CsA) to determine the optimal and non-toxic concentration for your specific cell line.
Q5: How should I store my this compound stock solutions?
Stock solutions of this compound in organic solvents should be stored at -20°C and protected from light.[3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.
Q6: Are there alternatives to organic solvents for solubilizing this compound in aqueous media?
Yes, formulation strategies can enhance the aqueous solubility of this compound. These include the use of:
-
Surfactants: Agents like Tween 80 and Cremophor EL can significantly increase solubility.[5][6]
-
Cyclodextrins: These can encapsulate the hydrophobic CsA molecule, improving its solubility in water.[5][6]
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | ~27 µg/mL | [1] |
| DMSO | ~50 mg/mL, ~100-120.26 mg/mL | [3] |
| Ethanol | ~10-14 mg/mL, ~20 mM | [2][3][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Methanol | Soluble | [1][3] |
| Acetone | Soluble | [1][3] |
| Chloroform | ~6 mg/mL | [3] |
| Methylene Chloride | ~10 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of DMSO: Determine the desired concentration of your stock solution (e.g., 10 mM). Use the molecular weight of this compound (1202.61 g/mol ) to calculate the volume of DMSO needed.
-
Example for 1 mg of CsA to make a 10 mM stock solution: Volume (µL) = ((0.001 g / 1202.61 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 83.15 µL
-
-
Dissolve this compound in DMSO: Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Enhancing Aqueous Solubility with Tween 80
Objective: To prepare a working solution of this compound for in vitro assays using the surfactant Tween 80 to improve aqueous solubility.
Materials:
-
This compound powder
-
Tween 80
-
Sterile deionized water or experimental buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10% (v/v) Tween 80 stock solution: Add 1 mL of Tween 80 to 9 mL of sterile deionized water or your experimental buffer and mix thoroughly.
-
Create a this compound-Tween 80 paste: Weigh the desired amount of this compound powder into a sterile microcentrifuge tube. Add a small volume of the 10% Tween 80 stock solution to the powder to form a paste.
-
Form a concentrated solution: Gradually add more of the 10% Tween 80 solution while vortexing or sonicating until the this compound is fully dispersed.
-
Prepare the final working solution: Dilute the concentrated this compound-Tween 80 solution in your pre-warmed cell culture medium or aqueous buffer to the desired final concentration.
Visualizing Workflows and Pathways
This compound Signaling Pathway
This compound exerts its immunosuppressive effects primarily by inhibiting the calcineurin signaling pathway.[7][8] It forms a complex with its intracellular receptor, cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin.[3][9] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for cytokine genes like Interleukin-2 (IL-2).[8][9]
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound in your experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. stemcell.com [stemcell.com]
- 5. Solubilization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclosporin A (CsA) Dosage for Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclosporin A (CsA) in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for immunosuppression in mice?
A1: The optimal dose of CsA can vary significantly depending on the mouse strain, age, sex, and the specific experimental model. However, a common starting point for achieving immunosuppression, for example in allograft survival studies, is a daily subcutaneous (s.c.) injection of 15 mg/kg.[1] It is crucial to perform dose-finding studies to determine the most effective and least toxic dose for your specific experimental conditions.
Q2: What are the common routes of administration for this compound in mice?
A2: Common routes of administration for CsA in mice include subcutaneous (s.c.), oral gavage, and intraperitoneal (i.p.) injection.[2][3][4] Subcutaneous injection is often preferred for consistent absorption and sustained blood levels.[4][5] Oral administration can be less effective and may not provide prophylactic activity.[4]
Q3: What are the signs of this compound toxicity in mice?
A3: High doses of CsA can lead to significant toxicity. Common signs include weight loss, diarrhea, and neurotoxicity.[2] Pathological findings can include fatty changes in the liver, degeneration of proximal tubules in the kidney, and hypocellularity in lymphoid organs such as the spleen and thymus.[2] It is essential to monitor animal welfare daily for any signs of distress.[1]
Q4: How can I prepare a this compound solution for injection?
A4: For subcutaneous injection, CsA can be dissolved in a suitable vehicle like olive oil.[1] The concentration should be calculated to deliver the desired dose in a manageable volume, typically 100-200 µL for a mouse.[1] It has been shown that oral CsA solution diluted in olive oil can be safely injected subcutaneously and provides comparable blood levels to a standard solution prepared from pure powder.[5]
Q5: How does the timing of this compound administration affect its efficacy?
A5: The timing of CsA administration is critical for its effectiveness, particularly in models of ischemia-reperfusion injury. For instance, in a renal ischemia-reperfusion model, a higher dose of 10 mg/kg given 10 minutes before ischemia, or a lower dose of 3 mg/kg given 1 hour before ischemia, was shown to be protective.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Toxicity (e.g., rapid weight loss, mortality) | Dose is too high for the specific mouse strain or model.[2][3] | - Reduce the dosage of CsA.- Consider a different mouse strain that may be less sensitive.- Ensure proper formulation and vehicle, as this can affect bioavailability.[8] |
| Lack of Efficacy (e.g., graft rejection, no immunosuppression) | - Dose is too low.- Ineffective route of administration (e.g., oral).[4]- Timing of administration is not optimal for the experimental design.[7] | - Increase the CsA dosage incrementally and monitor for efficacy and toxicity.- Switch to a more reliable route of administration, such as subcutaneous injection.- Adjust the timing of CsA administration relative to the experimental insult. |
| Variability in Experimental Results | - Inconsistent drug administration.- Inter-individual differences in CsA metabolism.[2]- Improper drug formulation leading to inconsistent absorption. | - Ensure accurate and consistent dosing technique.- Use a sufficient number of animals to account for biological variability.- Prepare fresh drug solutions and ensure they are properly solubilized. |
| Injection Site Morbidity | - Irritation from the drug or vehicle. | - Consider diluting the oral CsA solution in a placebo like olive oil, which has been shown to cause less injection site morbidity.[5] |
Quantitative Data Summary
Table 1: this compound Dosage and Effects in Different Mouse Models
| Mouse Strain | Dosage | Route of Administration | Application/Model | Key Findings | Reference |
| BALB/c | 12.5, 50, 200 mg/kg/day | Subcutaneous | General Toxicity | 12.5 mg/kg/day showed no abnormalities. 50 and 200 mg/kg/day caused weight loss, diarrhea, and neurotoxicity.[2] | [2] |
| C57BL/6 | 3 and 10 mg/kg | Intravenous | Renal Ischemia-Reperfusion | 10 mg/kg 10 min before ischemia or 3 mg/kg 1h before ischemia was protective. 3 mg/kg 10 min before was not.[6][7] | [6][7] |
| BALB/cJ | 75 mg/kg/day | Oral Gavage | Immunosuppression for Papillomavirus Infection | Unexpected toxicity, including weight loss and moribund state after 5 days.[3] | [3] |
| MF1 | Dose-related | Subcutaneous, Oral | Schistosoma mansoni infection | Subcutaneous administration was more effective than oral.[4] | [4] |
| Not Specified | 15 mg/kg/day | Subcutaneous | Allograft Survival | Recommended starting dose for preventing skin allograft rejection.[1] | [1] |
| CBA, F1(C57Bl x DBA), Balb/c | 10, 25, 40 mg/kg | Intraperitoneal | Gingival Hyperplasia | All doses induced gingival hyperplasia after 8 weeks in a dose-dependent manner.[9] | [9] |
Experimental Protocols
Protocol 1: Induction of Immunosuppression for Skin Allograft Survival in Mice
This protocol provides a general guideline for using CsA to prevent skin allograft rejection.
Materials:
-
This compound (CsA)
-
Vehicle for CsA (e.g., sterile olive oil)
-
Donor and recipient mice
-
Standard surgical instruments
-
Anesthesia and analgesics
-
Bandaging materials
Procedure:
-
Preparation of CsA Solution: Dissolve CsA in the chosen vehicle to a final concentration that allows for the desired dose to be administered in a volume of 100-200 µL. For a 15 mg/kg dose in a 25g mouse, you would need 0.375 mg of CsA.
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week prior to the experiment.
-
Skin Grafting Surgery:
-
Anesthetize both the donor and recipient mice.
-
Prepare a graft bed on the dorsal flank of the recipient mouse by excising a section of skin.
-
Harvest a full-thickness skin graft from the donor mouse.
-
Place the donor skin onto the graft bed of the recipient and suture or clip it in place.
-
Apply a protective dressing.
-
-
This compound Administration:
-
Begin CsA administration on the day of surgery (Day 0).
-
Administer CsA subcutaneously at a dose of 15 mg/kg daily.
-
Continue daily administration for the duration of the experiment as determined by the study design.
-
-
Monitoring:
-
Monitor the animals daily for general welfare and signs of graft rejection (inflammation, swelling, discoloration, and necrosis).
-
Document the day of complete graft rejection.
-
Visualizations
Caption: Workflow for a typical in vivo allograft survival study using this compound.
Caption: A logical flowchart for troubleshooting common issues in CsA mouse experiments.
Caption: Simplified signaling pathway of this compound's immunosuppressive action.
References
- 1. benchchem.com [benchchem.com]
- 2. Tissue distribution and toxicity of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Case report: An adverse response to this compound treatment in BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosage, timing, and route of administration of this compound and nonimmunosuppressive derivatives of dihydrothis compound and cyclosporin C against Schistosoma mansoni in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous injection of oral this compound solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose and timing of injections for effective cyclosporine A pretreatment before renal ischemia reperfusion in mice | PLOS One [journals.plos.org]
- 7. Dose and timing of injections for effective cyclosporine A pretreatment before renal ischemia reperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral mucosa alterations induced by cyclosporin in mice: morphological features - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cyclosporin A-Induced Nephrotoxicity in Animal Models
This guide is intended for researchers, scientists, and drug development professionals investigating methods to reduce the nephrotoxic side effects of Cyclosporin A (CsA) in pre-clinical animal studies. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols for key assays, and a summary of quantitative data from various intervention studies.
Frequently Asked Questions (FAQs)
Q1: What is a standard animal model for inducing chronic CsA nephrotoxicity?
A common and reproducible model uses male Sprague-Dawley or Wistar rats.[1] A typical protocol involves the subcutaneous (s.c.) or oral (p.o.) administration of CsA at doses ranging from 15 to 25 mg/kg/day for a period of 21 to 28 days.[1][2][3] CsA is often dissolved in a vehicle like olive oil for administration. This regimen consistently produces characteristic features of chronic nephrotoxicity, including elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), decreased glomerular filtration rate (GFR), and histological changes like tubular atrophy and interstitial fibrosis.[1]
Q2: How can I confirm that nephrotoxicity has been successfully induced?
Confirmation requires a combination of functional and structural assessments:
-
Renal Function Tests: Measure serum creatinine and BUN levels. A significant increase in these markers compared to the vehicle control group indicates impaired renal function.[1][4] Creatinine clearance can also be calculated to estimate GFR.[4][5]
-
Histopathology: Kidney tissue should be examined for characteristic lesions. Key findings include tubular vacuolization, tubular necrosis, interstitial inflammatory cell infiltration, and striped interstitial fibrosis.[2][6]
-
Molecular Markers: Assess markers of apoptosis (e.g., TUNEL assay) and fibrosis (e.g., TGF-β1 expression).[2]
Q3: Are there alternatives to high doses of CsA that can still induce nephrotoxicity?
Yes, models using lower doses (e.g., 5-10 mg/kg/day) can also be effective, especially when administered for a sufficient duration to allow structural changes to develop.[5][7] These lower-dose models may better mimic the clinical scenario of maintenance immunosuppression.[5] Additionally, salt depletion in the diet of the animals can exacerbate CsA-induced nephrotoxicity, allowing for injury to be observed at lower CsA doses.
Q4: What are the main mechanisms underlying CsA-induced nephrotoxicity that I should investigate?
The pathogenesis is multifactorial. Key mechanisms to investigate include:
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) and lipid peroxidation.[4][5]
-
Inflammation: Infiltration of inflammatory cells and upregulation of pro-inflammatory cytokines like TNF-α and NF-κB.
-
Apoptosis: Programmed cell death of renal tubular cells.
-
Fibrosis: Overexpression of pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1), leading to collagen deposition.[2]
-
Hemodynamic Alterations: Vasoconstriction of the afferent arterioles, leading to reduced renal blood flow.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality or excessive weight loss in CsA-treated animals. | CsA dose is too high for the specific strain or age of the animal. Dehydration or malnutrition. | Reduce the CsA dose to the lower end of the effective range (e.g., 15 mg/kg/day). Ensure animals have free access to food and water. Consider pair-feeding control animals to match the caloric intake of the CsA group. Monitor animal health daily. |
| Inconsistent or no significant increase in BUN/Creatinine. | CsA dose is too low. Improper CsA administration or poor absorption. Short duration of treatment. Animal strain is less sensitive. | Increase the CsA dose incrementally (e.g., from 15 to 20 or 25 mg/kg/day). Ensure the CsA solution is properly prepared and administered consistently. Extend the treatment duration to at least 21-28 days for chronic models. Consider using a more sensitive strain like Sprague-Dawley rats. |
| Vehicle control group shows signs of renal stress. | The vehicle itself (e.g., olive oil) may cause minor effects, especially with repeated injections. Stress from handling and injections. | Ensure the vehicle is of high purity. Handle all animal groups (including controls) identically to minimize stress-related variables. Analyze baseline kidney function before starting the experiment. |
| Histological artifacts or poor staining quality. | Improper tissue fixation. Incorrect staining procedure. Sections are too thick or thin. | Ensure immediate and adequate fixation of kidney tissue in 10% neutral buffered formalin. Strictly follow validated staining protocols (see Experimental Protocols section). Cut paraffin-embedded sections at a standard thickness of 4-5 microns. |
| High variability in results within the same experimental group. | Inconsistent drug administration (volume, site). Genetic variability within the animal colony. Underlying subclinical infections. | Use precise techniques for drug administration (e.g., gavage, subcutaneous injection). Use animals from a reputable supplier with a well-defined genetic background. Maintain a clean animal facility and monitor for signs of illness. |
Experimental Workflows & Signaling Pathways
A typical experimental workflow for evaluating a potential reno-protective agent against CsA-induced nephrotoxicity is outlined below.
The diagram below illustrates the key signaling pathways involved in CsA-induced nephrotoxicity, which are primary targets for therapeutic intervention.
References
- 1. Experimental this compound nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin, a bioflavonoid, protects against oxidative stress-related renal dysfunction by cyclosporine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin, a diferuloylmethane, attenuates cyclosporine-induced renal dysfunction and oxidative stress in rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of curcumin against cyclosporine A‑induced rat nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liraglutide and resveratrol alleviated this compound induced nephrotoxicity in rats through improving antioxidant status, apoptosis and pro-inflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to Cyclosporin A in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Cyclosporin A (CsA) in their cell line experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate a deeper understanding and resolution of CsA resistance.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. What are the most common reasons for this?
A1: Resistance to this compound in cell lines is primarily attributed to two key mechanisms:
-
Increased Drug Efflux: The most common cause is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[1][2] P-gp functions as an efflux pump, actively removing CsA from the cell, which reduces its intracellular concentration and thereby its efficacy.[2][3]
-
Alterations in the Calcineurin-NFAT Signaling Pathway: CsA's primary immunosuppressive and anti-proliferative effects are mediated through the inhibition of the calcineurin-NFAT pathway.[4][5] Mutations or alterations in the components of this pathway, such as calcineurin itself, can prevent CsA from binding to its target, rendering the drug ineffective.[6]
Q2: How can I determine if my cells are resistant to this compound due to P-glycoprotein overexpression?
A2: Several experimental approaches can confirm the role of P-gp in CsA resistance:
-
Rhodamine 123 Efflux Assay: This functional assay measures the activity of P-gp. Cells overexpressing P-gp will efficiently pump out the fluorescent dye Rhodamine 123, resulting in low intracellular fluorescence. This efflux can be inhibited by known P-gp inhibitors like verapamil (B1683045) or CsA itself.[7]
-
Western Blotting: This technique directly measures the protein levels of P-gp (MDR1) in your cell lysates. An increased band intensity at approximately 170 kDa in resistant cells compared to sensitive parental cells indicates P-gp overexpression.
-
Intracellular Drug Accumulation Assay: Using a fluorescent drug that is a P-gp substrate, such as doxorubicin, you can measure its accumulation inside the cells.[8][9] Resistant cells will show lower intracellular fluorescence due to active efflux by P-gp.
Q3: What are some strategies to overcome P-glycoprotein-mediated this compound resistance?
A3: You can employ several strategies to counteract P-gp-mediated resistance:
-
P-glycoprotein Inhibitors: Co-administration of CsA with a P-gp inhibitor can restore its intracellular concentration and efficacy. Verapamil is a classic example, and newer, more potent inhibitors are also available.[2][7]
-
Non-immunosuppressive CsA Analogs: Several CsA analogs have been developed that are potent inhibitors of P-gp but lack the immunosuppressive effects of the parent compound.[10][11] This can be advantageous in cancer research where immunosuppression is an undesirable side effect. One such analog, PSC-833, has shown to be approximately 10-fold more potent than CsA in reversing multidrug resistance.[10]
-
Synergistic Drug Combinations: Using CsA in combination with other chemotherapeutic agents that are also P-gp substrates can lead to a synergistic effect. CsA can inhibit the efflux of the other drug, increasing its intracellular concentration and cytotoxicity.[12][13]
Q4: My cells do not overexpress P-glycoprotein, but are still resistant to this compound. What could be the issue?
A4: If P-gp is not the cause, resistance likely stems from alterations in the drug's target pathway:
-
Calcineurin-NFAT Pathway Alterations: Mutations in the calcineurin protein can prevent the CsA-cyclophilin complex from binding to it, thus abrogating the inhibitory effect of CsA.[6]
-
NFAT Reporter Gene Assay: You can use a reporter assay to assess the activity of the NFAT transcription factor. In sensitive cells, CsA should inhibit NFAT-dependent reporter gene expression. A lack of inhibition in your resistant cells would suggest a defect in the upstream signaling pathway.
Q5: Are there any general troubleshooting tips for working with this compound in vitro?
A5: Yes, here are some common issues and solutions:
-
Poor Solubility: CsA is highly hydrophobic and can precipitate in aqueous solutions.[14] Always prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it to the final working concentration in your culture medium immediately before use. Ensure the final solvent concentration is not toxic to your cells (typically <0.5% for DMSO).[14]
-
Inconsistent Results: Inconsistent results can arise from repeated freeze-thaw cycles of the stock solution, which can degrade the compound.[14] It is recommended to aliquot your stock solution into single-use vials. Also, ensure homogenous mixing of the final working solution in the cell culture medium.
-
Off-Target Effects: At high concentrations, CsA can have off-target effects that are independent of calcineurin inhibition.[15] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental question.
Troubleshooting Guides
Issue 1: this compound is not showing the expected inhibitory effect on cell proliferation.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant. | Perform an IC50 determination using an MTT assay to confirm resistance. Compare the IC50 value to that of a known sensitive cell line. |
| P-glycoprotein mediated efflux. | Conduct a Rhodamine 123 efflux assay. If P-gp is active, co-treat with a P-gp inhibitor (e.g., verapamil) and CsA to see if the inhibitory effect is restored. |
| Alteration in the Calcineurin-NFAT pathway. | Use an NFAT reporter assay to check if CsA can still inhibit this pathway in your cells. |
| Incorrect drug concentration. | Verify the concentration of your stock solution and ensure proper dilution. Prepare fresh working solutions for each experiment. |
| Drug degradation. | Avoid repeated freeze-thaw cycles of the stock solution. Store aliquots at -20°C, protected from light.[14] |
Issue 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of CsA. | Ensure the DMSO/ethanol stock is fully dissolved before diluting into the aqueous medium. Vortex the final working solution thoroughly. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension well before aliquoting into plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Data Presentation
Table 1: Potency of this compound and its Non-immunosuppressive Analog PSC-833 in Reversing Multidrug Resistance
| Compound | Relative Potency (compared to CsA) | Reference |
| This compound (CsA) | 1 | [10] |
| PSC-833 | ~10-fold more potent | [10] |
Table 2: Effect of this compound on the IC50 of Chemotherapeutic Agents in Resistant Cell Lines
| Chemotherapeutic Agent | Cell Line | Fold Decrease in IC50 with CsA | Reference |
| Vincristine | Human T-cell acute lymphatic leukemia subline | >50 | [12] |
| Daunorubicin | Human T-cell acute lymphatic leukemia subline | 5 | [12] |
| Doxorubicin | P388 murine leukemia, GM 3639 human T-cell leukemia | Significant sensitization | [11] |
Experimental Protocols
MTT Assay for Determining IC50
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest CsA concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.[10][16]
Rhodamine 123 Efflux Assay
Objective: To functionally assess the activity of P-glycoprotein.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: (Optional) Pre-incubate cells with a P-gp inhibitor (e.g., 10 µM Verapamil or a known concentration of CsA) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. A lower fluorescence intensity in the absence of an inhibitor compared to its presence indicates active P-gp-mediated efflux.[7]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[17]
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
NFAT Reporter Gene Assay
Objective: To measure the activity of the NFAT signaling pathway.[18]
Procedure:
-
Cell Transfection: Co-transfect cells with an NFAT-responsive reporter plasmid (e.g., containing a luciferase or GFP gene under the control of an NFAT promoter) and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Cell Treatment: After 24 hours, treat the cells with a stimulant to activate the NFAT pathway (e.g., PMA and ionomycin) in the presence or absence of this compound.
-
Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the NFAT reporter activity to the control reporter activity. A decrease in reporter activity in the presence of CsA indicates inhibition of the NFAT pathway.[18]
Mandatory Visualizations
Caption: this compound inhibits the calcineurin-NFAT signaling pathway.
Caption: P-glycoprotein mediated efflux reduces intracellular this compound levels.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Relationship between P-glycoprotein expression and this compound in kidney. An immunohistological and cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular interactions of this compound with P-glycoprotein. Photolabeling with cyclosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bosterbio.com [bosterbio.com]
- 12. pnas.org [pnas.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. P-glycoprotein (P-gp) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. T Cell Activation Bioassay (NFAT) Protocol [france.promega.com]
Technical Support Center: Minimizing Off-Target Effects of Cyclosporin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclosporin A (CsA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of CsA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A: this compound's primary on-target effect is its potent immunosuppressive activity, achieved by inhibiting calcineurin, a key enzyme in T-cell activation.[1][2] This inhibition prevents the transcription of crucial cytokines like Interleukin-2 (IL-2), thereby dampening the immune response.[2][3]
However, CsA is also associated with significant off-target effects , which are unintended and often toxic. The most prominent of these is nephrotoxicity (kidney damage), which can be acute and reversible or chronic and lead to irreversible structural damage.[4][5] Other major off-target effects include mitochondrial dysfunction, hepatotoxicity (liver damage), neurotoxicity, and cardiotoxicity.[6][7][8] These toxicities are a major limiting factor in the clinical use of CsA.[7]
Q2: How does this compound cause mitochondrial dysfunction?
A: this compound can induce mitochondrial dysfunction through several mechanisms, largely independent of its action on calcinein.[9] One key mechanism is the induction of the mitochondrial permeability transition (MPT) , which involves the opening of a large, non-specific pore in the inner mitochondrial membrane.[10] This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors.[10][11][12] CsA can also increase the production of mitochondrial reactive oxygen species (ROS), leading to oxidative stress and damage to mitochondrial components like cardiolipin.[9]
Q3: What are calcineurin-independent off-target effects of this compound?
A: A growing body of evidence indicates that many of CsA's off-target effects are not related to its inhibition of calcineurin. For instance, CsA can promote tumor angiogenesis by increasing mitochondrial ROS in endothelial cells, a process that occurs even in cells lacking calcineurin.[9] Non-immunosuppressive analogs of CsA that do not inhibit calcineurin can still induce similar endothelial cell proliferation and migration.[9][13] Furthermore, CsA's effects on the mitochondrial permeability transition pore are also considered to be calcineurin-independent.[12][14]
Q4: What are the most common signs of nephrotoxicity in my animal model treated with this compound?
A: In animal models, CsA-induced nephrotoxicity typically manifests as a reduction in the glomerular filtration rate (GFR) and renal plasma flow (RPF).[15][16] This is often accompanied by elevated serum levels of creatinine (B1669602) and urea.[16][17] Histological examination of the kidneys may reveal tubular vacuolization, microcalcification, interstitial fibrosis, and tubular atrophy.[15][16]
Q5: Can the vehicle used to dissolve this compound contribute to toxicity?
A: Yes, this is a critical consideration. Commercial formulations of CsA, such as Sandimmune®, use vehicles like Cremophor EL, which has been shown to have its own toxicity profile, particularly towards renal proximal tubule cells.[13] When conducting in vitro experiments, it is crucial to use a vehicle control that matches the solvent system used for your CsA to differentiate the effects of the drug from those of the vehicle.[13] For in vivo studies, olive oil is a commonly used vehicle for subcutaneous or oral administration.[15][18]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in primary cell cultures at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | Test the vehicle (e.g., DMSO, ethanol) alone at the highest concentration used in your experiment to confirm it is not the source of cytotoxicity.[13] |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation. Poor solubility can lead to the formation of toxic aggregates. Consider using a lower concentration or a different solubilizing agent. |
| High Cell Sensitivity | Certain primary cells, such as renal tubular cells, are known to be highly sensitive to CsA.[13] Consider performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. |
| Mitochondrial Dysfunction | Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRM) and superoxide (B77818) production (e.g., MitoSOX Red). Co-treatment with a mitochondrial-targeted antioxidant may mitigate toxicity. |
Issue 2: Inconsistent or unexpected results in in vivo studies.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity for your specific animal model and disease state.[19][20] Doses can vary significantly between models.[18][21] |
| Pharmacokinetic Variability | CsA exhibits significant inter-individual pharmacokinetic variability.[22] Consider therapeutic drug monitoring (TDM) by measuring blood concentrations of CsA to ensure consistent exposure.[16][23] |
| Alternative Metabolic Pathways | The activity of cytochrome P450 3A enzymes can influence CsA metabolism and the formation of potentially toxic metabolites.[24] Be aware of any co-administered drugs that may alter the activity of these enzymes.[5] |
| Calcineurin-Independent Effects | If your experimental endpoint is not related to T-cell activation, consider that a calcineurin-independent mechanism may be at play.[9][13] Investigate markers of oxidative stress or mitochondrial function. |
Data Presentation
Table 1: Strategies to Minimize this compound Off-Target Effects
| Strategy | Approach | Key Considerations | References |
| Dose Optimization | Use the lowest effective dose. Doses below 3 mg/kg/day are generally considered low.[20][21] | Perform dose-response studies to establish the therapeutic window.[19] | [19][20][21] |
| Co-therapy with Antioxidants | Administer antioxidants like N-acetylcysteine or natural compounds such as Epigallocatechin Gallate (EGCG).[25] | Can mitigate oxidative stress-related toxicities like nephrotoxicity.[25] | [9][25] |
| Combination Immunosuppression | Use CsA in combination with other immunosuppressants like mycophenolate mofetil (MMF) or sirolimus to allow for a reduction in the CsA dose.[4][26] | May reduce the risk of nephrotoxicity while maintaining immunosuppressive efficacy.[26] | [4][26] |
| Novel Drug Delivery Systems | Utilize nanoparticle-based delivery systems to improve bioavailability and potentially target specific tissues.[18][27] | Can help overcome the therapeutic risks of conventional formulations.[27] | [18][27] |
| Therapeutic Drug Monitoring (TDM) | Regularly monitor blood concentrations of CsA to maintain levels within the therapeutic range.[16][23] | Essential due to high pharmacokinetic variability.[22] | [16][22][23] |
| Use of Non-immunosuppressive Analogs | For studying calcineurin-independent effects, consider using analogs like NIM811 that do not inhibit calcineurin.[9] | Allows for the dissection of on-target versus off-target mechanisms. | [9] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using TMRM
Objective: To measure changes in mitochondrial membrane potential (ΔΨm) in response to this compound treatment using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).
Materials:
-
Cells of interest
-
This compound
-
TMRM (stock solution in DMSO)
-
FCCP (mitochondrial uncoupler, positive control)
-
HBSS (Hank's Balanced Salt Solution) with Ca²⁺ and Mg²⁺
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control (FCCP, added 10 minutes before measurement).
-
TMRM Staining:
-
Imaging/Measurement:
-
Microscopy: After incubation, wash the cells with HBSS and acquire images using a fluorescence microscope with appropriate filters (e.g., excitation ~548 nm, emission ~573 nm).
-
Plate Reader: After incubation, read the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane.
Protocol 2: Detection of Mitochondrial Superoxide with MitoSOX Red
Objective: To specifically detect mitochondrial superoxide production in live cells treated with this compound using the MitoSOX Red reagent.
Materials:
-
Cells of interest
-
This compound
-
MitoSOX Red reagent (stock solution in DMSO)
-
Antimycin A (positive control for superoxide production)
-
HBSS with Ca²⁺ and Mg²⁺
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1. Include a vehicle control and a positive control (e.g., Antimycin A).
-
MitoSOX Red Staining:
-
Analysis:
-
Flow Cytometry: After incubation, wash the cells, trypsinize if necessary, and resuspend in HBSS. Analyze the cells on a flow cytometer, detecting the red fluorescence (e.g., in the PE channel).[24][28]
-
Microscopy: After incubation, wash the cells and acquire images using a fluorescence microscope (e.g., excitation ~510 nm, emission ~580 nm).[6]
-
-
Data Analysis: Quantify the geometric mean fluorescence intensity (for flow cytometry) or the mean fluorescence intensity per cell (for microscopy). An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target effects of this compound on mitochondria.
Caption: Experimental workflow for testing co-therapies.
References
- 1. This compound affects signaling events differentially in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a tool for experimental and clinical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An animal model of chronic cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Assaying Mitochondrial Function by Multiparametric Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nephrotoxicity of cyclosporine A and cyclosporine G in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental this compound nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of cardiolipins and their oxidation products by LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Dose-response curve and optimal dosing regimen of this compound after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 21. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. en.bio-protocol.org [en.bio-protocol.org]
- 26. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 27. assaygenie.com [assaygenie.com]
- 28. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Cyclosporin A Stability in Experimental Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Cyclosporin A (CsA) in various experimental buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is a hydrophobic cyclic peptide with limited aqueous solubility and stability. Its stability in aqueous solutions is influenced by several factors including pH, temperature, solvent composition, and exposure to light. Generally, stock solutions are prepared in organic solvents like DMSO or ethanol (B145695) and stored at -20°C, protected from light.[1] When diluted into aqueous buffers, CsA can precipitate and is susceptible to degradation, particularly in acidic conditions.[2]
Q2: How does pH affect the stability of this compound?
The pH of the buffer is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 7): this compound is known to be unstable in acidic environments.[2] Under acidic conditions, it can undergo an intramolecular N,O-acyl migration, leading to the formation of its isomer, iso-Cyclosporin A.[3] One study reported that in an acidic dissolution medium (0.1 N HCl), CsA degradation follows zero-order kinetics.[4] However, another source suggests that CsA has better stability in acidic conditions compared to alkaline conditions, indicating that the specific acidic environment and other components in the solution can play a role.[5]
-
Neutral to Alkaline Conditions (pH ≥ 7): this compound is generally more stable in neutral to slightly alkaline solutions.[3]
Q3: What is the impact of temperature on this compound stability?
Higher temperatures accelerate the degradation of this compound.[2]
-
Stock Solutions: It is recommended to store stock solutions in organic solvents at -20°C.[6]
-
Aqueous Solutions: Degradation is observed at room temperature (25°C) and physiological temperature (37°C). For instance, in a dissolution medium, the degradation rate at 37°C was found to be more than double the rate at 25°C.[4] In human serum, this compound is stable for up to seven days at room temperature.[7]
Q4: How does the choice of buffer affect this compound stability?
While specific quantitative data for many common laboratory buffers is limited, the general principles of pH and temperature stability apply. Vigorous shaking is often necessary to ensure proper dispersion when diluting CsA into aqueous buffers.[6]
Q5: What is the stability of this compound in cell culture media?
Q6: How can I prevent this compound from precipitating when I add it to my aqueous buffer?
Precipitation is a common issue due to the hydrophobic nature of this compound. Here are some tips to avoid it:
-
Use an organic stock solution: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.
-
Pre-warm the aqueous buffer: Warming the buffer to the experimental temperature before adding the CsA stock can help.
-
Add stock to buffer with mixing: Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This helps to disperse the CsA quickly and avoid localized high concentrations that can lead to precipitation.
-
Use a carrier: For in vivo studies, CsA is often formulated with solubilizing agents like olive oil and ethanol.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Verify the pH and temperature of your buffer. Store stock solutions properly at -20°C and protected from light. |
| Precipitate forms in the buffer | Low aqueous solubility of this compound. | Follow the recommendations in FAQ #6. Consider using a lower final concentration of this compound if possible. |
| Loss of compound concentration over time | Adsorption to labware. | Use glass or polypropylene (B1209903) containers instead of polystyrene or PVC, as CsA is known to adsorb to these materials.[8] Including a small amount of a non-ionic detergent like Tween 20 in the buffer can help minimize adsorption. |
Quantitative Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under different conditions.
Table 1: Stability of this compound in Acidic Aqueous Solution
| Medium | pH | Temperature (°C) | Half-life (hours) | Degradation Product |
| Aqueous Solution | 1.1 | 37 | 63 | Iso-Cyclosporin A |
| Aqueous Solution | 3.0 | 37 | 79 | Iso-Cyclosporin A |
Data from a study on the kinetics of acid-catalyzed degradation.[9]
Table 2: Degradation Rate of this compound in Dissolution Media (0.1 N HCl + 0.5% w/v SDS)
| Temperature (°C) | Degradation Rate (%/h) | Kinetics |
| 10 | -0.3 | Zero-order |
| 25 | -1.5 | Zero-order |
| 37 | -3.5 | Zero-order |
Data from a study on the degradation kinetics in a specific dissolution medium.[4]
Table 3: General Stability of this compound in Various Solutions
| Solution | Storage Condition | Stability |
| 5% Dextrose | Room Temperature, in the dark | Stable for up to 72 hours |
| 0.9% NaCl | Room Temperature, in the dark | Stable for up to 8 hours |
| Human Serum | Room Temperature | Stable for up to 7 days |
| Human Serum | -20°C | Stable for up to 5 months |
General stability data compiled from multiple sources.[4][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution in an organic solvent and its subsequent dilution into an aqueous experimental buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Experimental buffer (e.g., PBS, TRIS, HEPES)
Procedure:
-
Prepare Stock Solution (e.g., 10 mM in DMSO): a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.
-
Prepare Working Solution (e.g., 10 µM in PBS): a. Pre-warm the experimental buffer (e.g., PBS) to the desired experimental temperature (e.g., 37°C). b. While vigorously vortexing the buffer, add the required volume of the 10 mM CsA stock solution dropwise to achieve the final 10 µM concentration. c. Continue vortexing for a few seconds to ensure complete mixing. d. Use the freshly prepared working solution immediately.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general method for assessing the stability of this compound in a given buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
This compound standard solution
-
Experimental buffer containing this compound
Procedure:
-
Sample Preparation: a. Prepare a solution of this compound in the experimental buffer of interest at a known concentration. b. Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours). c. Store the aliquots under the desired experimental conditions (e.g., specific temperature and light exposure). d. At each time point, take a sample and, if necessary, dilute it with the mobile phase to a concentration suitable for HPLC analysis.
-
HPLC Analysis: a. Set the column temperature (e.g., 60-70°C, as elevated temperatures can improve peak shape for cyclosporins).[3] b. Set the flow rate (e.g., 1.0 mL/min). c. Set the UV detection wavelength to 210 nm.[10] d. Inject a known concentration of the this compound standard to determine its retention time and peak area. e. Inject the samples from the stability study. f. Quantify the peak area of this compound in each sample.
-
Data Analysis: a. Calculate the concentration of this compound remaining at each time point by comparing the peak areas to the standard. b. Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound signaling pathway.
References
- 1. A novel this compound aqueous formulation for dry eye treatment: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stability of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Long-Term Cyclosporin A Treatment in Animal Models
Welcome to the technical support center for researchers utilizing Cyclosporin A (CsA) in long-term animal studies. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: High Variability in CsA Blood Levels and Inconsistent Efficacy
Question: We are observing significant inter-animal variability in CsA trough levels and inconsistent immunosuppressive effects, despite administering the same oral gavage dose. What could be the cause, and how can we improve consistency?
Answer:
Variability in CsA blood concentration following oral administration is a well-documented challenge. Several factors can contribute to this issue:
-
Formulation and Administration: CsA is a lipophilic drug with poor aqueous solubility. Improper formulation or administration can lead to inconsistent absorption. The commercial oral solution is often diluted in an oil-based vehicle like olive oil or corn oil for animal studies.
-
Solution: Ensure the CsA is completely dissolved and the formulation is homogenous before each administration. Use precise oral gavage techniques to ensure the full dose is delivered to the stomach. Avoid giving the dose with a full meal, as food can affect absorption, though a small treat may be used to reduce gastrointestinal upset.[1][2]
-
-
Gastrointestinal Factors: The rate of gastric emptying and intestinal transit time can significantly impact the absorption of orally administered CsA.[3] Diarrhea or other gastrointestinal issues can lead to reduced absorption and lower blood levels.
-
Solution: Monitor animals for signs of gastrointestinal distress. If diarrhea is observed, consider supportive care and ensure adequate hydration. For persistent issues, consult with a veterinarian.
-
-
Metabolism: CsA is metabolized by cytochrome P450 enzymes in the liver and small intestine. The activity of these enzymes can vary between individual animals.
-
Solution: While difficult to control, being aware of this inherent biological variability is important. Using a sufficient number of animals per group can help to mitigate the impact of individual metabolic differences on overall study outcomes.
-
-
Animal Handling and Stress: Stress can alter gastrointestinal motility and blood flow, potentially affecting drug absorption.
-
Solution: Acclimatize animals to handling and the gavage procedure to minimize stress.
-
Experimental Protocol: Therapeutic Drug Monitoring (TDM) of CsA
To manage and account for variability, implementing a TDM protocol is highly recommended.
Objective: To ensure CsA concentrations are within the desired therapeutic range and to adjust dosages as needed.
Methodology:
-
Sample Collection Timing: For trough level (C0) monitoring, collect blood immediately before the next scheduled dose.[4][5] This represents the lowest drug concentration in a dosing interval. For peak level (C2) monitoring, which can also be informative, blood is often drawn 2 hours post-administration.[6]
-
Blood Sample Collection:
-
Collect whole blood (typically 50-100 µL) from a suitable site (e.g., saphenous vein, tail vein).
-
Use collection tubes containing EDTA as the anticoagulant.[4] Do not use heparinized tubes.
-
-
Sample Processing and Storage:
-
Gently invert the EDTA tube several times to ensure proper mixing.
-
Store samples at -20°C or -80°C until analysis.
-
-
Analysis:
-
Target Therapeutic Range:
-
Target trough concentrations can vary depending on the animal model and the desired level of immunosuppression. In dogs, for systemic immune-mediated diseases, trough levels of 400-600 ng/mL are often targeted.[6] For rodents, achieving trough levels greater than 1,000 µg/L has been associated with toxicity.[7] It is crucial to establish the therapeutic window for your specific model and experimental goals.
-
Issue 2: Progressive Weight Loss and Poor General Condition
Question: The animals in our long-term CsA treatment group are experiencing significant weight loss and appear lethargic. How can we manage this?
Answer:
Weight loss is a common side effect of long-term CsA treatment in animal models and can be multifactorial.[8][9]
-
Gastrointestinal Side Effects: CsA can cause nausea, vomiting, diarrhea, and decreased appetite, leading to reduced food intake.[1][2]
-
Management:
-
Provide highly palatable and easily digestible food.
-
Ensure constant access to water to prevent dehydration, especially if diarrhea is present.
-
For mild gastrointestinal upset, administering CsA with a small amount of food may help, though this can affect absorption.[1][2]
-
Freezing the capsules before administration has been suggested to reduce vomiting in dogs.[10]
-
-
-
Systemic Toxicity: Weight loss can be an early indicator of systemic toxicity, particularly nephrotoxicity or hepatotoxicity.
-
Management:
-
Regularly monitor markers of kidney and liver function (see Issue 3).
-
Consider a dose reduction if toxicity is suspected. In some cases, a temporary withdrawal of the drug can lead to recovery.[11]
-
Subcutaneous administration can lead to a depot effect and drug accumulation, so dosing may need to be adjusted from daily to alternate days to reduce toxicity.[7]
-
-
-
General Animal Husbandry:
-
House animals in a clean, quiet, and stress-free environment.
-
Provide environmental enrichment to encourage normal activity levels.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for CsA in rats and mice for immunosuppression?
A1: Doses vary widely in the literature depending on the desired effect and the specific animal model. For immunosuppression in mice, doses can range from 10 to 75 mg/kg/day administered via oral gavage or intraperitoneal injection.[11][12] In rats, doses for immunosuppression are often in the range of 5 to 30 mg/kg/day.[13][14] It is crucial to perform a pilot study or dose-ranging study to determine the optimal dose for your specific experimental context.
Q2: How do I convert a human dose of CsA to a dose for a rat or mouse?
A2: Direct conversion based on body weight (mg/kg) is not accurate due to differences in metabolism and body surface area. A common method for dose conversion between species is based on Body Surface Area (BSA). The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
The Km factor is body weight (kg) divided by BSA (m²). Standard Km values are: Human (37), Rat (6), and Mouse (3). To convert a human dose to an animal dose, you would reverse the formula. For example, to convert a human dose to a rat dose, you would multiply the human dose by 6.2.[15][16]
Q3: What are the primary toxicities to monitor for during long-term CsA treatment?
A3: The most significant long-term toxicities are nephrotoxicity, hypertension, and neurotoxicity.[2]
-
Nephrotoxicity: Characterized by a decrease in glomerular filtration rate (GFR), leading to elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[17][18] Histologically, it can manifest as tubular vacuolization, interstitial fibrosis, and afferent arteriolopathy.[19]
-
Hypertension: CsA frequently induces a dose-dependent increase in blood pressure.[20][21]
-
Neurotoxicity: Can range from tremors to more severe effects like seizures, particularly at higher doses.[8]
Q4: How soon can I expect to see signs of nephrotoxicity or hypertension in my animal model?
A4: The onset of toxicity is dose- and species-dependent. In rats treated with higher doses of CsA (e.g., 25-30 mg/kg/day), significant increases in BUN and creatinine can be observed within 2-3 weeks.[17][18] Hypertension can also develop within the first few weeks of treatment.[20] Chronic changes like interstitial fibrosis typically develop over a longer period, often after several weeks to months of treatment.
Q5: What vehicle should I use to dissolve CsA for oral administration?
A5: CsA is lipophilic and should be dissolved in an oil-based vehicle for oral administration. Olive oil is commonly used in published studies.[17] Commercial formulations like Neoral® are microemulsions designed to improve bioavailability and reduce variability.[22][23] It is important to ensure the drug is fully dissolved and the solution is homogenous before administration.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of CsA on key toxicity parameters in rats.
Table 1: Effect of Long-Term CsA Treatment on Renal Function in Rats
| Dose (mg/kg/day) | Treatment Duration | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Animal Model | Reference |
| 10 | 10 days | ~1.5 (vs ~0.8 in control) | ~19 (vs ~18 in control) | Male Wistar Rats | [24] |
| 25 | 21 days | Significantly increased vs. control | Significantly increased vs. control | Sprague-Dawley Rats | [17] |
| 30 | 3 weeks | Significantly increased vs. control | Significantly increased vs. control | Wistar Rats | [18] |
| 50 | 10 days | ~2.5 (vs ~0.8 in control) | ~54 (vs ~18 in control) | Male Wistar Rats | [24] |
Table 2: Effect of Long-Term CsA Treatment on Blood Pressure in Rats
| Dose (mg/kg/day) | Treatment Duration | Systolic Blood Pressure (mmHg) | Animal Model | Reference |
| 5 (IV, acute) | 60 minutes | Increase of ~19 mmHg | Anesthetized Rats | [25] |
| 20 | 21 days | Dose-dependent increase | Wistar Rats | [20] |
| 25 | 4 weeks | Increase from ~98 to ~156 | Wistar-Kyoto Rats | [26] |
Experimental Protocols
Protocol 1: Monitoring Nephrotoxicity - Histopathological Scoring
Objective: To quantitatively assess the degree of CsA-induced renal damage.
Methodology:
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the animal and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys, fix them in 10% neutral buffered formalin for 24 hours, and then transfer to 70% ethanol.
-
Process the tissues for paraffin (B1166041) embedding.
-
-
Staining:
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess basement membranes and arteriolopathy.
-
-
Scoring System (based on Starklint et al., 1994): [27]
-
Examine slides under a light microscope in a blinded manner.
-
Basophilic Tubules: Score the presence of tubules with basophilic cytoplasm and flattened epithelium on a scale of 0-3 (0 = none, 1 = focal, 2 = multifocal, 3 = diffuse).
-
Interstitial Fibrosis: Score the extent of fibrous tissue in the interstitium on a scale of 0-3 (0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Arteriolar Hyalinosis (PAS stain): Score the presence of homogenous, glassy pink deposits in the walls of afferent arterioles on a scale of 0-3.[19][27]
-
-
Data Analysis:
-
Calculate the mean score for each parameter per group.
-
A pooled score can be generated to represent overall nephrotoxicity.
-
Protocol 2: Monitoring Hypertension - Tail-Cuff Plethysmography
Objective: To non-invasively measure systolic and diastolic blood pressure in conscious rats or mice.
Methodology:
-
Acclimatization (Crucial for accurate readings):
-
For several days prior to the first measurement, train the animals to the restraint procedure and the tail cuff.
-
Place the animal in the restrainer for 10-15 minutes each day in the same quiet, temperature-controlled room where measurements will be taken.[28]
-
-
Animal Preparation:
-
Warm the animal to induce vasodilation of the tail artery. This is critical for detecting the pulse. A warming platform set to maintain a tail temperature of 32-35°C is recommended.[29]
-
Place the animal in an appropriately sized restrainer.
-
Fit the occlusion cuff and the volume-pressure recording (VPR) sensor onto the base of the tail.
-
-
Measurement:
-
Use a computerized tail-cuff system to automate the inflation/deflation cycle and recording.
-
The system will automatically inflate the occlusion cuff and then slowly deflate it, recording the pressure at which the pulse returns (systolic) and when blood flow becomes continuous (diastolic).
-
Perform a series of measurements (e.g., 10-15 cycles) and average the valid readings to obtain a final value for the session.
-
-
Data Analysis:
-
Compare the mean systolic and diastolic blood pressures between the CsA-treated and control groups.
-
Signaling Pathway Diagrams
Diagram 1: CsA-Mediated Inhibition of Calcineurin-NFAT Signaling
Caption: CsA inhibits T-cell activation by blocking the Calcineurin-NFAT signaling pathway.
Diagram 2: Role of TGF-β and Endothelin-1 in CsA-Induced Nephrotoxicity and Hypertension
Caption: CsA promotes renal fibrosis and hypertension via TGF-β and Endothelin-1 pathways.
References
- 1. uwveterinarycare.wisc.edu [uwveterinarycare.wisc.edu]
- 2. dogcatdoc.com [dogcatdoc.com]
- 3. Absorption of cyclosporine A after oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory monitoring of cyclosporine levels: guidelines for the dermatologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Drug Monitoring of Cyclosporine in Dogs and Cats - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 7. Cyclosporine - Oral | VCA Animal Hospitals [vcahospitals.com]
- 8. Tissue distribution and toxicity of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on mouse lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporine - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. Case report: An adverse response to this compound treatment in BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The effect of chronic renal insufficiency on cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of cyclosporine on glucose tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jbclinpharm.org [jbclinpharm.org]
- 17. Nephrotoxicity of cyclosporine A and cyclosporine G in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclosporine A-induced nephrotoxicity is ameliorated by dose reduction and conversion to sirolimus in the rat [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cyclosporine treatment of normal rats produces a rise in blood pressure and decreased renal vascular responses to nerve stimulation, vasoconstrictors and endothelium-dependent dilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of cyclosporine on blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Variability of the bioavailability of cyclosporine: benefit of the Neoral formulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reduced inter- and intraindividual variability in cyclosporine pharmacokinetics from a microemulsion formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cyclosporine-A induced nephrotoxicity in male and female rats: Is zinc a suitable protective supplement? | Biomedical Research and Therapy [bmrat.org]
- 25. Cyclosporine causes sympathetically mediated elevations in arterial pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. Long-term this compound nephrotoxicity in the rat. Evaluation of a morphological scoring system and of co-treatment with isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS for Cyclosporin A Metabolite Analysis
Welcome to the technical support center for the analysis of Cyclosporin A (CsA) and its metabolites using HPLC-MS. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is a high column temperature (e.g., 60-80°C) often recommended for the HPLC analysis of this compound?
A1: this compound, a cyclic peptide, can exist as multiple conformers (different spatial arrangements of the molecule) at lower temperatures. This conformational complexity can lead to broadened, split, or distorted chromatographic peaks, resulting in poor resolution and inaccurate quantification.[1] Elevating the column temperature provides thermal energy that accelerates the interconversion between these conformers, leading to a single, sharper, and more symmetrical peak.[1]
Q2: What are the most common metabolites of this compound and why are they important to monitor?
A2: this compound is extensively metabolized, primarily in the liver, into numerous metabolites.[2][3] The most frequently monitored metabolites include AM1 (hydroxylated), AM9 (hydroxylated), and AM4N (N-demethylated).[4] Monitoring these metabolites is crucial because some possess residual immunosuppressive activity or may contribute to the nephrotoxic side effects associated with CsA therapy.[5] Understanding the metabolic profile can provide a more comprehensive picture of drug disposition and its potential for efficacy and toxicity in individual patients.
Q3: What are the advantages of using tandem mass spectrometry (LC-MS/MS) over HPLC-UV for this compound analysis?
A3: While HPLC-UV can be used, this compound lacks strong chromophores, necessitating detection at low UV wavelengths (typically 205-220 nm).[1][6] This can lead to interference from other substances in the biological matrix that also absorb at these wavelengths. LC-MS/MS offers significantly higher specificity and sensitivity.[7] By using techniques like Multiple Reaction Monitoring (MRM), the mass spectrometer can selectively detect the parent drug and its metabolites based on their unique mass-to-charge ratios and fragmentation patterns, minimizing interferences and improving analytical accuracy.[8]
Q4: What type of internal standard is recommended for the quantitative analysis of this compound and its metabolites?
A4: A stable isotope-labeled internal standard, such as d12-Cyclosporin A (CSA-d12), is highly recommended.[6][9] These internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to more precise and reliable quantification. Other non-isotopic internal standards like Cyclosporin D or ascomycin (B1665279) have also been used.[10]
Q5: How can ion suppression effects from the biological matrix be minimized?
A5: Ion suppression is a common challenge in LC-MS analysis of biological samples where co-eluting matrix components interfere with the ionization of the target analyte. To minimize this:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) to remove a significant portion of the interfering matrix components.[4][11]
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation between the analytes of interest and the bulk of the matrix components.
-
Stable Isotope-Labeled Internal Standard: As mentioned, a stable isotope-labeled internal standard can help compensate for unpredictable matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-MS analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | 1. Presence of multiple CsA conformers at low temperatures.[1]2. Column contamination or degradation.3. Inappropriate mobile phase composition. | 1. Increase the column temperature to 60-80°C.[1]2. Flush the column with a strong solvent or replace the column if necessary.3. Adjust the mobile phase composition, for example, by adding a small amount of an acid modifier like formic or trifluoroacetic acid to improve peak shape.[12] |
| Low Signal Intensity or No Peak Detected | 1. Inefficient ionization in the mass spectrometer.2. Suboptimal MS/MS transition parameters.3. Sample degradation.4. Issues with the electrospray ionization (ESI) source. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider the formation of different adducts (e.g., [M+H]+, [M+NH4]+, [M+Na]+) and optimize for the most stable and abundant one.[13]2. Infuse a standard solution of CsA and its metabolites to optimize the precursor and product ions for MRM transitions.3. Ensure proper sample handling and storage. Cyclosporine can degrade in certain dissolution media over time.[14]4. Clean the ESI probe and orifice. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Carryover from previous injections.3. Insufficiently cleaned mass spectrometer source. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Implement a robust needle wash protocol in the autosampler and inject blank samples between high-concentration samples.3. Perform routine cleaning and maintenance of the ion source. |
| Inconsistent Retention Times | 1. Leak in the HPLC system.2. Inadequate column equilibration between injections.3. Changes in mobile phase composition. | 1. Check all fittings and connections for leaks.2. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.3. Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Poor Reproducibility | 1. Inconsistent sample preparation.2. Variability in injection volume.3. Fluctuation in instrument performance. | 1. Standardize the sample preparation protocol and use an internal standard to correct for variations.2. Ensure the autosampler is functioning correctly and there are no air bubbles in the sample.3. Regularly perform system suitability tests to monitor instrument performance. |
Experimental Protocols
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and matrices.
-
Blood Sample Collection: Collect whole blood samples in EDTA-containing tubes.[4]
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution (e.g., CSA-d12 in methanol) to a measured volume of the whole blood sample.[6]
-
Protein Precipitation: Add a precipitating agent, such as zinc sulfate (B86663) in methanol (B129727), to the blood sample.[10][15] Vortex vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[10]
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes a methanol/water mixture followed by heptane (B126788) or hexane.[4][10]
-
Elution: Elute this compound and its metabolites from the cartridge using an appropriate solvent, such as ethanol (B145695) or dichloromethane.[4][10]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the HPLC mobile phase.[4]
HPLC and Mass Spectrometry Parameters
The following tables summarize typical starting parameters for HPLC-MS/MS analysis of this compound. These should be optimized for the specific instrument and application.
Table 1: HPLC Parameters
| Parameter | Typical Value |
| Column | Reversed-phase C18 or C8, e.g., 50 x 2.1 mm, 2.7 µm[6] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate[6] |
| Mobile Phase B | Methanol[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 60°C[6] |
| Injection Volume | 10 µL[6] |
| Gradient Elution | A gradient starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is typically used to separate the metabolites. |
Table 2: Mass Spectrometry Parameters (Positive ESI Mode)
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for specific instrument (e.g., 4.6 kV)[16] |
| Gas Temperature | 225-325°C[15] |
| Gas Flow | Optimized for specific instrument |
| Nebulizer Pressure | 35-45 psi[15][17] |
Table 3: Example MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 1219.9 ([M+NH4]+) | 1202.9 |
| This compound | 1202.8 ([M+H]+) | Varies depending on fragmentation |
| This compound-d12 (IS) | 1232.0 | 1215.2 |
Note: The choice of precursor ion (e.g., protonated molecule [M+H]+ or ammonium adduct [M+NH4]+) can significantly impact sensitivity and should be optimized. The fragmentation pattern and resulting product ions will also need to be determined empirically on the specific mass spectrometer being used.
Visualizations
Caption: General experimental workflow for this compound metabolite analysis.
Caption: Troubleshooting logic for poor peak shape in CsA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring. | Semantic Scholar [semanticscholar.org]
- 4. Alterations in this compound pharmacokinetics and metabolism during treatment with St John's wort in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. jetir.org [jetir.org]
- 9. A rapid HPLC-mass spectrometry cyclosporin method suitable for current monitoring practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. d.docksci.com [d.docksci.com]
- 12. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigation of Cyclosporin A-Induced Hypertension in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating Cyclosporin A (CsA)-induced hypertension in rat models. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (CsA) induces hypertension in rats?
A1: CsA-induced hypertension is multifactorial. The primary mechanisms include:
-
Renal Vasoconstriction: CsA causes the constriction of renal blood vessels, leading to reduced renal blood flow and glomerular filtration rate.[1][2] This is a key initiating factor.
-
Sodium and Water Retention: The drug promotes the reabsorption of sodium and water in the kidneys, contributing to an increase in blood volume.[3][4][5] Studies have shown that CsA upregulates the Na+-K+-2Cl− cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[3]
-
Endothelial Dysfunction: CsA impairs the function of the vascular endothelium, leading to a decrease in the production of vasodilators like nitric oxide (NO) and an increase in the production of vasoconstrictors like endothelin.[2][6][7][8]
-
Activation of the Sympathetic Nervous System: CsA can increase sympathetic nerve activity, leading to systemic vasoconstriction and an elevated heart rate.[9]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is increased, which can damage endothelial cells and reduce the bioavailability of NO.[6][10][11]
-
Activation of the Renin-Angiotensin System (RAS): CsA can stimulate the production of angiotensin II, a potent vasoconstrictor.[11][12]
Q2: What are the most common and effective strategies to mitigate CsA-induced hypertension in rats?
A2: Several pharmacological interventions have proven effective. The choice of agent often targets one or more of the mechanisms mentioned above:
-
Calcium Channel Blockers (e.g., Nifedipine): These are effective due to their vasodilatory properties, directly counteracting the vasoconstriction induced by CsA.[1]
-
Diuretics: By promoting sodium and water excretion, diuretics can help to reduce blood volume and, consequently, blood pressure.[1][5]
-
RAS Inhibitors (ACE inhibitors and ARBs): Drugs like enalapril (B1671234) (ACE inhibitor) and losartan (B1675146) (angiotensin II receptor blocker) are effective in mitigating CsA-induced hypertension by blocking the vasoconstrictive effects of angiotensin II.[11][13][14]
-
Antioxidants and Agents that Enhance NO Bioavailability: L-arginine (B1665763) (a precursor to NO), carvedilol (B1668590) (a beta-blocker with antioxidant properties), and Tempol (a superoxide (B77818) dismutase mimetic) have all been shown to be beneficial.[11][15][16]
-
Endothelin Receptor Antagonists (e.g., Bosentan): These drugs block the vasoconstrictive effects of endothelin, which is often upregulated by CsA.[17][18]
-
Statins (e.g., Lovastatin): Recent studies suggest that statins may attenuate CsA-induced hypertension by inhibiting the epithelial sodium channel (ENaC).[19]
Q3: How long does it typically take to induce hypertension in rats with CsA?
A3: The onset of hypertension can be observed within a few days to a few weeks of initiating CsA treatment.[1][20] In many experimental protocols, a significant increase in blood pressure is seen within 7 to 21 days of daily CsA administration.[8][16][21]
Q4: Are there any known interactions between CsA and the antihypertensive agents used for mitigation?
A4: Yes, some antihypertensive drugs can affect the metabolism of CsA. For example, diltiazem, a calcium channel blocker, can interfere with the hepatic P450 enzyme system responsible for CsA breakdown, potentially increasing its bioavailability and toxicity.[1][22] In contrast, losartan has been shown to be effective without significantly affecting the bioavailability of CsA.[14][22] It is crucial to consider these potential interactions when designing experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in blood pressure readings. | 1. Stress induced by handling and restraint. 2. Inconsistent measurement timing. 3. Improper tail warming. | 1. Acclimatize rats to the restraining device and measurement procedure for several days before data collection. 2. Perform measurements at the same time each day. 3. Ensure consistent and adequate tail warming to allow for detection of the tail pulse. |
| Failure to induce significant hypertension with CsA. | 1. Insufficient dose of CsA. 2. Rat strain is less susceptible. 3. Short duration of treatment. 4. Low sodium diet. | 1. Increase the CsA dosage (common range is 15-30 mg/kg/day). 2. Consider using a different rat strain; Spontaneously Hypertensive Rats (SHR) on a high-sodium diet are more sensitive.[12] 3. Extend the treatment period to at least 21 days. 4. Use a diet with normal or high sodium content, as CsA-induced hypertension is sodium-sensitive.[4] |
| Unexpected mortality in the CsA-treated group. | 1. Severe nephrotoxicity. 2. Excessive CsA dose. | 1. Monitor renal function (e.g., serum creatinine, BUN) and consider reducing the CsA dose. 2. Start with a lower dose of CsA and titrate up as needed. |
| Mitigating agent is not effective in reducing blood pressure. | 1. Inadequate dose of the mitigating agent. 2. The chosen agent does not target the primary hypertensive mechanism in your model. 3. Poor bioavailability of the agent. | 1. Consult literature for effective dose ranges and consider a dose-response study. 2. Consider the multifactorial nature of CsA-hypertension and try a combination therapy or a different class of antihypertensive. 3. Check the recommended route of administration and vehicle for the specific drug. |
Quantitative Data Summary
Table 1: Effects of Mitigating Strategies on Systolic Blood Pressure (SBP) in CsA-treated Rats
| Treatment Group | CsA Dose (mg/kg/day) | Mitigating Agent & Dose | Duration | SBP (mmHg) - CsA Group | SBP (mmHg) - CsA + Mitigating Agent | Reference |
| Wistar-Kyoto Rats | 25 | FR 139317 (10 mg/kg/day) | 4 weeks | 156 ± 14 | 138 ± 14 | [17] |
| Sprague-Dawley Rats | 30 | Valsartan (B143634) (30 mg/kg/day) | 3 weeks | 145 ± 3 | 113 ± 4 | [11] |
| Sprague-Dawley Rats | 30 | Tempol (3 mmol/L in water) | 3 weeks | 145 ± 3 | 115 ± 3 | [11] |
| Rats | 9 (approx.) | Enalapril | 12 months | 135 ± 1 | 116 ± 1 | [13] |
| Sprague-Dawley Rats | 25 | L-arginine (10 mg/kg/day) | 7 days | ~160 | ~115 | [16] |
Table 2: Effects of Mitigating Strategies on Renal and Vascular Parameters
| Parameter | CsA Treatment | CsA + Mitigating Agent | Mitigating Agent | Reference |
| Glomerular Filtration Rate (GFR) (mL/min) | 2.27 ± 0.10 | 2.56 ± 0.08 | Enalapril | [13] |
| Cortical Interstitial Fibrosis (VvInt, %) | 20 ± 1 | 14 ± 1 | Enalapril | [13] |
| Vascular Superoxide Production (counts/min/mg) | 26 ± 2 | 16 ± 2 | Valsartan | [11] |
| Kidney TBARS (nmol/g) | 37 ± 3 | 21 ± 3 | Valsartan | [11] |
| Acetylcholine-induced Relaxation (%) | Inhibited by 65% | Normalized | L-arginine | [16] |
Experimental Protocols
Protocol 1: Induction of this compound (CsA)-Induced Hypertension
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: House rats in a temperature-controlled facility with a 12-hour light/dark cycle. Provide standard rat chow and water ad libitum.
-
CsA Preparation: Dissolve this compound in a vehicle such as olive oil or sterile saline. A common concentration is 25 mg/mL.
-
Administration: Administer CsA at a dose of 25 mg/kg/day via subcutaneous (s.c.) or intraperitoneal (i.p.) injection for 21-28 days.[16][21][23] The control group should receive an equivalent volume of the vehicle.
-
Blood Pressure Monitoring: Measure systolic blood pressure at baseline and at regular intervals (e.g., weekly) throughout the study using the tail-cuff method (see Protocol 4).
Protocol 2: Administration of Mitigating Agents
-
L-arginine: Supplement drinking water with L-arginine to provide a daily dose of 1.8 to 3.6 g/kg body weight.[24][25] Alternatively, L-arginine can be administered at 10 mg/kg/day via i.p. injection.[16]
-
Enalapril: Dissolve enalapril maleate (B1232345) in drinking water to achieve a daily dose of 10-30 mg/kg.[1][26] Water consumption and body weight should be monitored to adjust the drug concentration.
-
Valsartan: Administer valsartan in the drinking water at a concentration calculated to provide a daily dose of 30 mg/kg.[11]
-
Tempol: Add Tempol to the drinking water to achieve a concentration of 3 mmol/L.[11]
Protocol 3: Assessment of Endothelial Function (Aortic Ring Assay)
-
Aorta Isolation: Euthanize the rat and excise the thoracic aorta. Place it in cold Krebs' solution.
-
Ring Preparation: Carefully remove adhering connective tissue and cut the aorta into 2-4 mm rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs' solution at 37°C, bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g.
-
Pre-contraction: Contract the rings with phenylephrine (B352888) (10⁻⁶ M) or KCl (60 mM).
-
Relaxation Response: Once a stable contraction is achieved, add cumulative concentrations of acetylcholine (B1216132) (10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent relaxation.[11][27] Record the changes in isometric tension.
Protocol 4: Blood Pressure Measurement (Tail-Cuff Method)
-
Acclimatization: For several days prior to the experiment, place the conscious rats in a restraining device for 10-15 minutes to acclimate them to the procedure.[10][19]
-
Warming: Warm the rat's tail to 32-35°C using a warming platform or lamp to ensure adequate blood flow for pulse detection.[18]
-
Cuff Placement: Place the occlusion cuff and the volume pressure recording (VPR) sensor on the base of the tail.
-
Measurement: Inflate the occlusion cuff to a pressure above the expected systolic pressure and then slowly deflate it. The VPR sensor will detect the return of blood flow, which is used to determine the systolic blood pressure.
-
Data Collection: Perform several measurement cycles and average the readings to obtain a reliable blood pressure value for each animal.
Protocol 5: Measurement of Oxidative Stress (TBARS Assay for Lipid Peroxidation)
-
Tissue Homogenization: Homogenize kidney or aortic tissue samples in cold buffer.
-
Reaction: Mix the homogenate with a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).
-
Incubation: Heat the mixture at 95°C for 60 minutes. This allows malondialdehyde (MDA), a product of lipid peroxidation, to react with TBA.[15]
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve generated with a known concentration of MDA.[13]
Visualizations
Caption: Key signaling pathways in this compound-induced hypertension.
Caption: General experimental workflow for studying CsA-induced hypertension.
References
- 1. benchchem.com [benchchem.com]
- 2. Chronic l-arginine treatment improves metabolic, cardiovascular and liver complications in diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Animal Non-invasive blood pressure | ADInstruments [adinstruments.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Assessment of Oxidative Stress Biomarkers in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Mechanism of action of enalapril in experimental hypertension and acute left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. benchchem.com [benchchem.com]
- 11. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat Aortic Ring Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic and oxidative stress markers in Wistar rats after 2 months on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [helda.helsinki.fi]
- 18. youtube.com [youtube.com]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. eshonline.org [eshonline.org]
- 21. academic.oup.com [academic.oup.com]
- 22. L‐arginine promotes gut hormone release and reduces food intake in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. Safety of long-term dietary supplementation with L-arginine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ahajournals.org [ahajournals.org]
- 27. Relaxation of Rat Aorta by Farrerol Correlates with Potency to Reduce Intracellular Calcium of VSMCs [mdpi.com]
Technical Support Center: Improving the Therapeutic Index of Cyclosporin A Analogue
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to improve the therapeutic index of Cyclosporin A (CsA) analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's immunosuppressive effects?
A1: this compound exerts its immunosuppressive effects primarily by inhibiting the calcineurin pathway in T-cells.[1] It enters the cytoplasm, binds to the intracellular protein cyclophilin A (CypA), and this CsA-CypA complex then binds to and inhibits the phosphatase activity of calcineurin.[2] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] As a result, NFAT cannot move into the nucleus to activate the transcription of genes for cytokines like Interleukin-2 (IL-2).[2][3] The reduction in IL-2 production halts the activation and proliferation of T-cells, thereby suppressing the immune response.[1][4]
Q2: My CsA analogue shows poor aqueous solubility, leading to precipitation in my cell culture medium. How can I address this?
A2: Poor aqueous solubility is a well-known issue for the hydrophobic CsA molecule.[5][6] Several formulation strategies can be employed to enhance solubility for experimental purposes. Consider creating a solid dispersion or a dry emulsion formulation, which have been shown to markedly improve the dissolution and solubility of CsA.[7] Nanosuspension is another technique that can increase saturation solubility by reducing particle size.[8] For in-vitro experiments, using a co-solvent system or carefully selected surfactants can also improve solubility, but it is critical to run vehicle-only controls to rule out solvent-induced toxicity.[6][9]
Q3: How can we design CsA analogues that are non-immunosuppressive but retain other therapeutic effects, like mitochondrial protection?
A3: The key is to separate the molecule's ability to bind cyclophilins from the resulting complex's ability to inhibit calcineurin.[10] CsA's interaction with cyclophilin D (CypD) in the mitochondria inhibits the Mitochondrial Permeability Transition Pore (MPTP), a mechanism implicated in protecting against certain types of cell death.[11] To create non-immunosuppressive analogues, modifications can be made to the "effector domain" of the CsA molecule, which is the part that interacts with calcineurin.[12] This strategy aims to reduce or eliminate affinity for calcineurin while maintaining high affinity for cyclophilins.[10] Analogues like SDZ NIM 811 are examples of non-immunosuppressive cyclophilin binders that have been investigated for antiviral or neuroprotective effects.[13]
Q4: What is the most significant dose-limiting toxicity of this compound and its analogues?
A4: Nephrotoxicity (kidney damage) is the most significant and dose-limiting side effect that restricts the widespread use of this compound.[5][14] This toxicity can manifest as both acute, reversible renal dysfunction and chronic, irreversible interstitial fibrosis and tubular atrophy.[15][16] Therefore, a primary goal in developing new analogues is to reduce this nephrotoxic potential.[5]
Troubleshooting Guides
Issue 1: High variance and poor reproducibility in calcineurin inhibition assays.
-
Possible Cause 1: Substrate Instability: The phosphorylated peptide substrates used in these assays can be unstable.
-
Troubleshooting Step: Prepare the substrate solution fresh for each experiment. Store the peptide stock at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inconsistent Analogue Concentration: Poor solubility may lead to inaccurate dilutions and concentrations between experiments.
-
Troubleshooting Step: Prepare a high-concentration stock solution of your analogue in a suitable solvent like DMSO. When diluting into the aqueous assay buffer, vortex thoroughly and visually inspect for any precipitation. Perform a serial dilution series to ensure linearity of response.[9]
-
-
Possible Cause 3: Variable Enzyme Activity: The activity of the calcineurin enzyme can degrade with improper storage.
-
Troubleshooting Step: Aliquot the calcineurin enzyme upon receipt and store at -80°C. Thaw on ice immediately before use and avoid keeping it at room temperature for extended periods. Run a positive control (CsA) and a negative control (vehicle) in every assay plate to normalize the data.
-
Issue 2: Observing high cytotoxicity in primary renal cell cultures even at low analogue concentrations.
-
Possible Cause 1: Vehicle Toxicity: The solvent used to dissolve the analogue (e.g., DMSO, ethanol) may be toxic to the primary cells.[9]
-
Troubleshooting Step: Run a vehicle control experiment where you treat the cells with the same concentrations of the vehicle used in your drug treatment groups. This will help differentiate between compound-specific toxicity and solvent effects.[9]
-
-
Possible Cause 2: High Sensitivity of Cell Type: Primary renal cells, particularly proximal tubule epithelial cells, are known to be highly sensitive to CsA-induced toxicity.[9]
-
Troubleshooting Step: Establish a baseline by testing your analogue on a more robust cell line in parallel. Consider reducing the treatment duration or using a lower, more refined dose range for the primary renal cells.
-
-
Possible Cause 3: Off-Target Apoptosis Induction: The analogue may be inducing apoptosis through pathways unrelated to calcineurin inhibition.
-
Troubleshooting Step: Perform an apoptosis-specific assay, such as Annexin V staining or a Caspase-3/7 activity assay, to confirm the mechanism of cell death. This can help determine if the observed toxicity is a desired on-target effect or an unwanted off-target effect.[9]
-
Signaling Pathways and Experimental Workflows
Caption: CsA signaling pathway inhibiting T-cell activation.
Caption: High-level workflow for screening new CsA analogues.
Caption: Logic diagram for troubleshooting high cytotoxicity.
Quantitative Data Summary
Table 1: Comparison of Nephrotoxicity Markers for this compound (CsA) vs. Cyclosporin G (CsG) in a Rat Model.
| Treatment Group (21 days) | Glomerular Filtration Rate (GFR) (mL/min/100g) | Serum Creatinine (mg/dL) |
| Vehicle Control | 0.62 +/- 0.06 | 0.56 +/- 0.03 |
| CsA (15 mg/kg) | 0.16 +/- 0.04 | 0.94 +/- 0.06 |
| CsG (15 mg/kg) | 0.41 +/- 0.10 | 0.68 +/- 0.09 |
| CsG (25 mg/kg) | 0.39 +/- 0.16 | Not specified |
| Data synthesized from a study in a low-salt rat model, indicating CsG produced less nephrotoxicity than an equivalent dose of CsA.[15] |
Table 2: Saturation Solubility of this compound in Different Formulations.
| Formulation | Saturation Solubility (µg/mL) | Fold Increase vs. Plain Drug |
| Plain CsA (Amorphous) | 34.59 | 1.0 |
| Optimized Nanosuspension | 196.94 | 5.69 |
| Data from a study using a pearl milling technique to prepare a nanosuspension, demonstrating a significant increase in aqueous solubility.[8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Calcineurin (CaN) Phosphatase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of CsA analogues on calcineurin, a key measure of immunosuppressive potential.
-
Materials:
-
Recombinant human Calcineurin (CaN)
-
Cyclophilin A (CypA)
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., Tris-HCl, CaCl₂, MnCl₂, DTT, BSA)
-
Malachite Green Phosphate (B84403) Detection Kit
-
This compound (as positive control)
-
Test analogues dissolved in DMSO
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test analogues and the CsA positive control in assay buffer containing a fixed concentration of CypA. Also prepare a vehicle control (DMSO in buffer with CypA).
-
Incubate the analogue/CsA dilutions with the CaN enzyme in the 96-well plate for 15-30 minutes at 30°C to allow for complex formation.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C, ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released by CaN activity to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each analogue concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the analogue concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Mitochondrial Permeability Transition (MPT) Assay using Calcein-AM
This assay measures the opening of the Mitochondrial Permeability Transition Pore (MPTP), which is inhibited by CsA binding to mitochondrial cyclophilin D.[11]
-
Materials:
-
Cultured cells (e.g., HaCaT keratinocytes, primary renal cells)
-
Calcein-AM (acetoxymethyl ester)
-
Cobalt Chloride (CoCl₂)
-
An MPTP inducer (e.g., Ionomycin + high calcium, or an oxidative stressor like H₂O₂)
-
This compound (as positive control for inhibition)
-
Test analogues
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture cells to the desired confluency in a multi-well plate or flask.
-
Pre-treat the cells with the test analogues, CsA control, or vehicle control for a specified time (e.g., 1 hour).
-
Load the cells with Calcein-AM (e.g., 1 µM) and CoCl₂ (e.g., 1 mM) for 15-30 minutes. Calcein-AM enters the cell and is cleaved into fluorescent calcein (B42510). The CoCl₂ quenches the cytosolic calcein fluorescence, so only mitochondrial calcein is detected.[11]
-
Wash the cells with buffer to remove excess dye and CoCl₂.
-
Induce MPTP opening by adding the inducer (e.g., Ionomycin).
-
Monitor the loss of mitochondrial calcein fluorescence over time using a fluorescence microscope or flow cytometer. MPTP opening allows CoCl₂ to enter the mitochondria and quench the calcein signal.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the mitochondrial region of interest (for microscopy) or the mean fluorescence intensity of the cell population (for flow cytometry).
-
Calculate the rate of fluorescence decay for each condition.
-
A slower rate of fluorescence loss in the presence of a test analogue, compared to the vehicle control, indicates inhibition of MPTP opening. Compare the inhibitory effect to that of the CsA positive control.
-
Protocol 3: Assessment of In Vitro Nephrotoxicity
This protocol outlines a general method for evaluating the direct cytotoxic effects of CsA analogues on renal cells.
-
Materials:
-
Human kidney proximal tubule epithelial cells (e.g., HK-2 cell line or primary cells)
-
Cell culture medium and supplements
-
Test analogues and CsA control dissolved in DMSO
-
Cytotoxicity assay kit (e.g., MTT, MTS, or LDH release assay)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the renal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of the test analogues and CsA in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds or a vehicle control.
-
Incubate the cells for a clinically relevant duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.
-
MTT/MTS Assay: Measures metabolic activity, reflecting the number of viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the medium, indicating loss of membrane integrity and necrosis.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the analogue concentration.
-
Determine the CC50 (cytotoxic concentration 50%) value for each compound from the resulting dose-response curve. A higher CC50 value indicates lower cytotoxicity.
-
Calculate the therapeutic index (TI) for each analogue by dividing the CC50 (from the nephrotoxicity assay) by the IC50 (from the calcineurin inhibition assay). A higher TI is desirable.
-
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Stability Study on Cyclosporine A Loaded Dry-Emulsion Formulation with Enhanced Solubility [jstage.jst.go.jp]
- 8. Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The non-immunosuppressive this compound analogue SDZ NIM 811 inhibits cyclophilin A incorporation into virions and virus replication in human immunodeficiency virus type 1-infected primary and growth-arrested T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of less chronic nephrotoxicity by cyclosporine G than cyclosporine A in a low-salt rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclosporine A-induced nephrotoxicity is ameliorated by dose reduction and conversion to sirolimus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Cyclosporin A Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with Cyclosporin A (CsA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent immunosuppressive agent.[1][2] Its primary mechanism involves binding to the intracellular protein cyclophilin.[1][3] This this compound-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][3] Calcineurin inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[4] Consequently, NFAT cannot translocate to the nucleus, which blocks the transcription of key cytokine genes, including Interleukin-2 (IL-2), thus suppressing the T-cell mediated immune response.[4][5]
Q2: What are the best practices for storing this compound?
For long-term storage, solid this compound should be stored at 2-8°C, protected from light and moisture.[5] Under these conditions, it is stable for at least two years.[5] Stock solutions prepared in organic solvents such as DMSO or ethanol (B145695) should be stored at -20°C and protected from light.[5][6][7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][7] Aqueous working solutions are not stable and should be prepared fresh for each experiment.[7]
Q3: Why is this compound so difficult to dissolve in aqueous media?
This compound is a highly hydrophobic (lipophilic) cyclic peptide, which results in very low solubility in water-based solutions like cell culture media.[7][8] This poor aqueous solubility can lead to precipitation, resulting in inaccurate dosing and inconsistent experimental outcomes.[7]
Q4: What is the recommended maximum concentration of DMSO for dissolving this compound in cell-based assays?
To minimize solvent-induced toxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%, with an ideal concentration at or below 0.1%.[1][9][10] However, cell line sensitivity to DMSO can vary, so it is crucial to perform a vehicle control experiment to determine the highest non-toxic concentration for your specific cell line.[10]
Troubleshooting Guides
Issue 1: High Variability in Immunosuppression Assay Results
Q: My IC50 value for CsA in a T-cell activation assay is inconsistent between experiments. What are the potential causes?
A: Inconsistent IC50 values are a common challenge. Here are several factors to investigate:
-
Cell Health and Density: Ensure your cells (e.g., Jurkat T-cells or PBMCs) are in a logarithmic growth phase and have high viability. Cell density at the time of treatment can also influence results.
-
Inconsistent Stimulation: The concentration and activity of stimulating agents like phytohemagglutinin (PHA), phorbol (B1677699) 12-myristate 13-acetate (PMA), and ionomycin (B1663694) can vary between batches. Use a consistent source and concentration of these reagents.
-
CsA Precipitation: Due to its low aqueous solubility, CsA can precipitate out of solution, especially at higher concentrations. Visually inspect your culture wells for any precipitate. Consider preparing fresh dilutions for each experiment and using a stepwise dilution method to minimize "solvent shock".[7]
-
Serum Protein Binding: this compound is known to be highly bound to plasma proteins.[11] Variations in the lot or concentration of fetal bovine serum (FBS) in your culture medium can alter the free, active concentration of CsA. Consider using a single lot of FBS for a series of experiments.
-
Inter-individual Sensitivity: If using primary cells from different donors, be aware that there can be significant inter-individual variation in sensitivity to this compound.[12]
Issue 2: Unexpected Cytotoxicity at Low CsA Concentrations
Q: I'm observing significant cell death in my cultures even at low concentrations of this compound. What could be the problem?
A: While the intended effect of CsA is immunosuppression, off-target cytotoxicity can occur.[4]
-
Vehicle Toxicity: The solvent used to dissolve CsA, typically DMSO or ethanol, can be toxic to cells at certain concentrations.[13] It is critical to run a vehicle control with the same final solvent concentration as your highest CsA dose to rule this out.[10] For many cell lines, DMSO concentrations should not exceed 0.5%.[10]
-
Compound Precipitation: As mentioned previously, CsA precipitation can lead to the formation of aggregates that can be toxic to cells.[7]
-
Cell Line Sensitivity: Some cell types are inherently more sensitive to the toxic effects of this compound.[4] This is particularly true for primary cells like renal proximal tubule cells.[4]
-
Induction of Apoptosis: this compound can induce apoptosis through off-target mechanisms.[4] If you suspect this, consider performing an apoptosis-specific assay, such as Annexin V staining or a caspase activity assay.
Issue 3: Low or No Inhibition in Calcineurin Activity Assay
Q: My in vitro calcineurin activity assay shows minimal inhibition even with high concentrations of this compound. What should I check?
A: This issue can stem from several factors related to the assay components and conditions.
-
Inactive Calcineurin or Cyclophilin: Ensure that the recombinant calcineurin and cyclophilin proteins are active. Repeated freeze-thaw cycles can diminish their activity.
-
Incorrect Buffer Composition: Calcineurin activity is dependent on calcium and calmodulin.[14] Verify that your reaction buffer contains the necessary co-factors.[14]
-
Substrate Issues: If you are using a phosphopeptide substrate, ensure it is of high quality and has not degraded.
-
Contaminating Phosphatases: Cell lysates can contain other phosphatases that may obscure the calcineurin-specific signal. The use of a phosphatase inhibitor cocktail that does not inhibit calcineurin is recommended.
-
Linearity of the Assay: It is important to perform the assay under linear conditions.[14] You may need to optimize the amount of calcineurin and the reaction time to ensure the amount of phosphate (B84403) released is in the linear range.[14]
Quantitative Data Summary
Table 1: this compound Potency and Experimental Concentrations
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Calcineurin Inhibition) | ~7 nM | Cell-free assay | [1][2] |
| IC50 (Calcineurin Inhibition in CM) | 2 µg/L | Peripheral Blood Leukocytes in Culture Medium | [15] |
| IC50 (Calcineurin Inhibition in WB) | 102 µg/L | Peripheral Blood Leukocytes in Whole Blood | [15] |
| Effective Concentration (IL-2 Inhibition) | 1 µg/mL | Jurkat T-cells | [5] |
Table 2: Effect of DMSO on Cell Proliferation and Viability
| DMSO Concentration | Effect on Lymphocyte Proliferation | Effect on Human Fibroblast Viability (after 5 min) | General Recommendation | References |
| 0.1% - 0.5% | Minimal effect | No significant difference | Generally safe for most cell lines | [10][13][16] |
| 1% | ~55% reduction | No significant difference | May start to see effects, requires validation | [13][16] |
| 2% | ~90% reduction | Noticeable decrease | Often cytotoxic | [13][16] |
| 5% | - | 42% viability | Cytotoxic | [16][17] |
| >5% | - | Significant cytotoxicity | Not recommended for cell-based assays | [16][17] |
Experimental Protocols
Protocol 1: Jurkat T-Cell Immunosuppression Assay (IL-2 Production)
This protocol is adapted for determining the IC50 of this compound by measuring the inhibition of IL-2 production in stimulated Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin or Phytohemagglutinin (PHA)
-
96-well tissue culture plates
-
Human IL-2 ELISA kit
Methodology:
-
Cell Culture: Culture Jurkat T-cells in RPMI 1640 supplemented with 10% FBS. Ensure cells are in the logarithmic growth phase.
-
Assay Setup:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the appropriate wells and pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
IL-2 Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the amount of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's protocol.[5]
-
-
Data Analysis:
-
Calculate the percentage of IL-2 inhibition relative to the stimulated control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Adherent or suspension cells
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control with the highest concentration of DMSO used.
-
Replace the medium in the wells with the medium containing the different concentrations of CsA or vehicle.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[20]
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[20][21]
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound immunosuppression.
Experimental Workflow
Caption: Workflow for an immunosuppression assay.
Troubleshooting Logic
Caption: Troubleshooting inconsistent CsA results.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. benchchem.com [benchchem.com]
- 11. Blood Protein Binding of Cyclosporine in Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcineurin Phosphatase Activity Assay Kit (Colorimetric) (ab139461) | Abcam [abcam.com]
- 15. Cyclosporine inhibition of leukocyte calcineurin is much less in whole blood than in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Optimization of Solid-State Fermentation for Cyclosporin A Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-state fermentation (SSF) of Cyclosporin A (CyA).
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why is my this compound yield consistently low?
Answer: Low CyA yield is a common issue that can stem from several factors related to the fermentation conditions and the producing strain.
-
Suboptimal Substrate Composition: The choice and preparation of the solid substrate are critical. Wheat bran and rice bran are commonly used, but their nutritional composition can vary.[1] Consider using a mixture of substrates, such as wheat bran and coconut oil cake, which has been shown to enhance CyA production.[2] Pre-treatment of the substrate, such as acid hydrolysis, can also improve nutrient availability and subsequent yield.[3][4]
-
Inadequate Nutrient Supplementation: While the solid substrate provides the primary nutrients, supplementation with additional carbon, nitrogen, and mineral sources is often necessary. Glycerol and ammonium (B1175870) sulfate (B86663) have been identified as effective supplements.[2][5][6] The addition of amino acid precursors, such as L-valine and L-leucine, can also significantly boost yields.[5][6][7]
-
Incorrect Fermentation Parameters: Temperature, moisture content, and pH are critical parameters that must be tightly controlled. The optimal temperature for Tolypocladium inflatum is typically around 25°C.[8] Initial moisture content of the substrate should be optimized, with levels around 60-70% often proving effective.[2][8] The initial pH of the solid medium also plays a crucial role and should be optimized for your specific strain and substrate.[8]
-
Poor Aeration: Solid-state fermentation is an aerobic process, and inadequate oxygen supply can limit fungal growth and CyA production. Ensure proper aeration of the substrate, but avoid excessive agitation that can damage the fungal mycelia.
Question: I'm observing significant batch-to-batch variability in my this compound production. What are the possible causes and solutions?
Answer: Batch-to-batch inconsistency is often due to subtle variations in starting materials, inoculum quality, or precise control of fermentation parameters.
-
Inoculum Inconsistency: The age, size, and physiological state of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation protocol, including the culture medium, incubation time, and spore concentration. A 72-hour-old seed culture has been shown to be effective.[2]
-
Substrate Variability: The nutritional content of agricultural substrates can vary between batches. If possible, source your substrate from a single, reliable supplier. Alternatively, consider blending different batches to create a more homogenous mixture.
-
Inconsistent Moisture Content: Uneven moisture distribution within the substrate can lead to variable fungal growth and metabolite production. Ensure thorough mixing of the substrate and moistening agent to achieve uniform moisture content.
-
Lack of Precise Parameter Control: Minor fluctuations in temperature, pH, and aeration between batches can lead to significant differences in CyA yield. Implement strict monitoring and control of these parameters throughout the fermentation process.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the solid-state fermentation of this compound.
What are the most suitable solid substrates for this compound production?
Wheat bran and rice bran are the most commonly used and effective solid substrates for CyA production by Tolypocladium inflatum.[1][8] A combination of hydrolyzed wheat bran flour and coconut oil cake (1:1) has been reported to yield high levels of CyA.[2] Other agricultural residues like rice husk and cottonseed cake have also been investigated.[1]
What is the optimal temperature for this compound production in SSF?
The optimal temperature for CyA production by Tolypocladium inflatum in SSF is generally around 25°C.[8]
How does moisture content affect this compound production?
Moisture content is a critical factor in SSF. An optimal initial moisture content of 70% has been reported for a mixture of wheat bran and coconut oil cake.[2] Insufficient moisture can limit microbial growth, while excessive moisture can lead to anaerobic conditions and reduced product formation.
Can the addition of precursors enhance this compound yield?
Yes, the addition of amino acid precursors can significantly increase CyA production. Supplementation with L-valine and L-leucine has been shown to boost yields.[5][6][7]
What is a typical fermentation time for this compound production in SSF?
The fermentation time for optimal CyA production can vary depending on the strain, substrate, and other fermentation conditions. However, peak production is often observed after 9 to 10 days of incubation.[2][8]
Data Presentation
The following tables summarize quantitative data from various studies on the optimization of solid-state fermentation for this compound production.
Table 1: Effect of Substrate and Supplements on this compound Yield
| Substrate | Supplements | This compound Yield (mg/kg substrate) | Reference |
| Wheat bran | None | 459 | [8] |
| Wheat bran | Millet flour (20%), jowar flour (10%), zinc sulphate (0.15%), ferric chloride (0.25%), cobaltous chloride (0.05%) | 4843 | [8] |
| Hydrolyzed wheat bran flour & coconut oil cake (1:1) | None | 3872 | [2] |
| Hydrolyzed wheat bran flour & coconut oil cake (1:1) | Glycerol (1% w/w), ammonium sulfate (1% w/w) | 5454 | [2] |
| Hydrolyzed wheat bran flour & coconut oil cake (1:1) | Glycerol (1.53% w/w), ammonium sulfate (0.95% w/w), FeCl3 (0.18% w/w) | 7106 | [5][6] |
| Hydrolyzed wheat bran flour & coconut oil cake (1:1) | Glycerol (1.53% w/w), ammonium sulfate (0.95% w/w), FeCl3 (0.18% w/w), L-valine & L-leucine | 8166 | [5][6] |
Table 2: Influence of Physical Parameters on this compound Production
| Parameter | Optimal Value | Substrate | This compound Yield (mg/kg substrate) | Reference |
| Temperature | 25°C | Wheat bran with supplements | 4843 | [8] |
| Initial Moisture Content | 70% | Wheat bran with supplements | 4843 | [8] |
| Initial pH | 2.0 | Wheat bran with supplements | 4843 | [8] |
| Inoculum Size | 6 mL of 72-h-old culture per 5g substrate | Hydrolyzed wheat bran flour & coconut oil cake with supplements | 6480 | [2] |
| Fermentation Time | 10 days | Wheat bran with supplements | 4843 | [8] |
| Fermentation Time | 9 days | Hydrolyzed wheat bran flour & coconut oil cake with supplements | 6480 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the solid-state fermentation of this compound.
1. Inoculum Preparation
-
Prepare a stock culture of Tolypocladium inflatum on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).
-
Incubate the culture at 25°C for 7-10 days until sufficient sporulation is observed.
-
Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the agar plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL) with sterile distilled water.
-
For seed culture, inoculate a suitable liquid medium (e.g., potato dextrose broth) with the spore suspension.
-
Incubate the seed culture at 25°C on a rotary shaker (e.g., 150 rpm) for a specified period, typically 72 hours.[2]
2. Solid-State Fermentation
-
Weigh the desired amount of solid substrate (e.g., a 1:1 mixture of hydrolyzed wheat bran and coconut oil cake) into a suitable fermentation vessel, such as an Erlenmeyer flask.
-
Add any required nutrient supplements (e.g., glycerol, ammonium sulfate, mineral salts) to the substrate.
-
Adjust the moisture content to the optimal level (e.g., 70%) by adding a calculated amount of distilled water or a nutrient solution. Mix thoroughly to ensure uniform moisture distribution.
-
Sterilize the moistened substrate by autoclaving at 121°C for 20-30 minutes.
-
After cooling to room temperature, inoculate the sterile substrate with the prepared seed culture under aseptic conditions.
-
Incubate the fermentation flasks at the optimal temperature (e.g., 25°C) for the desired fermentation period (e.g., 9-10 days).
3. This compound Extraction
-
After the fermentation period, harvest the solid fermented substrate.
-
Add a suitable organic solvent, such as ethyl acetate (B1210297) or methanol (B129727), to the fermented substrate in a flask. A common ratio is 5:1 (v/w) solvent to dry substrate.
-
Agitate the mixture on a rotary shaker at room temperature for a specified time (e.g., 2-4 hours) to extract the this compound.
-
Separate the solid residue from the solvent extract by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent to ensure maximum recovery of this compound.
-
Pool the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
4. Quantification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol or acetonitrile (B52724), and filter it through a 0.45 µm syringe filter before injection.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Often maintained at an elevated temperature, such as 50-60°C, to improve peak shape.
-
Detection: UV detection at a wavelength of 210 nm.
-
-
Quantification: Prepare a standard curve using known concentrations of a pure this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the non-ribosomal peptide synthesis of this compound by the multi-enzyme complex, Cyclosporin Synthetase.
Caption: Simplified biosynthetic pathway of this compound.
Troubleshooting Workflow for Low this compound Yield
This diagram provides a logical workflow to diagnose and address low yields in your solid-state fermentation experiments.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. Non-ribosomal peptide synthetases as technological platforms for the synthesis of highly modified peptide bioeffectors--Cyclosporin synthetase as a complex example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of this compound biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide: Cyclosporin A vs. Tacrolimus in Preventing Organ Rejection
For Researchers, Scientists, and Drug Development Professionals
The advent of calcineurin inhibitors (CNIs) revolutionized solid organ transplantation by significantly reducing the incidence of acute rejection. Cyclosporin A (CsA) and tacrolimus (B1663567) (FK506) are the two most prominent drugs in this class, forming the cornerstone of immunosuppressive regimens worldwide. While both share a common mechanism of action, their distinct pharmacological profiles, clinical efficacy, and adverse effects warrant a detailed comparison to inform clinical practice and future drug development. This guide provides an objective, data-driven comparison of this compound and tacrolimus, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical pathways.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
Both this compound and tacrolimus exert their immunosuppressive effects by inhibiting the calcium-dependent serine/threonine phosphatase, calcineurin.[1] This inhibition is not direct but is mediated by the formation of a drug-immunophilin complex. This compound binds to cyclophilin, while tacrolimus binds to FK506-binding protein 12 (FKBP12).[2] These complexes then bind to and inhibit calcineurin.[1]
The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][4] In its phosphorylated state, NFAT resides in the cytoplasm of T-lymphocytes. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin which then dephosphorylates NFAT.[4] This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus.[3][4] Once in the nucleus, NFAT upregulates the transcription of several crucial genes for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[5] By blocking this cascade, this compound and tacrolimus effectively suppress the T-cell-mediated immune response that leads to organ rejection.
Figure 1: Calcineurin-NFAT Signaling Pathway Inhibition.
Clinical Efficacy: A Head-to-Head Comparison
Numerous clinical trials and meta-analyses have compared the efficacy of this compound and tacrolimus in various types of solid organ transplantation. While both are effective in preventing acute rejection, studies have consistently shown a superiority of tacrolimus in this regard.
Kidney Transplantation
In renal transplant recipients, tacrolimus-based immunosuppression is associated with a significant reduction in acute rejection compared to this compound.[6][7] Some studies also suggest a long-term benefit of tacrolimus on graft survival.[7]
| Outcome (1-Year Post-Transplant) | Tacrolimus | This compound | Relative Risk (95% CI) | p-value | Reference |
| Patient Survival | 93.0% | 96.5% | 0.86 (0.50 - 1.47) | 0.140 | [7] |
| Graft Survival | 82.5% | 86.2% | 0.81 (0.59 - 1.12) | 0.380 | [7] |
| Biopsy-Proven Acute Rejection | 25.9% | 45.7% | 0.57 (0.45 - 0.72) | <0.001 | [7] |
| Steroid-Resistant Rejection | 11.3% | 21.6% | 0.52 (0.34 - 0.80) | 0.001 | [7] |
Liver Transplantation
In liver transplant recipients, tacrolimus has been shown to be superior to this compound in preventing acute rejection and improving graft survival.
| Outcome (1-Year Post-Transplant) | Tacrolimus | This compound | Relative Risk (95% CI) | p-value | Reference |
| Patient Survival | - | - | 0.85 (0.73 - 0.99) | <0.05 | [8] |
| Graft Loss | - | - | 0.73 (0.61 - 0.86) | <0.001 | [8] |
| Acute Rejection | - | - | 0.81 (0.75 - 0.88) | <0.001 | [8] |
| Steroid-Resistant Rejection | - | - | 0.54 (0.47 - 0.74) | <0.001 | [8] |
Lung Transplantation
In lung transplant recipients, tacrolimus has demonstrated an advantage in reducing the risk of obliterative bronchiolitis, a major cause of long-term morbidity and mortality.[9]
| Outcome | Tacrolimus | This compound | p-value | Reference |
| Obliterative Bronchiolitis | 21.7% | 38% | 0.025 | [9] |
| Freedom from Obliterative Bronchiolitis | Higher | Lower | <0.03 | [9] |
Adverse Effect Profiles
While both drugs share common toxicities such as nephrotoxicity and neurotoxicity, the incidence and profile of other side effects differ.
| Adverse Effect | Tacrolimus | This compound | Reference |
| Nephrotoxicity | Yes | Yes | [10] |
| Neurotoxicity (e.g., tremor, headache) | More common | Less common | [10] |
| New-Onset Diabetes After Transplant (NODAT) | Higher incidence | Lower incidence | [8] |
| Hypertension | Less common | More common | [10] |
| Hyperlipidemia | Less common | More common | [10] |
| Gingival Hyperplasia | Rare | More common | [10] |
| Hirsutism | Rare | More common | [10] |
| Alopecia | More common | Less common | [11] |
Experimental Protocols
The evaluation of immunosuppressive drugs like this compound and tacrolimus involves a range of in vitro and in vivo experimental models.
In Vitro Assays
1. Calcineurin Phosphatase Activity Assay
-
Objective: To directly measure the inhibitory effect of the drug on calcineurin's enzymatic activity.
-
Methodology:
-
Isolate T-lymphocytes from peripheral blood.
-
Prepare cell lysates.
-
Incubate the lysates with a specific phosphorylated peptide substrate for calcineurin in the presence or absence of this compound or tacrolimus.
-
Measure the amount of dephosphorylated substrate, typically through the detection of released phosphate, to determine calcineurin activity.[1][12]
-
2. NFAT Nuclear Translocation Assay
-
Objective: To visualize and quantify the inhibition of NFAT movement from the cytoplasm to the nucleus.
-
Methodology:
-
Culture a T-cell line (e.g., Jurkat) or primary T-cells.
-
Treat the cells with this compound or tacrolimus.
-
Stimulate the cells to induce T-cell activation (e.g., with PMA and ionomycin).
-
Fix and permeabilize the cells.
-
Stain for NFAT using a specific antibody and a fluorescent secondary antibody.
-
Analyze the subcellular localization of NFAT using imaging flow cytometry or fluorescence microscopy.[3][13]
-
3. Mixed Lymphocyte Reaction (MLR)
-
Objective: To assess the drug's ability to suppress T-cell proliferation in response to allogeneic stimulation, mimicking the initial phase of organ rejection.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different donors.
-
Inactivate the "stimulator" PBMCs from one donor (e.g., with irradiation).
-
Co-culture the "responder" PBMCs from the second donor with the inactivated stimulator cells.
-
Add varying concentrations of this compound or tacrolimus to the co-culture.
-
After a period of incubation, measure the proliferation of the responder T-cells (e.g., by ³H-thymidine incorporation or CFSE dilution).[14][15]
-
In Vivo Models
1. Mouse Skin Graft Model
-
Objective: To evaluate the efficacy of the immunosuppressant in preventing the rejection of a skin allograft in a living animal model.
-
Methodology:
-
Perform a full-thickness skin graft from a donor mouse strain to a recipient mouse strain with a major histocompatibility complex (MHC) mismatch.
-
Administer this compound or tacrolimus to the recipient mice daily.
-
Visually inspect and score the skin graft daily for signs of rejection (e.g., inflammation, necrosis).
-
The primary endpoint is the mean survival time of the graft.[16][17]
-
Figure 2: Experimental Workflow for Immunosuppressant Evaluation.
Clinical Trial Design
-
Objective: To compare the safety and efficacy of this compound and tacrolimus in a large patient population.
-
Methodology:
-
Study Design: Typically a multicenter, randomized, open-label, or double-blind controlled trial.[7]
-
Patient Population: De novo organ transplant recipients.[7]
-
Intervention: Patients are randomized to receive either a this compound-based or a tacrolimus-based immunosuppressive regimen, often in combination with other agents like mycophenolate mofetil and corticosteroids.[7]
-
Dosing and Monitoring: Drug doses are adjusted based on therapeutic drug monitoring of whole blood trough concentrations.[18][19]
-
Endpoints:
-
Primary Efficacy Endpoint: Incidence of biopsy-proven acute rejection at a specific time point (e.g., 6 or 12 months).[7]
-
Secondary Efficacy Endpoints: Graft survival, patient survival, incidence of steroid-resistant rejection.[7]
-
Safety Endpoints: Incidence of adverse events, renal function, metabolic parameters, and infections.[7]
-
-
Conclusion
Both this compound and tacrolimus are potent immunosuppressants that have significantly improved the outcomes of solid organ transplantation. The choice between these two agents often depends on the type of transplant, the immunological risk of the patient, and the anticipated side effect profile. Tacrolimus has demonstrated superiority in preventing acute rejection across various organ types. However, its higher incidence of new-onset diabetes and neurotoxicity must be considered. Conversely, this compound may be preferred in patients at high risk for diabetes, but its cosmetic side effects and greater propensity for hypertension and hyperlipidemia can be problematic.
For researchers and drug development professionals, the established experimental models and clinical trial designs used to compare these two drugs provide a robust framework for evaluating novel immunosuppressive agents. Future research should focus on developing therapies with improved efficacy and a more favorable safety profile, potentially through the development of more specific inhibitors of the T-cell activation pathway or through personalized immunosuppressive strategies.
References
- 1. Calcineurin phosphatase activity in T lymphocytes is inhibited by FK 506 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Nuclear translocation of nuclear factor of activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Translocation and Activation of the Transcription Factor NFAT Is Blocked by Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oral cyclosporine on canine T-cell expression of IL-2 and IFN-gamma across a 12-h dosing interval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of tacrolimus compared with this compound microemulsion in renal transplantation: 2 year follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter randomized trial comparing tacrolimus (FK506) and cyclosporine in the prevention of renal allograft rejection - A report of the European Tacrolimus Multicenter Renal Study Group (1997) | AD Mayer | 750 Citations [scispace.com]
- 8. Randomized Trial of Ciclosporin with 2-h Monitoring vs. Tacrolimus with Trough Monitoring in Liver Transplantation: DELTA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trial of tacrolimus versus cyclosporine in lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporine and tacrolimus (FK506): a comparison of efficacy and safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T-Cell Receptor-Stimulated Calcineurin Activity Is Inhibited in Isolated T Cells from Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Mixed Lymphocyte Reaction Assay to Evaluate Immune Tolerance before Kidney Transplantation with an Immunosuppression-Free Protocol following Hematopoietic Stem Cell Transplantation from the Same Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
- 16. Evaluation of immunosuppression protocols for MHC-matched allogeneic iPS cell-based transplantation using a mouse skin transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pedmed.org [pedmed.org]
- 19. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
A Comparative Guide to Cyclosporin A and Its Analogues in Research
For researchers, scientists, and drug development professionals, the nuanced differences between Cyclosporin A (CsA) and its analogues are critical for selecting the optimal compound for therapeutic development and experimental design. This guide provides a data-driven comparative analysis of key this compound analogues, focusing on their mechanisms of action, binding affinities, immunosuppressive activities, and alternative therapeutic applications.
This compound, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized organ transplantation and the treatment of autoimmune diseases with its potent immunosuppressive properties.[1] Its primary mechanism of action involves the inhibition of calcineurin, a crucial enzyme in the T-cell activation pathway.[1][2] However, the therapeutic utility of CsA is often limited by significant side effects, most notably nephrotoxicity.[1] This has driven the development of numerous analogues with modified structures aimed at enhancing efficacy, reducing toxicity, or exploring novel therapeutic avenues.[1] This guide compares this compound with several prominent analogues: Voclosporin, Alisporivir (B1665226), NIM811, and Cyclosporin G.
Mechanism of Action: A Tale of Two Targets
The immunosuppressive effects of cyclosporins are largely mediated through a two-step process. First, the cyclosporin analogue enters the lymphocyte and binds to an intracellular protein called cyclophilin A (CypA).[1][3] This drug-immunophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][4] Calcineurin inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that, upon activation, translocates to the nucleus to induce the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).[2][5] By blocking this cascade, cyclosporins suppress the immune response.[2]
However, not all cyclosporin analogues are designed for immunosuppression. Some, like Alisporivir and NIM811, are non-immunosuppressive but retain the ability to bind to cyclophilins.[6][7] This property is exploited for other therapeutic purposes, such as antiviral activity, where the interaction with cyclophilins is key to inhibiting viral replication.[6][8]
Immunosuppressive Mechanism of Calcineurin-Inhibiting Cyclosporin Analogues.
Comparative Performance Data
The efficacy and potency of cyclosporin analogues can be quantitatively assessed through various in vitro assays. Key parameters include their binding affinity for cyclophilin A and their ability to inhibit calcineurin and T-cell proliferation.
Cyclophilin A Binding Affinity
| Compound | Kd (nM) | Method |
| This compound | 36.8 | Fluorescence Spectroscopy |
| Voclosporin | 15 | Fluorescence Spectroscopy |
| Cyclophilin B | 9.8 | Mixed-mode kinetic analysis |
| Cyclophilin C | 90.8 | Mixed-mode kinetic analysis |
Kd: Dissociation constant. A lower value indicates higher affinity.[1][9]
Calcineurin Inhibition and Immunosuppressive Activity
| Compound | Calcineurin Inhibition (IC50) | T-Cell Proliferation (IC50) |
| This compound | ~30 nM | Varies by cell type and assay |
| FK506 (Tacrolimus) | ~1 nM | Varies by cell type and assay |
| Voclosporin | More potent than CsA | More potent than CsA |
| Alisporivir | Weak to negligible | Non-immunosuppressive |
| NIM811 | Weak to negligible | Non-immunosuppressive |
| Cyclosporin G | Similar to CsA | Similar to CsA |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Data is compiled from multiple sources and direct comparative values may vary based on experimental conditions.[1][10]
Profile of Key this compound Analogues
This compound (CsA): The parent compound, widely used in organ transplantation and for autoimmune diseases. Its use is often limited by nephrotoxicity, hypertension, and neurotoxicity.[1]
Voclosporin (ISA247): A newer analogue with a modified amino acid at position 1. It exhibits a more predictable pharmacokinetic and pharmacodynamic profile and a potentially improved safety profile compared to CsA.[4] X-ray crystal structures show that Voclosporin has superior van der Waals contacts with cyclophilin A, explaining its higher binding affinity.[4]
Alisporivir (DEB025): A non-immunosuppressive analogue that binds to cyclophilin but does not inhibit calcineurin. It has been investigated primarily for its potent antiviral activity, particularly against Hepatitis C virus (HCV), by inhibiting the interaction between the virus and host cyclophilins.[7][11]
NIM811: Another non-immunosuppressive analogue that binds to cyclophilin A.[6] It has been researched for its antiviral activity against HIV, where it inhibits the incorporation of cyclophilin A into the virion.[6] It has also been studied for its potential in treating mitochondrial dysfunction.[7]
Cyclosporin G (CsG): Differs from CsA by the substitution of norvaline for α-aminobutyric acid at position 2.[12] Comparative studies in animals have shown conflicting results regarding its nephrotoxicity and immunosuppressive efficacy compared to CsA, with effects appearing to be species-dependent.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the reliable scientific comparison of cyclosporin analogues.
Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and its inhibition by cyclosporin analogues.
-
Reagents: Purified calcineurin, calmodulin, a phosphopeptide substrate (e.g., RII phosphopeptide), and a malachite green-based phosphate (B84403) detection reagent.
-
Procedure:
-
Calcineurin is pre-incubated with calmodulin in the presence of Ca²⁺.
-
The cyclosporin analogue, pre-complexed with cyclophilin A, is added at various concentrations.
-
The dephosphorylation reaction is initiated by the addition of the phosphopeptide substrate.
-
The reaction is stopped, and the amount of free phosphate released is quantified using the malachite green reagent, which forms a colored complex with phosphate.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the analogue concentration.[2]
-
Cyclophilin A Binding Assay (Fluorescence Spectroscopy)
This method is used to determine the binding affinity (Kd) of cyclosporin analogues to cyclophilin A.
-
Principle: The intrinsic fluorescence of tryptophan residues in cyclophilin A changes upon binding of a cyclosporin analogue.[9]
-
Procedure:
-
A solution of purified cyclophilin A is placed in a fluorometer.
-
The protein is excited at approximately 280 nm, and the emission spectrum is recorded (typically around 340 nm).
-
Small aliquots of the cyclosporin analogue are titrated into the cyclophilin A solution.
-
The change in fluorescence intensity is measured after each addition until saturation is reached.
-
The dissociation constant (Kd) is calculated by fitting the binding data to a suitable binding isotherm equation.[9]
-
Workflow for Comparing this compound Analogues.
Conclusion
The development of this compound analogues has significantly expanded the therapeutic potential of this class of molecules. While immunosuppressive analogues like Voclosporin offer the promise of improved safety and efficacy in transplantation and autoimmune disease, non-immunosuppressive analogues such as Alisporivir and NIM811 have opened up new avenues for treating viral infections and other conditions. For researchers, a thorough understanding of the structure-activity relationships, binding affinities, and specific mechanisms of action of these analogues is essential for designing robust experiments and advancing the development of novel therapeutics. The data and protocols presented in this guide provide a foundation for the comparative analysis of these important compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ciclosporin - Wikipedia [en.wikipedia.org]
- 4. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of this compound and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-immunosuppressive this compound analogue SDZ NIM 811 inhibits cyclophilin A incorporation into virions and virus replication in human immunodeficiency virus type 1-infected primary and growth-arrested T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of human immunodeficiency virus replication by nonimmunosuppressive analogs of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative binding studies of cyclophilins to this compound and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The immunosuppressive drugs this compound and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of structural properties of this compound and its analogue alisporivir and their effects on mitochondrial bioenergetics and membrane behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to New Cyclosporin A Derivatives for Immunosuppression Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of new Cyclosporin A (CsA) derivatives, focusing on their immunosuppressive activity relative to the parent compound and other established alternatives. Experimental data is presented to support the validation of these compounds, with detailed protocols for key assays and visualizations of relevant biological pathways and workflows.
Introduction to this compound and its Derivatives
This compound is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and treat autoimmune diseases.[1][2] Its mechanism of action involves binding to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a key phosphatase in the T-cell activation pathway.[1][2] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines that drive T-cell proliferation.[1][2]
Despite its efficacy, the clinical use of CsA is often limited by a narrow therapeutic window and significant side effects, including nephrotoxicity and hypertension. This has spurred the development of new CsA derivatives with potentially improved pharmacological profiles. This guide focuses on two such derivatives, Voclosporin and NIM811 , and compares their immunosuppressive activity with CsA and two common alternatives, Tacrolimus (B1663567) (another calcineurin inhibitor) and Mycophenolate Mofetil (which has a different mechanism of action).
Comparative Immunosuppressive Activity
The immunosuppressive potency of these compounds is typically evaluated by their ability to inhibit T-cell proliferation in vitro, often measured in a Mixed Lymphocyte Reaction (MLR) or using mitogen stimulation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Primary Mechanism of Action | Target | Reported IC50 for T-Cell Proliferation (in vitro) |
| This compound | Calcineurin Inhibition | Cyclophilin | ~10-100 ng/mL |
| Voclosporin | Calcineurin Inhibition | Cyclophilin | More potent than this compound (approx. 4x in calcineurin inhibition assays) |
| NIM811 | Cyclophilin Binding (non-immunosuppressive) | Cyclophilin | No significant inhibition of T-cell proliferation |
| Tacrolimus | Calcineurin Inhibition | FKBP12 | ~0.1-1 ng/mL (approx. 10-100x more potent than CsA) |
| Mycophenolic Acid (Active metabolite of Mycophenolate Mofetil) | Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) | IMPDH | ~10-100 ng/mL |
Note: IC50 values can vary depending on the specific assay conditions, cell types, and stimuli used. The values presented here are approximate ranges based on available literature for comparative purposes.
Voclosporin demonstrates a higher potency than CsA in inhibiting calcineurin, suggesting the potential for lower therapeutic doses and a different side-effect profile.[1] NIM811 , while structurally related to CsA and capable of binding to cyclophilin, is notable for its lack of significant immunosuppressive activity.[3] This property makes it a useful tool for studying the non-immunosuppressive effects of cyclophilin binding. Tacrolimus is another calcineurin inhibitor that binds to a different immunophilin (FKBP12) and is significantly more potent than CsA.[4] Mycophenolate Mofetil , through its active metabolite mycophenolic acid, inhibits the de novo pathway of guanine (B1146940) nucleotide synthesis, thereby selectively targeting the proliferation of T and B lymphocytes.
Key Experimental Protocols
Accurate validation of the immunosuppressive activity of new compounds relies on robust and reproducible experimental protocols. Below are detailed methodologies for essential in vitro assays.
T-Cell Proliferation Assay using CFSE
This assay measures the extent to which a compound inhibits the proliferation of T-cells in response to a stimulus. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
Principle: CFSE covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE halves. By analyzing the fluorescence intensity of a cell population, one can determine the number of cell divisions that have occurred.
Protocol:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1x10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 2x10^5 cells/well.
-
Add serial dilutions of the test compounds (e.g., Voclosporin, CsA, Tacrolimus, Mycophenolic Acid, NIM811) to the wells. Include a vehicle control.
-
Stimulate the cells with a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or in a one-way Mixed Lymphocyte Reaction (see protocol below).
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to analyze specific T-cell populations.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell population of interest and examining the CFSE fluorescence histogram to determine the percentage of proliferating cells and the number of cell divisions.
-
One-Way Mixed Lymphocyte Reaction (MLR)
The MLR is a functional assay that measures the T-cell proliferative response of one individual's lymphocytes (responder cells) to the lymphocytes of a different, HLA-mismatched individual (stimulator cells).
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from two different healthy donors (Donor A and Donor B).
-
Responder Cells (Donor A): These cells will be the ones to proliferate.
-
Stimulator Cells (Donor B): Treat these cells with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 3000 rads) to prevent their proliferation. Wash the cells thoroughly after treatment.
-
-
Assay Setup:
-
Plate the responder cells (CFSE-labeled as described above) at 1x10^5 cells/well in a 96-well plate.
-
Add the stimulator cells at 1x10^5 cells/well to the wells containing the responder cells.
-
Add serial dilutions of the test compounds.
-
Include controls: responder cells alone (unstimulated) and responder and stimulator cells without any compound (maximum proliferation).
-
-
Incubation and Analysis:
-
Incubate the plate for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
Analyze T-cell proliferation by flow cytometry as described in the CFSE T-Cell Proliferation Assay protocol.
-
Cytokine Production Assay (ELISA for IL-2)
This assay quantifies the amount of a specific cytokine, such as IL-2, secreted by T-cells into the cell culture supernatant following stimulation.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) uses antibodies to capture and detect the presence of a specific protein in a sample.
Protocol:
-
Cell Culture and Stimulation:
-
Set up a T-cell stimulation culture as described in the T-Cell Proliferation Assay (without CFSE labeling).
-
Incubate the cells with the test compounds and stimulus for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the culture plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
ELISA Procedure (using a commercial IL-2 ELISA kit):
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-2 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of known IL-2 concentrations to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for IL-2.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate solution. The HRP enzyme will convert the substrate into a colored product.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known IL-2 concentrations.
-
Determine the concentration of IL-2 in the experimental samples by interpolating their absorbance values from the standard curve.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex signaling pathways and experimental procedures involved in immunosuppressant validation.
Caption: Calcineurin-NFAT signaling pathway and the mechanism of action of this compound/Voclosporin.
Caption: General experimental workflow for assessing the immunosuppressive activity of new compounds.
References
A Researcher's Guide: Navigating Cyclosporin A Quantification with HPLC and Immunoassay
For researchers, scientists, and professionals in the realm of drug development and therapeutic drug monitoring, the precise quantification of Cyclosporin A (CsA) is critical. As a potent immunosuppressant with a narrow therapeutic window, the choice of analytical methodology directly influences clinical outcomes and research data integrity. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC), the established reference method, against various immunoassay techniques for the quantification of CsA in whole blood, supported by experimental data and detailed protocols.
At a Glance: HPLC vs. Immunoassay for this compound
High-Performance Liquid Chromatography (HPLC) is considered the gold standard for CsA measurement due to its high specificity and ability to separate the parent drug from its metabolites.[1][2] Immunoassays, on the other hand, are generally faster, more automated, and require less intensive sample preparation, making them suitable for high-throughput screening.[3] However, a significant drawback of many immunoassays is the potential for overestimation of CsA concentrations due to cross-reactivity with CsA metabolites.[1][4] This is a particularly important consideration in patient populations where metabolite levels can be variable, such as in liver transplant recipients.[1]
Quantitative Data Comparison
The correlation and agreement between HPLC and various immunoassay methods have been the subject of numerous studies. The following tables summarize key quantitative data from comparative analyses, highlighting the performance of different immunoassays against HPLC.
| Immunoassay Type | Correlation Coefficient (r or r²) | Regression Equation | Key Findings | Reference(s) |
| Monoclonal Radioimmunoassay (RIA) | 0.98 | RIA = 0.99 (HPLC) | Excellent correlation, suggesting the ¹²⁵I-RIA kit is equivalent to HPLC for therapeutic monitoring. | [4] |
| Monoclonal Fluorescence Polarization Immunoassay (FPIA) - TDx | r² = 0.82 | TDx = 9.16 + 1.42 (HPLC) | Significant correlation, but with a notable overestimation of CsA levels by an average of 51% compared to HPLC. | [5] |
| Monoclonal Enzyme-Multiplied Immunoassay Technique (EMIT) | r² = 0.82 | EMIT = 10.54 + 1.07 (HPLC) | Good correlation, with a lower mean overestimation of 17% compared to the TDx FPIA. | [5] |
| AxSYM Fluorescent Polarization Immunoassay (FPIA) | Not Specified | Not Specified | Showed both constant and proportional bias against HPLC. The mean difference from HPLC was the least among the compared immunoassays (2.7 µg/L). | [1] |
| CEDIA (Cloned Enzyme Donor Immunoassay) | Not Specified | Not Specified | Showed both constant and proportional bias against HPLC, with a mean difference of 11.7 µg/L from HPLC. | [1] |
| Chemiluminescent Microparticle Immunoassay (CMIA) | Not Specified | Concentration(CLIA) = 1.18 × UPLC-TMS – 5.85 | UPLC-TMS measured concentrations were approximately 18% lower than those measured by CMIA. | [6] |
The Methodologies Explored: Experimental Protocols
Below are representative protocols for both HPLC and a common immunoassay method for CsA quantification in whole blood.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC methods for CsA analysis involve sample preparation, chromatographic separation, and detection. While specific parameters may vary, the general workflow is as follows:
1. Sample Preparation (Protein Precipitation):
-
To a 0.5 mL whole blood sample, add 1.0 mL of a precipitation reagent (e.g., acetonitrile (B52724) or a zinc sulfate (B86663) solution in methanol (B129727)/ethylene (B1197577) glycol).[4][7]
-
Vortex the mixture vigorously to ensure complete protein precipitation.[4]
-
Centrifuge the sample to pellet the precipitated proteins.[4]
-
Transfer the clear supernatant to a clean tube for injection into the HPLC system.[4]
2. Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A mixture of acetonitrile and water is typical. The ratio can be isocratic (e.g., 70:30, v/v) or a gradient.[8][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Column Temperature: The column is often heated (e.g., 70-80°C) to improve peak shape and reduce analysis time.[9][10]
3. Detection:
-
UV detection at a wavelength of 205-210 nm is commonly employed.[8][10]
-
The concentration of CsA in the sample is determined by comparing the peak area of the analyte to that of a known concentration from a standard curve.[4]
Immunoassay Protocol (General Automated Workflow)
Immunoassays offer a more automated approach. The following represents a general workflow for an automated chemiluminescent microparticle immunoassay (CMIA).
1. Manual Sample Pretreatment:
-
Whole blood samples are first lysed and the proteins are precipitated using a specific reagent (e.g., zinc sulfate in methanol and ethylene glycol).[7]
-
The mixture is centrifuged, and the resulting supernatant is transferred to the automated analyzer.[7]
2. Automated Analysis:
-
The pretreated supernatant is loaded onto the automated immunoassay analyzer.[4]
-
The sample is combined with assay-specific reagents, including paramagnetic microparticles coated with an anti-cyclosporine antibody.[4][7]
-
CsA present in the sample binds to the antibody-coated microparticles.[4][7]
-
A labeled detection antibody (e.g., acridinium-labeled conjugate) is added, which also binds to the captured CsA, forming a "sandwich" complex.[4][7]
-
The reaction mixture is then passed through a measuring cell where a chemical reaction is triggered to produce light (chemiluminescence).[4]
-
The intensity of the emitted light is measured by a photomultiplier tube and is directly proportional to the concentration of CsA in the sample.[4]
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the typical experimental workflows for HPLC and immunoassay for this compound quantification.
References
- 1. Comparison of five cyclosporin immunoassays with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of cyclosporine measurement in whole blood by high-performance liquid chromatography, monoclonal fluorescence polarization immunoassay, and monoclonal enzyme-multiplied immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of this compound and tacrolimus levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Simple determination of cyclosporine in human whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Cyclosporin A and sirolimus in vitro
In the landscape of immunosuppressive agents, Cyclosporin A (CsA) and sirolimus (also known as rapamycin) stand out for their potent effects on the immune system. While both are mainstays in clinical practice, particularly in preventing organ transplant rejection, their underlying mechanisms of action and in vitro cellular effects differ significantly. This guide provides a detailed head-to-head comparison of this compound and sirolimus, focusing on their in vitro performance, supported by experimental data and detailed protocols for key assays.
Core Mechanisms of Action: A Tale of Two Pathways
This compound and sirolimus exert their immunosuppressive effects by targeting distinct intracellular signaling pathways crucial for T-lymphocyte activation and proliferation.
This compound primarily acts as a calcineurin inhibitor. Upon entering a T-cell, it binds to its intracellular receptor, cyclophilin. This this compound-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). The suppression of IL-2 production is a critical step in halting the T-cell activation and proliferation cascade.
Sirolimus , on the other hand, is an inhibitor of the mammalian Target of Rapamycin (mTOR). It first forms a complex with the FK-binding protein 12 (FKBP12). This sirolimus-FKBP12 complex then binds to and inhibits the mTOR complex 1 (mTORC1). Unlike this compound, sirolimus does not block the initial T-cell activation signals or IL-2 production. Instead, it interferes with the signal transduction pathways downstream of the IL-2 receptor, thereby preventing T-cell proliferation in response to cytokine signaling. This blockade occurs at the G1 to S phase transition of the cell cycle.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative data from various in vitro studies, providing a direct comparison of the inhibitory effects of this compound and sirolimus on lymphocyte proliferation.
| Drug | Cell Type | Stimulant | IC50 (nM) | Reference |
| This compound | Feline Lymphocytes | Concanavalin A | 46 | [1] |
| Sirolimus | Feline Lymphocytes | Concanavalin A | 12 | [1] |
| This compound | Feline Lymphocytes | Pokeweed Mitogen | 33 | [1] |
| Sirolimus | Feline Lymphocytes | Pokeweed Mitogen | 15 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
In Vitro Effects on Apoptosis: A Complex Picture
The comparative effects of this compound and sirolimus on apoptosis in lymphocytes in vitro are not straightforward and appear to be context-dependent.
This compound has been shown to inhibit activation-induced cell death (AICD) in T-cell hybridomas and thymocytes.[2] This anti-apoptotic effect is thought to be mediated by its ability to block the DNA binding activity of the transcription factor Nur77, which is involved in TCR-mediated apoptosis.[3] However, in other contexts, such as in leukemic T-cells, this compound has been observed to induce apoptosis.
Sirolimus has been demonstrated to induce apoptosis in various cell types, including human osteosarcoma cells.[4] The pro-apoptotic effects of sirolimus are considered to contribute to its overall T-cell suppressive activity. It is suggested that sirolimus may promote apoptosis, which is a mechanism that contributes to T-cell suppression.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by this compound and sirolimus.
Caption: this compound inhibits calcineurin, preventing NFAT activation and IL-2 gene transcription.
Caption: Sirolimus inhibits mTORC1, blocking cell cycle progression in response to IL-2 signaling.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
T-cell stimulants (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 beads)
-
This compound and Sirolimus stock solutions
-
CFSE dye
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or culture the T-cell line.
-
Wash cells with PBS and resuspend at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and sirolimus in complete RPMI-1640.
-
Add 50 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration as the drugs).
-
Add 50 µL of the T-cell stimulant to the appropriate wells. Include unstimulated and stimulated control wells without any drug.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells and transfer them to FACS tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence intensity. Proliferation is indicated by a stepwise reduction in CFSE fluorescence in daughter cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a standard method for detecting apoptosis using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound and Sirolimus stock solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
24-well culture plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed Jurkat cells in a 24-well plate at a density of 0.5-1 x 10^6 cells/mL in complete RPMI-1640.
-
Treat the cells with various concentrations of this compound and sirolimus for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Identify four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Conclusion
In vitro, both this compound and sirolimus are potent inhibitors of lymphocyte proliferation, a key event in the immune response. However, they achieve this through distinct mechanisms of action, with this compound targeting the calcineurin-NFAT pathway and sirolimus inhibiting the mTOR pathway. This fundamental difference is reflected in their downstream effects. While sirolimus generally appears to be more potent in inhibiting proliferation based on available IC50 data, the effects on apoptosis are more complex and require further direct comparative studies. The choice between these agents in a research or clinical setting will depend on the specific application and the desired immunological outcome. The provided experimental protocols offer a framework for researchers to conduct their own in vitro comparisons and further elucidate the nuanced differences between these two critical immunosuppressive drugs.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound inhibits activation-induced cell death in T-cell hybridomas and thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks apoptosis by inhibiting the DNA binding activity of the transcription factor Nur77 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirolimus induces apoptosis and reverses multidrug resistance in human osteosarcoma cells in vitro via increasing microRNA-34b expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dose Dichotomy: A Comparative Guide to Low-Dose vs. High-Dose Cyclosporin A Efficacy in Research Models
For Researchers, Scientists, and Drug Development Professionals
Cyclosporin A (CsA), a potent calcineurin inhibitor, has long been a cornerstone of immunosuppressive therapy. However, emerging research reveals a fascinating dose-dependent dichotomy in its biological effects, with low-dose and high-dose regimens exhibiting distinct, and at times opposing, activities. This guide provides an objective comparison of the efficacy of low-dose versus high-dose CsA in various research models, supported by experimental data, detailed protocols, and mechanistic insights to inform preclinical and clinical research strategies.
Quantitative Data Comparison
The differential effects of this compound dosage are evident across various therapeutic areas. The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy in a Murine Model of Allograft Rejection
| Outcome Measure | Low-Dose CsA (e.g., <10 mg/kg/day) | High-Dose CsA (e.g., >15 mg/kg/day) | Reference |
| Mean Graft Survival (Days) | Variable, may be reduced compared to high dose | Significantly prolonged | [1] |
| Immune Cell Infiltration | Potential for pro-inflammatory cytokine induction | Significant reduction in T-cell infiltration | [2] |
| Regulatory T-cell (Treg) Population | May decrease Treg population, accelerating rejection | Can inhibit Treg function | [2][3] |
Table 2: Effects on Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis - EAE)
| Outcome Measure | Low-Dose CsA (e.g., 3 mg/kg/day) | High-Dose CsA (e.g., 20 mg/kg/day) | Reference |
| Disease Severity (Acute Phase) | Minor protective effect | Complete protection | [2] |
| Disease Relapse | Severe relapse observed | No relapse | [2] |
| Pro-inflammatory Cytokine Production (IFN-γ) | Increased | Suppressed | [2] |
Table 3: Dose-Dependent Effects on Cancer Models
| Outcome Measure | Low-Dose CsA (e.g., 1-2 mg/kg/day) | High-Dose CsA (e.g., 3-6 mg/kg/day) | Reference |
| 2-Year Survival (NSCLC with Chemotherapy) | 25% | 4% | [4] |
| Tumor Growth Inhibition (in vitro) | Less effective | Can induce cell cycle arrest and apoptosis | [2] |
Signaling Pathways: A Tale of Two Doses
The primary mechanism of action for this compound is the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is crucial for T-cell activation and proliferation.[5][6] However, the extent of this inhibition and its downstream consequences are dose-dependent.
At high doses , CsA effectively saturates its intracellular target, cyclophilin, leading to potent and widespread calcineurin inhibition. This blocks the dephosphorylation of NFAT, preventing its translocation to the nucleus and subsequent transcription of key pro-inflammatory cytokines like Interleukin-2 (IL-2).[2][7] This robust immunosuppression is the basis for its use in preventing organ transplant rejection.
Conversely, low-dose CsA results in partial and transient calcineurin inhibition. This can lead to paradoxical effects, including the activation of certain immune responses.[3][7] Some studies suggest that low-dose CsA may preferentially inhibit regulatory T-cells (Tregs) or induce pro-inflammatory cytokines, potentially enhancing anti-tumor immunity.[2][4]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for evaluating the dose-dependent effects of this compound in a murine model.
Protocol 1: Murine Skin Allograft Model
Objective: To evaluate the efficacy of low-dose vs. high-dose CsA in preventing skin graft rejection.
Materials:
-
This compound (CsA)
-
Vehicle (e.g., olive oil or a mixture of Cremophor EL and ethanol)
-
Donor and recipient mice (e.g., BALB/c and C57BL/6)
-
Standard surgical instruments
-
Anesthesia
Procedure:
-
Preparation of CsA: Dissolve CsA in the chosen vehicle to achieve the desired concentrations for low-dose (e.g., 5-10 mg/kg) and high-dose (e.g., 15-30 mg/kg) administration.
-
Animal Groups: Divide recipient mice into three groups: Vehicle control, Low-Dose CsA, and High-Dose CsA.
-
Skin Grafting:
-
Anesthetize both donor and recipient mice.
-
Prepare a graft bed on the dorsal thorax of the recipient mouse.
-
Harvest a full-thickness skin graft from the tail or back of the donor mouse.
-
Place the graft onto the prepared bed of the recipient and secure with sutures or clips.
-
-
CsA Administration:
-
Begin daily intraperitoneal or subcutaneous injections of the assigned treatment on the day of surgery (Day 0).
-
Continue administration for a predefined period (e.g., 14 days) or until graft rejection.
-
-
Monitoring and Endpoint:
-
Monitor the grafts daily for signs of rejection (inflammation, necrosis).
-
The primary endpoint is the median survival time (MST) of the skin grafts.
-
At the end of the study, tissues can be harvested for histological analysis and immunological assays (e.g., flow cytometry of draining lymph nodes and spleen).
-
Protocol 2: Experimental Autoimmune Uveitis (EAU) Model in Rats
Objective: To compare the effects of low- and high-dose CsA on the development and severity of autoimmune disease.
Materials:
-
This compound (CsA)
-
Vehicle for oral administration
-
Lewis rats
-
S-antigen (or other retinal autoantigen)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Bordetella pertussis toxin
Procedure:
-
Induction of EAU:
-
Emulsify the retinal antigen in CFA.
-
Immunize rats with a single subcutaneous injection of the emulsion at the base of the tail and in one hind footpad.
-
Administer Bordetella pertussis toxin intraperitoneally as a co-adjuvant.
-
-
Animal Groups and Treatment:
-
Divide immunized rats into groups: Vehicle control, Low-Dose CsA (e.g., 3 mg/kg/day), and High-Dose CsA (e.g., 20 mg/kg/day).
-
Administer treatments daily by oral gavage, starting from the day of immunization (Day 0) for a specified duration (e.g., 14 days).
-
-
Clinical Assessment:
-
Monitor the animals for clinical signs of uveitis using a slit lamp or ophthalmoscope, typically starting around day 8 post-immunization.
-
Score the severity of the disease based on a standardized scale.
-
-
Histopathological Analysis:
-
At the study endpoint, euthanize the animals and enucleate the eyes.
-
Fix, process, and section the eyes for hematoxylin (B73222) and eosin (B541160) (H&E) staining.
-
Evaluate the sections for inflammatory cell infiltration and retinal damage.
-
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficacy of low-dose versus high-dose this compound in a preclinical research model.
References
- 1. Evaluation of the in vivo dose-response relationship of immunosuppressive drugs using a mouse heart transplant model: application to cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 5. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Cyclosporin A vs. Alisporivir for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-established immunosuppressant Cyclosporin A (CsA) and its non-immunosuppressive analogue, Alisporivir (B1665226) (also known as Debio 025). This comparison is supported by experimental data to assist researchers in selecting the appropriate compound for their studies, whether in immunology, virology, or other related fields.
Introduction: A Shared Scaffold with Divergent Functions
This compound is a powerful, calcineurin-inhibiting immunosuppressant widely used to prevent organ transplant rejection and treat autoimmune diseases.[1][2] Its clinical utility is, however, accompanied by significant side effects, including nephrotoxicity and hypertension.[1] This has driven the development of analogues like Alisporivir, which was engineered to retain the ability to bind to host cell proteins called cyclophilins (Cyps) but eliminate the interaction with calcineurin.[3][4][5] This critical modification abolishes CsA's immunosuppressive activity, repositioning Alisporivir as a host-targeting antiviral agent with a potent efficacy against a range of viruses, most notably the Hepatitis C Virus (HCV).[3][6][7]
Mechanism of Action: The Calcineurin Switch
Both this compound and Alisporivir exert their primary effects by first binding to the intracellular protein, Cyclophilin A (CypA).[1][3] It is the subsequent action of this drug-cyclophilin complex that defines their profoundly different biological outcomes.
This compound: The CsA-CypA complex binds to and inhibits calcineurin, a calcium-dependent serine/threonine phosphatase.[1] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[1] By inhibiting calcineurin, CsA prevents NFAT's translocation to the nucleus, thereby blocking the transcription of key cytokines like Interleukin-2 (IL-2).[1] IL-2 is a crucial signal for T-cell proliferation and activation, and its suppression is the cornerstone of CsA's immunosuppressive effect.[1][2]
Alisporivir: Chemical modifications to the CsA structure prevent the Alisporivir-CypA complex from binding to calcineurin.[3][8] Consequently, Alisporivir does not inhibit the calcineurin-NFAT pathway and is devoid of immunosuppressive activity.[4][9] Its antiviral mechanism stems from inhibiting the peptidyl-prolyl isomerase (PPIase) activity of CypA, which many viruses, including HCV, hijack for proper protein folding and replication.[3][10] By occupying the active site of CypA, Alisporivir prevents viral proteins, such as HCV's NS5A, from interacting with CypA, thereby disrupting the viral life cycle.[10][11]
Below are diagrams illustrating these distinct signaling pathways.
Caption: this compound's immunosuppressive signaling pathway.
Caption: Alisporivir's non-immunosuppressive antiviral mechanism.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the activity of this compound and Alisporivir.
Table 1: Cyclophilin Binding and Calcineurin Inhibition
| Compound | Target | Metric | Value | Notes |
|---|---|---|---|---|
| This compound | Cyclophilin A | Kd | ~13-37 nM[12] | Dissociation constant, indicates binding affinity. |
| Cyclophilin A | Kd | 36.8 nM[13] | Determined by fluorescence measurements. | |
| Cyclophilin B | Kd | 9.8 nM[13] | Stronger affinity than for CypA. | |
| Cyclophilin C | Kd | 90.8 nM[13] | Weaker affinity than for CypA. | |
| Calcineurin | IC50 | ~7000-fold lower than Alisporivir[14] | Potent inhibitor (via CypA complex). | |
| Alisporivir | Cyclophilin A | Ki | 0.34 nM[15] | Inhibition constant, indicates potent inhibition. |
| Cyclophilin A | Binding | Enhanced affinity vs. CsA[3] | Structural modifications improve binding. |
| | Calcineurin | Binding | Abolished[3][4] | Key to its non-immunosuppressive profile. |
Table 2: Immunosuppressive vs. Antiviral Activity
| Compound | Activity Type | Metric | Value | Organism/System |
|---|---|---|---|---|
| This compound | Immunosuppression | IC50 | 15.8 ± 2.3 ng/mL[16] | Canine T-cell proliferation. |
| Antiviral | EC50 | Less potent than Alisporivir[14][17] | HCV replicon system. | |
| Alisporivir | Immunosuppression | - | No T-cell inhibition[9] | Non-immunosuppressive. |
| Antiviral (HCV) | EC50 | ~0.03 - 0.04 µM[18][19] | HCV Genotype 1b replicon. | |
| Antiviral (HCV) | Viral Load ↓ | -3.6 log10 IU/mL[4] | Phase I study, monotherapy. |
| | Antiviral (Coronaviruses) | Activity | Blocks SARS-CoV & MERS-CoV[20] | In vitro cell culture models. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Cellular Calcineurin Phosphatase Activity Assay
This protocol is used to determine if a compound inhibits calcineurin activity in a cellular context, a key differentiator between CsA and Alisporivir.
Objective: To measure the Ca2+/Calmodulin-dependent phosphatase activity of calcineurin in cell or tissue extracts.
Principle: This colorimetric assay measures the amount of free phosphate (B84403) released from a specific phosphopeptide substrate (e.g., RII phosphopeptide) by calcineurin. The detection of free phosphate is based on the Malachite Green assay.[21] Specificity is achieved by comparing activity in the presence and absence of calcium (using EGTA to chelate Ca2+), as calcineurin is calcium-dependent.[22]
Materials:
-
Cell/Tissue Lysate: Prepared in a hypotonic lysis buffer.[23]
-
Calcineurin Phosphatase Activity Assay Kit (e.g., Abcam ab139464, Creative BioMart CBM-GT-2305).[24][25]
-
Kit Components typically include: 2X Assay Buffer, Calmodulin, EGTA Buffer, RII Phosphopeptide Substrate, Phosphate Standard, and a colorimetric reagent (e.g., BIOMOL GREEN™).[22][25]
-
Microplate reader (620 nm).[25]
Procedure:
-
Sample Preparation:
-
Assay Setup:
-
Prepare a phosphate standard curve according to the kit manufacturer's protocol.[22]
-
In a 96-well plate, set up the following reactions for each sample:
-
Total Phosphatase Activity: Lysate + Assay Buffer (with Calmodulin) + Substrate.
-
Ca2+-Independent Activity: Lysate + EGTA Buffer + Substrate.
-
Background Control: Lysate + Assay Buffer (with Calmodulin) without substrate.
-
-
Pre-incubate the plate with lysates and test compounds (e.g., CsA, Alisporivir) for 10-20 minutes at 30°C.
-
-
Reaction:
-
Detection:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the amount of phosphate released using the standard curve.
-
Calcineurin activity = (Phosphate released in "Total Activity" well) - (Phosphate released in "Ca2+-Independent Activity" well).
-
Compare the calcineurin activity in treated samples to untreated controls to determine the percent inhibition.
-
Protocol 2: HCV Replicon Assay for Antiviral Activity
This assay is fundamental for quantifying the in vitro antiviral potency of compounds like Alisporivir against Hepatitis C Virus.
Objective: To determine the half-maximal effective concentration (EC50) of a compound that inhibits HCV RNA replication.
Principle: This cell-based assay uses human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon).[19] The replicon contains the viral non-structural proteins required for replication and a reporter gene, such as luciferase, for easy quantification. A decrease in reporter signal corresponds to an inhibition of viral replication.[18]
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter.[18]
-
Complete DMEM (supplemented with FBS, Penicillin-Streptomycin, and a selection agent like G418).[18]
-
Test compounds (Alisporivir, CsA) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells into 96-well plates at a density of ~1 x 10⁴ cells/well and incubate overnight.[18]
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., Alisporivir) in culture medium. Ensure the final DMSO concentration is non-toxic (<0.5%).[18]
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include vehicle-only (DMSO) and untreated controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[18]
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of treated wells to the vehicle control wells (representing 100% replication).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the EC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Caption: Experimental workflow for the HCV Replicon Assay.
Conclusion
This compound and Alisporivir represent a fascinating case of molecular repurposing. While they share a common cyclophilin-binding scaffold, a subtle structural modification completely alters their mechanism of action and therapeutic application.
-
This compound remains a cornerstone of immunosuppressive therapy, acting through the potent inhibition of the calcineurin-NFAT signaling pathway. Its use in research is appropriate for studies requiring broad immunosuppression or for investigating T-cell activation pathways.
-
Alisporivir is a selective, non-immunosuppressive cyclophilin inhibitor. It serves as an invaluable tool for studying the role of host cyclophilins in viral replication and other cellular processes without the confounding effects of immunosuppression. Its high genetic barrier to resistance and pangenotypic activity make it a continued subject of interest in antiviral drug development.[3][6][7]
The choice between these two compounds should be guided by the specific experimental question: Is the goal to suppress the immune system or to inhibit cyclophilin activity for antiviral or other non-immunosuppressive purposes? This guide provides the foundational data and protocols to make that decision effectively.
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
- 5. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclophilin-inhibitor alisporivir stimulates antigen presentation thereby promoting antigen-specific CD8+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparative binding studies of cyclophilins to this compound and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. benchchem.com [benchchem.com]
- 16. In-vitro immunosuppression of canine T-lymphocyte-specific proliferation with dexamethasone, cyclosporine, and the active metabolites of azathioprine and leflunomide in a flow-cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alisporivir, a cyclosporin derivative that selectively inhibits cyclophilin, for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Calcineurin Phosphatase Activity Assay Kit (Colorimetric) (ab139461) | Abcam [abcam.com]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]
- 25. Cellular calcineurin activity assay Kit - Creative BioMart [creativebiomart.net]
A Comparative Analysis of the Toxicological Profiles of Cyclosporin A and Cyclosporin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the toxicities of Cyclosporin A (CsA) and its analogue, Cyclosporin G (CsG). While both are potent immunosuppressants, preclinical evidence strongly suggests that CsG offers a superior safety profile, particularly concerning nephrotoxicity. This document synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying toxicological pathways to inform future research and drug development efforts.
Executive Summary
This compound is a cornerstone of immunosuppressive therapy, but its clinical utility is often limited by significant side effects, most notably nephrotoxicity and hepatotoxicity.[1][2] This has driven the search for analogues with an improved therapeutic index. Cyclosporin G, which differs from CsA by a single amino acid substitution, has emerged as a promising candidate. Numerous animal studies have demonstrated that CsG retains potent immunosuppressive activity while exhibiting markedly reduced kidney and liver toxicity compared to CsA.[3][4][5] These differences are largely attributed to variations in their pharmacokinetic profiles, leading to lower tissue accumulation of CsG.[5]
Data Presentation: Quantitative Comparison of Toxicities
The following tables summarize the key quantitative data from comparative studies of this compound and Cyclosporin G.
Table 1: Comparative Nephrotoxicity in a Rat Model
| Parameter | Control | This compound (15 mg/kg) | Cyclosporin G (15 mg/kg) | Cyclosporin G (25 mg/kg) |
| Glomerular Filtration Rate (GFR) (mL/min/100g) | 0.62 ± 0.06 | 0.16 ± 0.04 | 0.41 ± 0.10 | 0.39 ± 0.16 |
| Serum Creatinine (B1669602) (mg/dL) | 0.56 ± 0.03 | 0.94 ± 0.06 | 0.68 ± 0.09 | Not Reported |
Data from a 21-day study in salt-depleted Sprague-Dawley rats.
Table 2: Comparative Immunosuppressive Efficacy in a Rabbit Model
| Parameter | This compound (10 mg/kg/day) | Cyclosporin G (15 mg/kg/day) |
| Mean Skin Graft Survival Time (days) | > 20.5 | 15.0 |
| 50% Inhibitory Concentration (IC50) for Lymphocyte Proliferation (µg/L) | 19 ± 4 | 60 ± 7 |
In vivo data from a rabbit skin allograft model and in vitro data from human and rabbit lymphocyte proliferation assays.[3]
Table 3: Comparative Hepatotoxicity in BALB/c Mice
| Parameter | Control | This compound (150 mg/kg/day) | Cyclosporin G (150 mg/kg/day) |
| Blood Urea (B33335) (mmol/L) | 5.6 ± 0.8 | 18.2 ± 3.5 | 10.1 ± 2.1 |
| Histological Changes in Liver | Normal | Marked Changes | Some Changes |
Data from a 3-week study in BALB/c mice. While direct comparative ALT/AST levels were not provided in this specific study, the histological findings and blood urea levels suggest more significant overall toxicity with CsA.[3] Another study focusing on CsA alone in rats showed significant increases in ALT, AST, and bilirubin (B190676) levels.[6]
Experimental Protocols
In Vivo Toxicity Assessment in a Rat Model
A frequently cited methodology for comparing the nephrotoxicity of CsA and CsG involves a salt-depleted rat model, which enhances cyclosporin-induced kidney injury.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Diet: Animals are fed a low-salt diet to potentiate cyclosporin nephrotoxicity.
-
Drug Administration: this compound or Cyclosporin G, dissolved in a vehicle like olive oil, is administered daily via subcutaneous injection for a period of 21 to 28 days. Dosages in comparative studies often range from 15 to 25 mg/kg/day.
-
Sample Collection: Blood samples are collected periodically to measure serum creatinine and blood urea nitrogen (BUN). At the end of the study, animals are anesthetized for the measurement of Glomerular Filtration Rate (GFR) and collection of kidney tissue for histological analysis.
-
GFR Measurement (Inulin Clearance):
-
A bolus of inulin (B196767) is administered intravenously, followed by a constant infusion.
-
After a stabilization period, timed urine samples are collected via a bladder catheter.
-
Blood samples are taken at the beginning and end of the urine collection period.
-
Inulin concentrations in plasma and urine are determined, and GFR is calculated using the standard clearance formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.[7][8][9][10]
-
-
Serum Creatinine Measurement (Jaffe's Method):
-
Serum is deproteinized.
-
The protein-free supernatant is mixed with an alkaline picrate (B76445) solution.
-
The rate of color change is measured spectrophotometrically and is proportional to the creatinine concentration.[11][12][13][14]
-
-
Histopathology: Kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess for signs of toxicity such as tubular vacuolization, interstitial fibrosis, and arteriolar hyalinosis.
Signaling Pathways and Experimental Workflows
This compound-Induced Nephrotoxicity Signaling Pathway
This compound's nephrotoxic effects are multifactorial, with a key mechanism involving the upregulation of Transforming Growth Factor-beta (TGF-β), leading to renal fibrosis.[15][16][17]
Caption: CsA-induced nephrotoxicity pathway.
This compound-Induced Hepatotoxicity Signaling Pathway
The hepatotoxicity of this compound is strongly linked to the induction of oxidative stress and mitochondrial dysfunction.[6][18][19][20]
References
- 1. Mechanism of cyclosporine A nephrotoxicity: Oxidative stress, autophagy, and signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat Creatinine Assay Kits (Enzymatic) | Crystal Chem [crystalchem.com]
- 3. Cyclosporine A versus cyclosporine G: a comparative study of survival, hepatotoxicity, nephrotoxicity, and splenic atrophy in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and G with and without azathioprine regarding immunosuppressive efficacy, toxicity, and pharmacokinetics in Lewis rats [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental nephrotoxicity, hepatotoxicity and pharmacokinetics of cyclosporin G versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress and Liver Morphology in Experimental Cyclosporine A-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of glomerular filtration rate in conscious unrestrained rats with inulin infused by implanted osmotic pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical and histopathological evaluation of Al2O3 nanomaterials in kidney of Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.6. Serum Creatinine Assessment [bio-protocol.org]
- 13. Analysis of creatinine in mouse and rat serum by ion exchange high performance liquid chromatography for in vivo studies of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Role for TGF-beta in cyclosporine-induced modulation of renal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of TGF beta receptor-triggered signaling cascades rapidly induced by the calcineurin inhibitors this compound and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Involvement of oxidative species in cyclosporine-mediated cholestasis [frontiersin.org]
- 19. Involvement of oxidative species in cyclosporine-mediated cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidative Stress and Liver Morphology in Experimental Cyclosporine A-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Cyclosporin A's Off-Target Effects: A Proteomic Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of a drug is as crucial as defining its on-target efficacy. This guide provides a comprehensive comparison of proteomic approaches to validate the off-target effects of the widely used immunosuppressant, Cyclosporin A (CsA). We delve into quantitative data, detailed experimental protocols, and a comparative look at alternatives, offering a critical resource for informed drug development and research.
This compound is a cornerstone of immunosuppressive therapy, primarily preventing organ transplant rejection. Its on-target mechanism is well-established: CsA binds to cyclophilin A, and this complex then inhibits calcineurin, a key phosphatase in the T-cell activation pathway.[1] This inhibition ultimately suppresses the immune response. However, the clinical use of CsA is often hampered by significant side effects, including nephrotoxicity, neurotoxicity, and cardiovascular complications, which are largely attributed to its off-target interactions.[1] Proteomics offers a powerful lens to systematically identify and quantify these unintended interactions, providing a more complete picture of CsA's cellular impact.
Quantitative Proteomic Analysis: On-Target vs. Off-Target Interactions
A critical aspect of validating off-target effects is to quantify the binding affinity of this compound to its intended targets versus unintended ones. This allows for a risk-benefit assessment and can guide the development of more specific analogues. The following table summarizes key binding affinity data from proteomic and biochemical studies.
| Target Type | Protein Target | Method | Binding Affinity (Kd) | Implication |
| On-Target | Cyclophilin A | Fluorescence Measurement | 36.8 nM | Primary therapeutic target for immunosuppression.[2] |
| Cyclophilin B | Fluorescence Measurement | 9.8 nM | High-affinity on-target interaction.[2] | |
| Cyclophilin C | Fluorescence Measurement | 90.8 nM | On-target interaction with lower affinity compared to A and B.[2] | |
| Off-Target | Calpain 2 | Surface Plasmon Resonance | Weaker than Cyclophilin A | Implicated in apoptosis and nephrotoxicity.[1] |
| Caspase 3 | Surface Plasmon Resonance | Weaker than Cyclophilin A | Key executioner of apoptosis; linked to CsA-induced cell death.[1] | |
| p38 MAP Kinase 14 | Surface Plasmon Resonance | Weaker than Cyclophilin A* | Involved in stress and inflammatory responses; potential role in toxicity.[1] | |
| Calmodulin | Fluorescence Measurement | ~1.2 µM | Weak interaction; physiological relevance is debated.[2][3] | |
| Actin | Fluorescence Measurement | ~5.7 µM | Very weak interaction; unlikely to be a primary off-target.[2] |
*Specific Kd values were not provided in the abstract, but the study indicated a weaker interaction compared to the on-target Cyclophilin A.[1]
Unveiling Off-Targets: Key Experimental Protocols
Several proteomic methodologies can be employed to identify and validate the off-target effects of this compound. Here, we detail two powerful approaches: Chemical Proteomics using affinity chromatography and Thermal Proteome Profiling (TPP).
Chemical Proteomics: Affinity Chromatography-Based Target Identification
This method relies on immobilizing the drug of interest to a solid support to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.
Experimental Protocol:
-
Probe Synthesis: Synthesize a this compound analogue that incorporates a linker arm with a reactive group suitable for immobilization (e.g., an amine or carboxyl group) without significantly altering its binding properties.
-
Immobilization: Covalently attach the CsA analogue to a solid support, such as NHS-activated sepharose beads, to create the affinity resin. A control resin, where the linker is attached without CsA, should also be prepared.
-
Cell Lysis: Culture relevant cells (e.g., human kidney proximal tubule cells for nephrotoxicity studies) and prepare a total cell lysate under non-denaturing conditions to preserve protein interactions.
-
Affinity Enrichment: Incubate the cell lysate with both the CsA-coupled resin and the control resin. Proteins that bind to CsA will be captured on the affinity resin.
-
Washing: Thoroughly wash the resins to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the resin. This can be achieved by competitive elution with an excess of free this compound or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the CsA-resin eluate compared to the control are considered potential off-targets.
Thermal Proteome Profiling (TPP)
TPP is a powerful in-situ method to assess drug-protein interactions within a cellular environment. It is based on the principle that the thermal stability of a protein changes upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with either this compound or a vehicle control.
-
Thermal Challenge: Aliquot the treated samples and heat them to a range of different temperatures.
-
Separation of Soluble and Aggregated Proteins: After heating, cool the samples and centrifuge to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Digestion and Labeling: Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve". A shift in the melting curve between the CsA-treated and control samples indicates a direct interaction between CsA and that protein.
Visualizing the Pathways and Workflows
To better understand the complex processes involved, the following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow for off-target identification.
The Landscape of Alternatives: A Comparative Outlook
While this compound remains a vital immunosuppressant, its off-target effects have driven the development and use of alternative drugs. Tacrolimus (B1663567) (FK-506) and Sirolimus (Rapamycin) are two prominent examples.
-
Tacrolimus: Like CsA, tacrolimus is a calcineurin inhibitor. However, it binds to a different immunophilin, FKBP12, to exert its effect.[4] While it shares a similar therapeutic goal, its off-target profile and associated side effects, such as a higher incidence of neurotoxicity and new-onset diabetes, differ from those of CsA.[5]
-
Sirolimus (Rapamycin): Sirolimus acts through a different mechanism, inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.[6] This distinct mechanism of action results in a different spectrum of on- and off-target effects.
A direct, comprehensive proteomic comparison of the off-target profiles of this compound, Tacrolimus, and Sirolimus would be highly valuable to the research community. While some comparative proteomic studies have been conducted, for instance, on the effects of rapamycin versus a CsA/rapamycin combination, a head-to-head comparison of their complete off-target landscapes is an area ripe for further investigation.[6] Such studies would provide a clearer rationale for drug selection based on a patient's specific risk factors and the desired therapeutic outcome.
Conclusion
The validation of off-target effects is a non-negotiable aspect of modern drug development and a deep understanding of a drug's mechanism of action. Proteomic approaches provide an unbiased and global view of a drug's interactions within the complex cellular environment. For this compound, these techniques have been instrumental in identifying key off-target proteins that likely contribute to its well-documented side effects. By employing the quantitative methods and experimental protocols outlined in this guide, researchers can more effectively navigate the intricate web of drug-protein interactions, paving the way for the design of safer and more effective therapeutics.
References
- 1. Human structural proteome-wide characterization of Cyclosporine A targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative binding studies of cyclophilins to this compound and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular targets of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Proteomic Analysis of Rapamycin Versus Cyclosporine Combination Treatment in Mouse Podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cyclosporin A Monitoring: A Comparative Guide to Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in therapeutic drug monitoring, understanding the nuances of immunoassay performance is paramount. This guide provides an objective comparison of the cross-reactivity of Cyclosporin A (CsA) metabolites in commonly used immunoassays, supported by experimental data and detailed protocols to aid in the informed selection and interpretation of these critical diagnostic tools.
This compound, a cornerstone of immunosuppressive therapy, undergoes extensive metabolism, resulting in numerous metabolites that can interfere with its accurate measurement. Immunoassays, while offering speed and convenience, are susceptible to varying degrees of cross-reactivity with these metabolites, potentially leading to an overestimation of the parent drug concentration and impacting clinical decision-making. This guide delves into the specifics of this cross-reactivity across different platforms.
Quantitative Comparison of Metabolite Cross-Reactivity
The following table summarizes the percentage of cross-reactivity of major this compound metabolites in various commercial immunoassays. This data highlights the significant variability between different methods and underscores the importance of selecting an assay with the desired specificity for the parent compound.
| Immunoassay Platform | Antibody Type | Metabolite | % Cross-Reactivity |
| CEDIA® CsA PLUS | Monoclonal | AM1 | 4.0% - 8.1%[1][2] |
| AM9 | 20% - 32.5%[1][3] | ||
| AM4n | 16% - 21.7%[1][3] | ||
| AM19 | 0.9%[3] | ||
| EMIT® | Monoclonal | AM1 | ~0% - 7%[2] |
| AM9 | 6% - 25%[2] | ||
| FPIA (Abbott TDx/AxSYM) | Polyclonal/Monoclonal | AM1 | 7% - 44%[2][4] |
| AM9 | 12.6%[2] | ||
| M17 (AM1) | 50% - 116%[4] | ||
| M1 (AM9) | 14% - 44%[4] | ||
| M18 | 17% - 79%[4] | ||
| Radioimmunoassay (RIA) | Polyclonal (Sandoz) | M1 (AM9) | 14%[4] |
| M17 (AM1) | 50%[4] | ||
| M18 | 17%[4] | ||
| ECLIA | AM1 | 2%[5] | |
| AM9 | 6%[5] | ||
| AM4n | 2%[5] |
Note: The degree of cross-reactivity can be influenced by the specific antibody clone used, the assay principle, and the concentration of both the parent drug and the metabolite.[6][7] High-performance liquid chromatography (HPLC) remains the gold standard for specific measurement of the parent drug, showing little to no metabolite interference.[6][8]
Experimental Protocols for Assessing Cross-Reactivity
The determination of metabolite cross-reactivity is a critical step in the validation of any immunoassay for therapeutic drug monitoring. A generalized experimental protocol, based on methodologies cited in the literature, is outlined below.
Objective:
To quantify the degree of interference of this compound metabolites in a specific immunoassay.
Materials:
-
Drug-free whole blood (EDTA anticoagulant).
-
Purified this compound standard.
-
Purified this compound metabolites (e.g., AM1, AM9, AM4N).
-
The immunoassay system being evaluated (e.g., CEDIA, EMIT, FPIA analyzer and corresponding reagents).
-
Calibrators and controls for the immunoassay.
-
Precision pipettes and laboratory consumables.
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare individual stock solutions for each metabolite to be tested.
-
Create a series of samples by spiking known concentrations of the this compound standard into drug-free whole blood to establish a baseline.
-
For cross-reactivity assessment, spike a known concentration of a single metabolite into aliquots of drug-free whole blood. A common concentration used is 500 µg/L or 1000 ng/mL.[1][9]
-
To evaluate the effect of metabolites in the presence of the parent drug, prepare samples containing a fixed concentration of this compound (e.g., 300 µg/L) spiked with varying concentrations of the metabolite.[2]
-
-
Sample Lysis and Analysis:
-
Lyse the prepared whole blood samples according to the specific instructions of the immunoassay manufacturer. This step is crucial for releasing the drug from red blood cells.
-
Analyze the samples on the automated immunoassay platform.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = [(Apparent CsA concentration in metabolite-spiked sample) / (Concentration of spiked metabolite)] x 100%
-
For samples containing both CsA and the metabolite, the contribution of the parent drug is first subtracted.
-
The following diagram illustrates the typical workflow for evaluating immunoassay cross-reactivity.
Mechanism of Action of this compound
To appreciate the significance of accurate measurement, it is essential to understand the mechanism by which this compound exerts its immunosuppressive effects. CsA primarily targets T-lymphocytes, key players in the adaptive immune response.
Upon entering a T-cell, this compound binds to its intracellular receptor, cyclophilin.[10][11] This newly formed complex then inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase.[11][12] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[11][13]
In its phosphorylated state, NFAT cannot translocate to the nucleus. This blockage of nuclear translocation prevents the transcription of genes encoding for various cytokines, most notably Interleukin-2 (IL-2).[10][11] IL-2 is a potent T-cell growth factor, and its reduced production leads to a dampening of the T-cell-mediated immune response, which is critical for preventing organ rejection.[11]
The following diagram visualizes this key signaling pathway.
Conclusion
The choice of an immunoassay for this compound monitoring has significant implications for patient management. While assays with higher cross-reactivity may provide a broader picture of both the parent drug and its metabolites, those with greater specificity are essential when precise quantification of the active parent compound is required. This guide provides the foundational data and protocols to assist researchers and clinicians in making informed decisions, ultimately contributing to the safer and more effective use of this compound. It is recommended that laboratories clearly state the assay method used and its known biases when reporting results.[14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclosporin whole blood immunoassays (AxSYM, CEDIA, and Emit): a critical overview of performance characteristics and comparison with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter Analytical Evaluation of the Automated Electrochemiluminescence Immunoassay for Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Cyclosporin assays, metabolite cross-reactivity, and pharmacokinetic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclosporine and Tacrolimus Assays - Class II Special Controls Guidance Document for Industry and FDA | FDA [fda.gov]
- 10. dovepress.com [dovepress.com]
- 11. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 12. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Validation and Comparison Guide for a Novel Cyclosporin A ELISA Kit for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of the new "CycloSure" Cyclosporin A (CsA) ELISA kit and an objective comparison with other commercially available kits and the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The data presented herein is intended to equip researchers with the necessary information to make an informed decision for their specific research needs.
Introduction to this compound Quantification
This compound is a potent immunosuppressant critical in preventing organ transplant rejection and treating autoimmune diseases. Accurate quantification of CsA in biological samples is paramount for both therapeutic drug monitoring and research purposes. While immunoassays like ELISA offer a convenient and high-throughput method for CsA detection, their performance can be influenced by cross-reactivity with CsA metabolites.[1][2] High-performance liquid chromatography (HPLC) and LC-MS/MS are considered the reference methods for their high specificity and accuracy.[1][2][3] This guide evaluates the performance of the new CycloSure ELISA kit in this context.
Principle of the CycloSure Competitive ELISA
The CycloSure ELISA kit is a competitive immunoassay. In this format, CsA present in the sample competes with a fixed amount of horseradish peroxidase (HRP)-conjugated CsA for binding to a limited number of anti-CsA antibodies coated on the microplate wells. The resulting color development is inversely proportional to the amount of CsA in the sample.[4]
Caption: Competitive ELISA principle for this compound quantification.
Performance Characteristics and Comparison
The performance of the CycloSure CsA ELISA kit was rigorously evaluated and compared with other commercially available kits and the LC-MS/MS method. The results are summarized in the tables below.
Table 1: Comparison of this compound Quantification Methods
| Parameter | CycloSure ELISA Kit (New) | Competitor ELISA Kit A | Competitor ELISA Kit B | LC-MS/MS (Gold Standard) |
| Assay Principle | Competitive ELISA | Competitive ELISA | Competitive ELISA | Chromatographic Separation & Mass Detection |
| Detection Range | 0.5 - 50 ng/mL | 1.0 - 100 ng/mL[5] | 0.78 - 50 ng/mL[6] | 0.5 - 500 ng/mL |
| Sensitivity | 0.35 ng/mL | 1.0 ng/mL[4][5] | < 0.37 ng/mL[6] | 0.1 ng/mL |
| Sample Volume | 50 µL | 100 µL | 50 µL | 100 µL |
| Assay Time | 1.5 hours[5] | 2 hours[7][8] | 1.5 hours[5] | 4-6 hours |
| Cross-reactivity | Low (see Table 2) | Variable[2] | Variable[2] | Very Low to None |
| Throughput | High | High | High | Low |
Table 2: Precision and Accuracy of the CycloSure ELISA Kit
| Parameter | Low Concentration (2 ng/mL) | Medium Concentration (10 ng/mL) | High Concentration (40 ng/mL) |
| Intra-Assay Precision (CV%) | 4.2% | 3.8% | 4.5% |
| Inter-Assay Precision (CV%) | 6.8% | 5.5% | 6.1% |
| Recovery (%) vs. LC-MS/MS | 108% | 105% | 103% |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
Experimental Validation Workflow
The validation of the CycloSure CsA ELISA kit followed a structured workflow to assess its performance characteristics systematically.
Caption: Workflow for the validation of the this compound ELISA kit.
Specificity (Cross-reactivity)
Objective: To determine the cross-reactivity of the CycloSure ELISA kit with major CsA metabolites.
Protocol:
-
Prepare a standard curve for CsA according to the kit instructions.
-
Prepare serial dilutions of major CsA metabolites (e.g., AM1, AM9, AM4N) at concentrations ranging from 1 to 1000 ng/mL.
-
Run the metabolite samples in the ELISA plate in the same manner as the CsA standards.
-
Calculate the concentration of the metabolites using the CsA standard curve.
-
Determine the percentage of cross-reactivity using the following formula: (Apparent CsA concentration / Actual metabolite concentration) x 100%
Sensitivity (Limit of Detection and Quantification)
Objective: To determine the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ) of the assay.
Protocol:
-
LOD: Assay the zero standard (blank) 20 times. The LOD is calculated as the mean optical density (OD) of the blank plus three times its standard deviation.
-
LLOQ: Assay a series of low-concentration CsA samples. The LLOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy (typically CV% < 20% and recovery between 80-120%).
Precision (Intra- and Inter-Assay)
Objective: To assess the reproducibility of the kit.
Protocol:
-
Intra-Assay Precision: Assay three samples with low, medium, and high CsA concentrations 20 times on the same plate. Calculate the mean, standard deviation, and coefficient of variation (CV%) for each sample.[8]
-
Inter-Assay Precision: Assay the same three samples on three different plates on three different days. Calculate the mean, standard deviation, and CV% for each sample across the three runs.[8]
Accuracy (Spike and Recovery)
Objective: To evaluate the accuracy of the kit in a given sample matrix.
Protocol:
-
Select pooled human serum samples.
-
Spike the samples with known concentrations of CsA (low, medium, and high).
-
Assay the spiked and un-spiked samples.
-
Calculate the percentage of recovery using the formula: ((Measured concentration in spiked sample - Measured concentration in un-spiked sample) / Spiked concentration) x 100%[8]
Comparison with LC-MS/MS
Objective: To compare the results obtained from the CycloSure ELISA kit with the gold-standard LC-MS/MS method.
Protocol:
-
Obtain a panel of at least 50 patient samples previously analyzed for CsA concentration by a validated LC-MS/MS method.
-
Analyze the same samples using the CycloSure ELISA kit according to the manufacturer's instructions.
-
Perform a correlation analysis (e.g., Passing-Bablok regression or Bland-Altman plot) to compare the results from the two methods.
Conclusion
The CycloSure this compound ELISA kit demonstrates high sensitivity, good precision, and acceptable accuracy for the quantification of CsA in research samples. The competitive ELISA format allows for a rapid and high-throughput workflow. While immunoassays may show some degree of overestimation compared to the highly specific LC-MS/MS method, the CycloSure kit exhibits minimal cross-reactivity with major metabolites, making it a reliable tool for many research applications.[1][2] For studies requiring absolute quantification without any interference, LC-MS/MS remains the reference method. Researchers should consider the balance between throughput, cost, and the required level of specificity for their particular study when selecting a quantification method.
References
- 1. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of five cyclosporin immunoassays with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. biocompare.com [biocompare.com]
- 7. biomatik.com [biomatik.com]
- 8. ELISA Kit for this compound (CsA) | CEK644Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
A Comparative Guide to Cyclosporin A Formulations: Pharmacokinetics and Bioequivalence
For Researchers, Scientists, and Drug Development Professionals
Cyclosporin A (CsA) is a cornerstone of immunosuppressive therapy, pivotal in preventing organ transplant rejection and managing autoimmune disorders. The efficacy and safety of CsA are intrinsically linked to its pharmacokinetic profile, which can vary significantly between different oral formulations. This guide provides an objective comparison of the pharmacokinetic performance of major this compound formulations, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of this critical therapeutic agent.
Formulation Differences and Their Impact on Absorption
Oral this compound is available in two primary types of formulations: the original oil-based formulation (unmodified) and a later-developed microemulsion formulation (modified).[1][2]
-
Unmodified this compound (e.g., Sandimmune®): This formulation is lipophilic and requires emulsification by bile salts in the gastrointestinal tract for absorption.[1] This dependence on bile leads to erratic and unpredictable bioavailability, which can be influenced by food intake and individual patient factors.[1] The bioavailability of this formulation is approximately 30%, with high inter- and intra-patient variability.[3]
-
Modified this compound (e.g., Neoral®, Gengraf®): This formulation is a microemulsion preconcentrate that spontaneously forms a fine microemulsion upon contact with aqueous fluids in the gut.[1] This characteristic makes its absorption less dependent on bile, resulting in more consistent and predictable bioavailability.[1]
Comparative Pharmacokinetic Data
Clinical studies have consistently demonstrated the superior pharmacokinetic profile of the modified microemulsion formulation compared to the original oil-based formulation. Switching from the unmodified to the modified formulation at a 1:1 dose ratio results in a significant increase in drug exposure.[3][4]
Studies comparing the branded modified formulation (Neoral®) with generic versions have also been conducted. While many generic formulations are approved based on bioequivalence studies, some research raises concerns about their interchangeability in clinical practice, suggesting that close monitoring is necessary when switching between formulations.[5][6][7]
Below is a summary of key pharmacokinetic parameters from comparative studies.
| Formulation Comparison | Cmax (Peak Concentration) | AUC (Total Drug Exposure) | Tmax (Time to Peak Concentration) | Bioavailability | Key Findings & Citations |
| Modified (Neoral®) vs. Unmodified (Sandimmune®) | 40% to 106% greater with Neoral®[8] | 20% to 50% greater with Neoral®[8] | Significantly shorter with Neoral®[9][10] | Higher and more consistent with Neoral®[1][3][8][9][11][12] | The microemulsion formulation (Neoral®) demonstrates significantly improved and more predictable absorption compared to the oil-based formulation (Sandimmune®). These formulations are not bioequivalent and cannot be used interchangeably without physician supervision.[8][12] A 1:1 dose conversion from Sandimmune® to Neoral® leads to a notable increase in Cmax and AUC.[3][4] |
| Branded (Neoral®) vs. Generic Modified | Generally similar, but some studies show differences.[6][13][14][15] | Generally similar, but some studies show differences.[6][13][14][15] | Generally similar.[13][16] | Considered bioequivalent in many studies.[13][16] | While many generic modified formulations are deemed bioequivalent to Neoral®, some studies suggest potential differences in clinical outcomes and pharmacokinetic variability, warranting caution and therapeutic drug monitoring when switching between formulations.[5][6][7][14][15] |
| Oral Solution vs. Capsules (Unmodified) | No significant difference.[17] | No significant difference.[17] | Significantly longer for capsules.[17] | Similar.[17] | The oral solution and capsule forms of the unmodified cyclosporine have similar pharmacokinetics, with the exception of a longer time to peak concentration for the capsules.[17] |
Experimental Protocols
The following outlines a typical methodology employed in clinical trials comparing the pharmacokinetics of different this compound formulations.
1. Study Design:
-
Design: Most studies utilize a randomized, crossover design where each subject receives both the test and reference formulations in a sequential order with a washout period in between.[3][13][16] Some studies may use a parallel-group design.[11]
-
Subjects: Healthy volunteers or stable organ transplant recipients (e.g., kidney, liver, heart) are typically enrolled.[1][9][11][13]
2. Drug Administration:
-
A single oral dose of this compound is administered, often after an overnight fast.[11] The dosage is typically standardized (e.g., mg/kg body weight).[3][16]
3. Blood Sampling:
-
Whole blood samples are collected in EDTA-containing tubes at predetermined time points.[16][18]
-
Sampling typically occurs pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours) to construct a pharmacokinetic profile.[16][18] The 2-hour post-dose concentration (C2) is often highlighted as a good surrogate marker for overall drug exposure (AUC).[19][20][21]
4. Bioanalytical Method:
-
Sample Preparation: Whole blood samples are typically prepared using protein precipitation or liquid-liquid extraction.[22][23]
-
Analysis: this compound concentrations are quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its high specificity and sensitivity.[22][24][25] High-performance liquid chromatography (HPLC) with UV detection is also a common method.[1][16]
-
Quantification: A calibration curve is generated using standards of known this compound concentrations to determine the concentration in the study samples.[1]
5. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the concentration-time data for each subject and formulation:
Visualizations
Experimental Workflow for Comparative Pharmacokinetic Study
Caption: A typical crossover experimental workflow for comparing two this compound formulations.
This compound Mechanism of Action: Calcineurin Inhibition Pathway
Caption: this compound inhibits T-cell activation by blocking the calcineurin signaling pathway.
This compound exerts its immunosuppressive effects by inhibiting the calcineurin pathway in T-lymphocytes.[26][27][28][29] It first binds to an intracellular protein called cyclophilin.[28][29] This newly formed complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[27][29] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[28] As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[26][29] The subsequent reduction in IL-2 production leads to decreased T-cell activation and proliferation, thus dampening the immune response.[26][27]
References
- 1. benchchem.com [benchchem.com]
- 2. goodrx.com [goodrx.com]
- 3. Comparison of this compound pharmacokinetics of a new microemulsion formulation and standard oral preparation in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cyclosporine: A Commentary on Brand versus Generic Formulation Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporine: A Commentary on Brand versus Generic Formulation Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics of two oral this compound formulations in clinically stable heart-transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of pharmacokinetics of Neoral and Sandimmune in stable pediatric liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporine bioavailability of Neoral and Sandimmune in white and black de novo renal transplant recipients. Neoral Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability of Sandimmun® versus Sandimmun Neoral®: a meta-analysis of published studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioequivalence of generic cyclosporine [gabionline.net]
- 14. Differentiation of innovator versus generic cyclosporine via a drug interaction on sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Does bioequivalence between modified cyclosporine formulations translate into equal outcomes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of two microemulsion of cyclosporine A in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A pharmacokinetic comparison of cyclosporin oral solution and cyclosporin capsules in heart and lung transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of sampling time for cyclosporine monitoring in transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimal sampling time-point for this compound concentration monitoring in heart transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An analytical method for cyclosporine using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Validation of a dried blood spot LC-MS/MS approach for this compound in cat blood: comparison with a classical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Cyclosporin A
For researchers, scientists, and professionals in drug development, the safe handling and disposal of potent compounds like Cyclosporin A are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Adherence to established protocols is not just a matter of compliance but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, ensuring the safety of personnel and the integrity of your research space.
This compound, a potent immunosuppressant, requires careful management as a hazardous chemical waste. All materials that have come into contact with this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[1]
Waste Categorization and Disposal Procedures
Proper segregation of waste streams is the first critical step in the safe and compliant disposal of this compound. Different categories of waste require specific disposal methods. The following table outlines the appropriate procedures for each type of this compound waste.
| Waste Category | Description | Disposal Procedure |
| Unused/Expired this compound | Pure chemical, leftover solutions. | Collect in a designated, sealed, and clearly labeled hazardous waste container. Arrange for pickup and disposal by a licensed hazardous material disposal company.[1][2] |
| Contaminated Labware (Disposable) | Pipette tips, culture plates, gloves, absorbent paper. | Place in a dedicated hazardous waste container that is clearly labeled. These items should be incinerated.[1] |
| Contaminated Labware (Reusable) | Glassware, spatulas. | Triple rinse with a 70% ethanol (B145695) solution. The rinsate must be collected as hazardous waste. After decontamination, the labware can be washed and reused.[1][2] |
| Contaminated Sharps | Needles, syringes, scalpels. | Immediately place in a designated sharps container for incineration. Do not recap, bend, or break needles.[1][2] |
| Spill Cleanup Materials | Absorbent pads, contaminated Personal Protective Equipment (PPE). | Collect all cleanup materials in a sealed bag or container, label it as hazardous waste, and dispose of it through a licensed hazardous waste contractor.[1] |
Experimental Protocol: Decontamination of Reusable Labware
The following protocol details the "triple rinse" method for the effective decontamination of reusable laboratory equipment, such as glassware, that has come into contact with this compound.
Materials:
-
70% ethanol solution
-
Three separate basins or containers for rinsing
-
Designated hazardous waste container for collecting rinsate
-
Appropriate Personal Protective Equipment (PPE), including chemically resistant gloves, lab coat, and eye protection[2]
Procedure:
-
Initial Rinse: In a certified chemical fume hood, perform an initial rinse of the contaminated labware with 70% ethanol, ensuring all surfaces are thoroughly coated. Decant the ethanol rinsate into the designated hazardous waste container.[1][2]
-
Second Rinse: Submerge the labware in a fresh basin of 70% ethanol. Agitate the labware gently to ensure a thorough rinsing. Decant this rinsate into the hazardous waste container.[1]
-
Third Rinse: Repeat the rinsing process with a third basin of fresh 70% ethanol to complete the triple rinse. Collect this final rinsate in the hazardous waste container.[1][2]
-
Final Cleaning: After the triple rinse decontamination, the labware can be washed with standard laboratory detergent and water, then dried and stored for reuse.[1]
-
Waste Disposal: Securely seal the hazardous waste container holding the ethanol rinsate. Ensure it is clearly and accurately labeled for collection by a certified hazardous waste disposal service.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound contaminated materials.
References
Safe Handling and Disposal of Cyclosporin A: A Procedural Guide
Cyclosporin A is a potent immunosuppressant classified as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1][2] Due to its hazardous nature, strict safety protocols are imperative to prevent exposure through ingestion, inhalation, or skin absorption, which can lead to adverse health effects, including reproductive harm and damage to the liver and kidneys.[1][3][4] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Occupational Exposure Limits
Adherence to established exposure limits is critical for personnel safety. Engineering controls and personal protective equipment should be utilized to ensure that airborne concentrations and surface contamination remain below these thresholds.
| Parameter | Limit | Source |
| Occupational Exposure Band (OEB) | OEB 3 | Merck |
| Time-Weighted Average (TWA) | 10 µg/m³ | Merck[5] |
| Surface Wipe Limit | 100 µ g/100 cm² | Merck[5] |
Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures
A systematic approach to handling this compound, from preparation to disposal, is essential to minimize risk.
Engineering Controls and Preparation
-
Primary Containment: All work involving this compound must be conducted within a certified chemical fume hood to control airborne particles.[1][6] For animal injections, a Class II Type B Biosafety cabinet or a designated fume hood is required.[6]
-
Work Area Setup: Before beginning work, line the surface of the fume hood with an absorbent, plastic-backed pad. Tape the edges to prevent it from shifting.[6]
-
Hygiene: Always wash hands thoroughly with soap and water before breaks and immediately after handling the chemical.[1][7]
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is necessary to prevent exposure.
| PPE Category | Specification | Rationale and Citation |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a primary barrier against skin absorption. Double-gloving is recommended for enhanced protection.[1][5][6] |
| Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | Protects skin from accidental splashes and contamination. Exposed skin between the shoe and ankle is not permitted.[1][6] For tasks with higher exposure risk, additional garments like sleevelets or disposable suits should be considered.[5] |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Prevents eye contact with this compound particles or solutions.[1][5][6] A full faceshield may be necessary if there is a significant potential for splashes, mists, or aerosols.[5] |
| Respiratory Protection | Use as a last line of defense when engineering controls are insufficient or exposure limits may be exceeded. | Required when there is a risk of inhaling dust or aerosols. A full-face particle respirator (N100) or a Powered Air Purifying Respirator (PAPR) is recommended for these situations.[1][3][5][8] |
Safe Handling and Experimental Protocols
-
Minimize Aerosolization: Handle this compound carefully to avoid the formation of dust or aerosols.[1][3][6]
-
Quantities: Use the smallest practical quantity necessary for the experiment.[1]
-
Container Management: Keep containers holding this compound tightly sealed when not in use and ensure they are clearly labeled.[1]
-
Decontamination: After handling, decontaminate non-porous surfaces and equipment. Wipe the area three times with a 70% ethanol (B145695) solution or use soap and water.[1][6]
Spill and Emergency Procedures
-
Minor Spills (<1 Liter):
-
Major Spills (>1 Liter):
-
Personnel Exposure:
-
Skin: Remove contaminated clothing and rinse the affected area in a safety shower for 15 minutes. Seek immediate medical attention.[1]
-
Eyes: Flush eyes for 15 minutes at an eyewash station and seek immediate medical attention.[1]
-
Inhalation: Move to fresh air and seek immediate medical attention.[1]
-
Waste Disposal Plan
-
Collection: All materials contaminated with this compound, including gloves, lab coats, absorbent pads, and unused chemical, must be disposed of as hazardous waste.[6]
-
Storage: Store all hazardous waste in closed, clearly labeled, and compatible containers within a designated accumulation area.[1][6]
-
Pickup: Arrange for chemical waste collection through your institution's EH&S department.[1][6] Reusable glassware can be decontaminated by rinsing it three times with 70% ethanol.[6]
Procedural Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Cyclosporin A - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Cyclosporine: MedlinePlus Drug Information [medlineplus.gov]
- 5. merck.com [merck.com]
- 6. unthsc.edu [unthsc.edu]
- 7. himediadownloads.com [himediadownloads.com]
- 8. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
